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  • Product: {5-Oxaspiro[2.4]heptan-6-yl}methanamine
  • CAS: 2060041-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to {5-Oxaspiro[2.4]heptan-6-yl}methanamine: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a unique spirocyclic amine featuring a cyclopropane ring fused to a tetrahydrofuran ring. This scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a unique spirocyclic amine featuring a cyclopropane ring fused to a tetrahydrofuran ring. This scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, a characteristic often correlated with improved pharmacological properties. Spirocyclic systems, particularly those incorporating heteroatoms (oxa-spirocycles), can offer enhanced aqueous solubility, novel intellectual property, and unique vector orientations for substituent placement compared to traditional flat aromatic rings. This guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine. It further delves into its physicochemical properties, potential applications in drug discovery, and detailed experimental protocols for its synthesis and characterization, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

The imperative in contemporary drug discovery is to explore novel chemical space to identify next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. There is a discernible shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic compounds, which contain two rings connected by a single common atom, are at the forefront of this movement.

The spirocyclic framework offers several distinct advantages:

  • Conformational Rigidity: The fixed orientation of the two rings reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to decreased lipophilicity and increased aqueous solubility, key attributes for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of an oxygen atom, as in oxa-spirocycles, can further enhance solubility through hydrogen bonding opportunities.

  • Novel Exit Vectors: The tetrahedral nature of the spiro-atom provides unique, spatially-defined vectors for substituents, allowing for a more precise and comprehensive exploration of the target's binding pocket.

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine core, combining a strained cyclopropane ring with a tetrahydrofuran moiety, represents an intriguing and relatively underexplored scaffold for the design of novel bioactive agents.

Chemical Structure and Stereochemistry

The structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is defined by its IUPAC name. The spiro[2.4]heptane core consists of a cyclopropane ring (three carbons, thus two in addition to the spiro atom) and a cyclopentane ring (five carbons, four in addition to the spiro atom). The "5-oxa" designation indicates that the carbon at position 5 is replaced by an oxygen atom, forming a tetrahydrofuran ring. The "methanamine" group (-CH₂NH₂) is attached at the 6-position.

The molecule possesses two stereocenters: the spiro-carbon and the carbon at position 6, to which the aminomethyl group is attached. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the aminomethyl group and the cyclopropane ring will significantly influence the overall 3D shape of the molecule and, consequently, its biological activity. The synthesis of specific stereoisomers remains a key challenge and a critical consideration for any drug development program.

Caption: 2D Structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Synthesis and Manufacturing

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine can be approached from its corresponding lactone precursor, 5-oxaspiro[2.4]heptan-6-one. This key intermediate has been synthesized via several patented routes, often in the context of developing leukotriene antagonists.

A general and efficient method for the synthesis of oxa-spirocycles involves iodocyclization. For the specific synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a two-step sequence from a suitable precursor has been described.

Synthesis of the Precursor Lactone: 5-Oxaspiro[2.4]heptan-6-one

A common synthetic strategy for the lactone precursor involves the cyclization of a bis(bromomethyl) compound with zinc, in a reaction analogous to an intramolecular Wurtz synthesis.

Lactone_Synthesis start [3-(hydroxymethyl)oxetan-3-yl]acetonitrile intermediate1 4,4-bis(bromomethyl)dihydro-2-furanone start->intermediate1  HBr   product 5-Oxaspiro[2.4]heptan-6-one intermediate1->product  Zn  

Caption: Synthetic pathway to the key intermediate 5-Oxaspiro[2.4]heptan-6-one.

Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

A documented synthesis of the target amine proceeds from a tosylated precursor via a two-step process involving azidation followed by reduction.

Amine_Synthesis precursor (5-Oxaspiro[2.4]heptan-6-yl)methyl 4-methylbenzenesulfonate azide_intermediate (6-(Azidomethyl)-5-oxaspiro[2.4]heptane precursor->azide_intermediate  NaN₃, DMF, 50°C   final_product {5-Oxaspiro[2.4]heptan-6-yl}methanamine azide_intermediate->final_product  Reduction (e.g., H₂, Pd/C or LiAlH₄)  

Caption: Two-step synthesis of the target amine from a tosylated precursor.

Experimental Protocol: Synthesis of (5-Oxaspiro[2.4]heptan-6-yl)methanamine (5b)

The following protocol is adapted from the supporting information of a study on oxa-spirocycles.

Step 1: Azidation

  • To a solution of (5-Oxaspiro[2.4]heptan-6-yl)methyl 4-methylbenzenesulfonate (precursor 5a) (1.0 equivalent) in dimethylformamide (DMF), add sodium azide (NaN₃) (3.0 equivalents).

  • Heat the reaction mixture to 50°C and stir for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide intermediate.

Step 2: Reduction

  • Dissolve the crude azide intermediate from the previous step in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to afford pure {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Physicochemical Properties

Detailed experimental data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine is not widely available in the public domain. The following table summarizes its basic identifiers and predicted properties.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem
Molecular Weight 127.19 g/mol PubChem
CAS Number 2060041-80-5NextSDS
Appearance Liquid (predicted)Sigma-Aldrich
Predicted XlogP -0.1PubChem
Predicted boiling point 195.3 ± 25.0 °C at 760 mmHgChemSpider
Predicted pKa 9.56 ± 0.10ChemAxon

The negative predicted XlogP value suggests that the compound is likely to have good aqueous solubility, a desirable property for drug candidates.

Applications in Drug Discovery and Development

While there is no specific biological data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine in the public literature, the therapeutic potential of this scaffold can be inferred from the applications of its precursors and related spirocyclic structures.

Intermediate for Leukotriene Antagonists

The key precursor, 5-oxaspiro[2.4]heptan-6-one, is cited in patents as a crucial intermediate for the synthesis of leukotriene antagonists. Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. Antagonists of leukotriene receptors, such as montelukast and zafirlukast, are established therapies for these conditions. The use of the 5-oxaspiro[2.4]heptane core in this context suggests that it serves as a valuable building block for constructing molecules that can effectively interact with the leukotriene receptor.

Privileged Scaffold in Medicinal Chemistry

Spirocyclic amines are increasingly recognized as "privileged scaffolds" in medicinal chemistry. They are found in a number of approved drugs and clinical candidates targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid, 3D nature of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold makes it an attractive starting point for library synthesis and hit-to-lead optimization campaigns. The primary amine handle provides a convenient point for chemical modification and elaboration.

Conclusion and Future Outlook

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a structurally intriguing molecule with significant potential in medicinal chemistry. Its 3D architecture, coupled with the favorable physicochemical properties often associated with oxa-spirocycles, makes it a valuable scaffold for the design of novel therapeutics. While the direct biological activity of this specific amine is yet to be reported in the public domain, its connection to the synthesis of leukotriene antagonists provides a strong rationale for its exploration in inflammatory diseases.

Future research in this area should focus on several key aspects:

  • Stereoselective Synthesis: Development of synthetic routes to access the individual stereoisomers of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is crucial for understanding the structure-activity relationship.

  • Biological Screening: The compound and its derivatives should be screened against a panel of biological targets, particularly those involved in inflammatory pathways, to uncover novel biological activities.

  • Elucidation of Experimental Properties: A thorough experimental characterization of its physicochemical and ADME/Tox properties is necessary to validate its potential as a drug-like scaffold.

The information compiled in this guide serves as a foundational resource for researchers and drug developers interested in leveraging the unique properties of this promising spirocyclic amine.

References

  • PubChem. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine. National Center for Biotechnology Information.
  • NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 1-{5-oxaspiro[2.4]heptan-6-yl}methanamine.
  • Mykhailiuk, P. K., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Canadian Medical Association Journal. (1999). Leukotriene-receptor antagonists and related compounds.
  • StatPearls. (2023). Leukotriene Receptor Antagonists. NCBI Bookshelf.
  • PubMed. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
  • ChemSpider. (n.d.). 5-oxaspiro[2.4]heptan-6-ylmethanamine. Royal Society of Chemistry.
  • ChemAxon. (n.d.). pKa Plugin.
Exploratory

Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic systems, characterized by their unique three-dimensional and rigid architecture, have emerged as privileged scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional and rigid architecture, have emerged as privileged scaffolds in medicinal chemistry. The inherent conformational constraint of these structures can lead to enhanced binding affinity and selectivity for biological targets, often resulting in improved potency and more favorable pharmacokinetic profiles. {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a molecule incorporating both a spirocyclic ether and a primary amine, represents a valuable building block for the synthesis of novel therapeutic agents. The primary amine serves as a crucial handle for further functionalization, allowing for its incorporation into a diverse range of molecular frameworks. This guide provides an in-depth exploration of the primary synthetic pathways to this versatile compound, offering insights into the strategic considerations and experimental protocols relevant to researchers in drug development.

Core Synthetic Strategy: The Central Role of 5-Oxaspiro[2.4]heptan-6-one

The most convergent and strategically sound approaches to {5-Oxaspiro[2.4]heptan-6-yl}methanamine proceed through the key intermediate, 5-Oxaspiro[2.4]heptan-6-one . The synthesis of this spirocyclic ketone is a critical first phase, and two distinct, patented routes have been established for its preparation. The choice between these routes may depend on the availability of starting materials, scalability, and specific laboratory capabilities.

Pathway A: Synthesis of 5-Oxaspiro[2.4]heptan-6-one from [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile

This pathway, detailed in Canadian patent CA2145735A1, employs a fascinating series of transformations commencing with an oxetane derivative.[1] The strategic elegance of this route lies in the construction of the γ-lactone and the subsequent intramolecular cyclization to form the spiro-cyclopropane ring.

The overall transformation is depicted below:

Pathway_A start [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile intermediate1 4,4-bis(Bromomethyl)dihydro-2-furanone start->intermediate1 HBr end_ketone 5-Oxaspiro[2.4]heptan-6-one intermediate1->end_ketone Zn

Caption: Synthesis of 5-Oxaspiro[2.4]heptan-6-one via an oxetane rearrangement and subsequent cyclization.

Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (Pathway A) [1]

  • Step 1: Synthesis of 4,4-bis(Bromomethyl)dihydro-2-furanone.

    • [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile is treated with hydrobromic acid. This reaction proceeds through the formation of intermediate species, including 3,3-bis(hydroxymethyl)-4-butyronitrile bromide and 4-(bromomethyl)-4-(hydroxymethyl)dihydro-2-furanone.

    • A mixture of 4-(bromomethyl)-4-(hydroxymethyl)-dihydro-2-furanone (138 mmol) and 48% aqueous hydrobromic acid (69 g) is heated at 120°C for 5 hours.

    • Upon cooling, the reaction mixture is poured onto ice and extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the crude 4,4-bis(bromomethyl)dihydro-2-furanone.

  • Step 2: Cyclization to 5-Oxaspiro[2.4]heptan-6-one.

    • 4,4-bis(Bromomethyl)dihydro-2-furanone (0.73 mmol) and zinc powder (1.2 mmol) are suspended in N,N-dimethylacetamide (2.5 mL).

    • The mixture is heated at 120°C for 5 hours.

    • After cooling, the reaction mixture is poured onto ice and extracted with ethyl acetate. The combined organic phases are evaporated to yield the crude 5-Oxaspiro[2.4]heptan-6-one. This intramolecular Wurtz-type reaction is a classic method for the formation of cyclopropane rings from 1,3-dihalides.[1]

Pathway B: Synthesis of 5-Oxaspiro[2.4]heptan-6-one from Dibromoneopentyl Glycol

An alternative approach, described in Chinese patent CN103936703A, starts from the more readily available dibromoneopentyl glycol.[2] This route involves the initial formation of a cyclopropane ring, followed by functional group manipulations to construct the lactone.

The synthetic sequence is as follows:

Pathway_B start Dibromoneopentyl Glycol intermediate1 Cyclopropyldimethanol start->intermediate1 Zn intermediate2 Cyclopropyldimethanol cyclic sulfite intermediate1->intermediate2 SOCl₂ intermediate3 1-Hydroxymethylcyclopropyl acetonitrile intermediate2->intermediate3 Cyanide end_ketone 5-Oxaspiro[2.4]heptan-6-one intermediate3->end_ketone 1. Hydrolysis (base) 2. Cyclization (acid)

Caption: Multi-step synthesis of the key ketone intermediate starting from dibromoneopentyl glycol.

Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (Pathway B) [2]

  • Step 1: Synthesis of Cyclopropyldimethanol.

    • Dibromoneopentyl glycol is reacted with zinc powder in a C1-C4 alcohol (e.g., methanol, ethanol) at reflux to induce cyclization.

    • Post-reaction, ammonia gas is introduced to complex with the zinc ions, and the product is isolated by vacuum distillation.

  • Step 2: Formation of Cyclopropyldimethanol cyclic sulfite.

    • Cyclopropyldimethanol is reacted with thionyl chloride to form the corresponding cyclic sulfite.

  • Step 3: Synthesis of 1-Hydroxymethylcyclopropyl acetonitrile.

    • The cyclic sulfite is opened with a cyanide source to yield 1-hydroxymethylcyclopropyl acetonitrile.

  • Step 4: Hydrolysis and Lactonization.

    • The nitrile is hydrolyzed under basic conditions, followed by acidification to promote intramolecular cyclization to afford 5-Oxaspiro[2.4]heptan-6-one.

Parameter Pathway A Pathway B
Starting Material [3-(Hydroxymethyl)oxetan-3-yl]acetonitrileDibromoneopentyl Glycol
Key Transformations Oxetane rearrangement, intramolecular Wurtz reactionCyclopropanation, cyclic sulfite formation, nitrile hydrolysis, lactonization
Reagents of Note HBr, ZnZn, SOCl₂, Cyanide source
Reported Yields Good yields reported in the patent.[1]High yields are claimed, beneficial for industrial production.[2]

From Ketone to Amine: Final Stage Synthetic Strategies

With the central intermediate, 5-Oxaspiro[2.4]heptan-6-one, in hand, the final transformation to the target primary amine can be achieved through several reliable methods. The choice of method will largely be dictated by the desired efficiency, scale, and tolerance to other functional groups if this core is part of a larger synthetic effort.

Method 1: Direct Reductive Amination

Reductive amination is a robust and widely utilized one-pot procedure for the conversion of ketones and aldehydes to amines.[3] This method involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the primary amine.[4]

Reductive_Amination ketone 5-Oxaspiro[2.4]heptan-6-one imine Iminium Intermediate ketone->imine NH₃ or NH₄⁺ source amine {5-Oxaspiro[2.4]heptan-6-yl}methanamine imine->amine Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Caption: General workflow for the direct reductive amination of the spirocyclic ketone to the target amine.

Causality in Reagent Selection:

The success of a reductive amination hinges on the choice of the reducing agent. It must be capable of reducing the imine intermediate faster than the starting ketone.

  • Sodium cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination due to its selective nature. It is less reactive than sodium borohydride (NaBH₄) and is stable under the mildly acidic conditions often required for imine formation.[4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it has become a popular choice for reductive aminations.

  • Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a clean and efficient method, particularly for larger-scale syntheses.[5][6] The reaction can be performed with ammonia in a suitable solvent under hydrogen pressure.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve 5-Oxaspiro[2.4]heptan-6-one (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Introduce the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) portion-wise at room temperature or below.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

  • Perform an aqueous workup, typically involving quenching with water, adjusting the pH to be basic, and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or distillation to obtain {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Method 2: Multi-Step Conversion via an Azide Intermediate

An alternative, though more lengthy, pathway involves the initial reduction of the ketone to the corresponding alcohol, followed by conversion to an azide and subsequent reduction to the primary amine. This route offers a high degree of control and can be advantageous if the direct amination proves to be low-yielding or if purification is challenging.

Azide_Route ketone 5-Oxaspiro[2.4]heptan-6-one alcohol (5-Oxaspiro[2.4]heptan-6-yl)methanol ketone->alcohol Reduction (e.g., NaBH₄) leaving_group Activated Alcohol (e.g., Tosylate, Mesylate) alcohol->leaving_group Activation (e.g., TsCl, MsCl) azide Azide Intermediate leaving_group->azide NaN₃ amine {5-Oxaspiro[2.4]heptan-6-yl}methanamine azide->amine Reduction (e.g., LiAlH₄, H₂/Pd-C)

Caption: Stepwise synthesis of the target amine via an alcohol and azide intermediate.

Experimental Protocol: Synthesis via Azide Intermediate

  • Step 1: Reduction to (5-Oxaspiro[2.4]heptan-6-yl)methanol.

    • Treat 5-Oxaspiro[2.4]heptan-6-one with a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol to yield the corresponding alcohol.[7]

  • Step 2: Activation of the Alcohol.

    • The primary alcohol is converted to a good leaving group. This is typically achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to form the tosylate or mesylate ester.

  • Step 3: Nucleophilic Substitution with Azide.

    • The activated alcohol is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as DMF or DMSO. This Sₙ2 reaction displaces the leaving group to form the alkyl azide.[8]

  • Step 4: Reduction of the Azide to the Primary Amine.

    • The azide is reduced to the primary amine. This transformation can be accomplished using several methods:[9][10][11]

      • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily converts azides to amines. The reaction is typically performed in an ethereal solvent like THF or diethyl ether.[9]

      • Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is a clean and effective method, liberating nitrogen gas as the only byproduct.[9]

      • Staudinger Reaction: This involves treatment of the azide with triphenylphosphine (PPh₃) followed by hydrolysis. It is a very mild method that is tolerant of many other functional groups.[9]

Conclusion

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a tractable process for medicinal and synthetic chemists, with well-defined pathways to the key spirocyclic ketone intermediate. The subsequent conversion to the target primary amine can be achieved through either a direct, one-pot reductive amination or a more controlled, multi-step sequence involving an azide intermediate. The selection of the optimal route will depend on project-specific factors including scale, available reagents, and the chemical nature of any other functionalities present in the molecule. The strategic insights and protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable spirocyclic building block, enabling its application in the discovery and development of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. Retrieved from [Link]

  • Gevaert, F., & Cornand, P. (1995). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Chemistry Steps. (2024, December 8). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Gevaert, F., & Cornand, P. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Organic Chemistry Portal. Amine synthesis by azide reduction. Retrieved from [Link]

  • Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Norris, J. (2021, July 21). Synthesis of Amines by Reduction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Li, F., et al. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal, 19(48), 16293-16299.
  • Aliev, A. E., & Balabina, A. A. (2022). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 20(26), 5235-5240.
  • Aliev, A. E., & Balabina, A. A. (2022). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Request PDF.
  • Grogan, G., & Turner, N. J. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases. Request PDF.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.).
  • Di Mola, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5698.
  • Wang, L., et al. (2014). Preparation method of 5-oxaspiro[8][10]heptane-6-one and intermediate thereof. Chinese Patent CN103936703A.

Sources

Foundational

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to {5-Oxaspiro[2.4]heptan-6-yl}methanamine From the Office of the Senior Application Scientist Abstract {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a unique saturated heterocyclic compound feat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to {5-Oxaspiro[2.4]heptan-6-yl}methanamine

From the Office of the Senior Application Scientist

Abstract

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a unique saturated heterocyclic compound featuring a spirocyclic junction between a cyclopropane and a tetrahydrofuran ring, with a primary amine functionality. This distinct three-dimensional architecture makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold to explore novel chemical space. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity and Descriptors

Accurate identification of a chemical entity is paramount for regulatory compliance, experimental reproducibility, and safety. {5-Oxaspiro[2.4]heptan-6-yl}methanamine is cataloged across major chemical databases with the following identifiers.

IdentifierValueSource
CAS Number 2060041-80-5[1]
EC Number 844-104-1[1]
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [3]
IUPAC Name (5-Oxaspiro[2.4]heptan-6-yl)methanamineN/A
Synonyms 1-{5-oxaspiro[2.4]heptan-6-yl}methanamine
InChI 1S/C7H13NO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5,8H2[2]
InChIKey KUHIIBZROYQZJN-UHFFFAOYSA-N[2]
SMILES C1CC12CC(OC2)CN[2]
Physicochemical Properties

The predicted and observed properties of this compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValueNotes
Physical Form Liquid
XlogP (Predicted) -0.1[2]
Monoisotopic Mass 127.09972 Da[2]
Storage Temperature Room TemperatureBased on supplier data.
Shipping Temperature Normal

Synthesis and Manufacturing

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is not widely documented in peer-reviewed literature, but a logical and efficient pathway can be constructed based on the synthesis of its key precursor, 5-oxaspiro[2.4]heptan-6-one. This lactone is a crucial intermediate, and its preparation has been described in patent literature. The overall strategy involves the formation of the spirocyclic lactone followed by its conversion to the target amine.

Pathway Overview: From Precursor to Final Product

The synthetic approach can be visualized as a two-stage process. The first stage focuses on constructing the core spirocyclic lactone, and the second stage involves the amination of this intermediate.

G cluster_0 Stage 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one cluster_1 Stage 2: Amination A Dibromoneopentyl Glycol B [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile A->B  NaCN C 4,4-bis(bromomethyl)dihydro-2-furanone B->C  HBr D 5-Oxaspiro[2.4]heptan-6-one (Key Intermediate) C->D  Zn, Intramolecular Wurtz Reaction E 5-Oxaspiro[2.4]heptan-6-one F Intermediate (e.g., Mesylate/Azide) E->F  Reduction (e.g., LiAlH4) then Activation (e.g., MsCl) or Azidation G {5-Oxaspiro[2.4]heptan-6-yl}methanamine (Final Product) F->G  Reduction (if Azide) or Nucleophilic Substitution G A 5-Oxaspiro[2.4]heptan-6-one B Reduction (e.g., LiAlH4) A->B C (5-Oxaspiro[2.4]heptan-6-yl)methanol B->C D Activation (e.g., Mesylation) C->D E Activated Intermediate (5a) D->E F Azidation (NaN3, DMF) E->F G Azide Intermediate F->G H Reduction (e.g., H2, Pd/C) G->H I {5-Oxaspiro[2.4]heptan-6-yl}methanamine H->I

Caption: Detailed amination workflow from the key lactone intermediate.

Safety and Handling

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Signal Word: Danger * Hazard Statements:

    • H314: Causes severe skin burns and eye damage. * H335: May cause respiratory irritation. * Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

    • Avoid contact with skin, eyes, and clothing.

    • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Applications and Research Landscape

While specific applications of {5-Oxaspiro[2.4]heptan-6-yl}methanamine are not extensively detailed in current literature, its structural motifs are of significant interest in medicinal chemistry.

Role as a Spirocyclic Scaffold in Drug Discovery

Spirocycles are highly sought after in modern drug design. The rigid, three-dimensional nature of the spirocyclic core of this molecule can:

  • Improve Physicochemical Properties: Enhance solubility and metabolic stability compared to flat aromatic systems.

  • Provide Novel Intellectual Property: The unique structure can lead to new chemical entities with strong patent positions.

  • Explore New Binding Geometries: The defined spatial arrangement of substituents allows for precise interaction with biological targets.

Azaspiro[3.3]heptanes, a related class of compounds, are recognized as valuable synthetic targets for drug discovery programs.[4] This highlights the general interest in small, spirocyclic amine-containing structures.

Potential as an Intermediate for Bioactive Molecules

The precursor, 5-oxaspiro[2.4]heptan-6-one, is identified as an intermediate in the synthesis of leukotriene antagonists.[5][6] Leukotrienes are inflammatory mediators, and their antagonists are used in the treatment of asthma and allergic rhinitis. This connection strongly suggests that {5-Oxaspiro[2.4]heptan-6-yl}methanamine could serve as a key building block for synthesizing novel modulators of this important pathway or other biologically active compounds. The primary amine group serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or other standard transformations.

Conclusion

{5-Oxaspiro[2.4]heptan-6-yl}methanamine represents an intriguing, yet underexplored, chemical building block. Its unique spirocyclic framework combined with a reactive primary amine functional group makes it a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. The synthetic pathways, primarily established through patent literature for its lactone precursor, are robust and scalable. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, compounds like this are poised to play an increasingly important role in the discovery of new medicines.

References

  • NextSDS. {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information. [Link]

  • NextSDS. {5-oxaspiro[2.4]heptan-1-yl}methanamine — Chemical Substance Information. [Link]

  • PubChemLite. {5-oxaspiro[2.4]heptan-6-yl}methanamine. [Link]

  • NextSDS. 5-oxaspiro[2.4]heptan-7-amine — Chemical Substance Information. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • PubChem. 5-Oxaspiro[2.4]heptan-6-one. [Link]

  • Google Patents. CA2145735A1 - Process for producing 5-oxaspiro[2.
  • Google Patents. CN103936703A - Preparation method of 5-oxaspiroh[1][7]eptane-6-one and intermediate thereof.

  • Google Patents. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • ACS Publications. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible-Light-Mediated Aza-Paternò–Büchi Reaction. [Link]

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Exploratory

Spirocyclic Compounds in Medicinal Chemistry: A Guide to Design, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The paradigm in drug discovery is undergoing a significant dimensional shift, moving away from the traditionally favore...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in drug discovery is undergoing a significant dimensional shift, moving away from the traditionally favored flat, aromatic systems towards more three-dimensional, sp³-rich molecular architectures. At the forefront of this evolution are spirocyclic compounds, unique scaffolds defined by two rings sharing a single atom. This guide provides a comprehensive technical overview of the strategic application of spirocyclic compounds in modern medicinal chemistry. We will explore the fundamental rationale behind their use, from enhancing binding potency through conformational restriction to fine-tuning physicochemical properties for improved ADME profiles. This document delves into key synthetic strategies, addresses the inherent challenges, and showcases successful case studies of spirocycles in approved drugs and clinical candidates. Complete with practical experimental workflows and future perspectives, this guide serves as an essential resource for researchers aiming to leverage the unique structural and functional advantages of spirocyclic scaffolds in the pursuit of novel therapeutics.

Introduction: The Rise of the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to molecules that are largely planar. While this "flatland" approach has yielded numerous successful drugs, there is a growing recognition of its limitations, including suboptimal physicochemical properties and exhausted intellectual property space. The strategic incorporation of three-dimensional (3D) structural motifs is now a cornerstone of modern drug design, aimed at improving drug-like properties and achieving better interactions with complex biological targets.[1]

1.1 Defining the Spirocyclic Scaffold: A Unique Architectural Motif A spirocycle is a polycyclic compound where two rings are connected through a single, shared quaternary carbon atom, known as the spiro atom.[2] This unique arrangement forces the rings into largely perpendicular orientations, creating a rigid and structurally complex three-dimensional shape. This inherent 3D nature is a primary advantage, allowing for the precise projection of functional groups into three-dimensional space to engage with biological targets more effectively than their flatter counterparts.[2][3]

1.2 Historical Perspective and Recent Surge in Interest While spirocyclic drugs have been known for over half a century, their prevalence in drug discovery has surged in recent years.[2][4][5] This can be attributed to several factors: a deeper understanding of the benefits of molecular three-dimensionality, the increasing availability of diverse spirocyclic building blocks, and significant advances in synthetic methodologies that make these complex scaffolds more accessible.[6][7] As a result, spirocycles are now prevalent across various therapeutic modalities, from inhibitors and agonists to degraders and covalent compounds.[4]

The Medicinal Chemist's Rationale for Employing Spirocycles

The decision to incorporate a spirocyclic moiety is a strategic one, driven by the potential to overcome specific challenges in drug development. The rigid, three-dimensional nature of these scaffolds offers a powerful toolkit for optimizing multiple molecular properties simultaneously.

2.1 Conformational Restriction: Reducing Entropy for Enhanced Potency A fundamental principle of drug design is that pre-organizing a ligand into its bioactive conformation can significantly enhance binding affinity. Flexible molecules pay a higher entropic penalty upon binding as they lose rotational freedom. By introducing a rigid spirocyclic scaffold, chemists can lock key pharmacophoric elements into an optimal orientation for target interaction, thereby reducing this entropic cost.[3][5][6] This conformational constraint is a key reason why spirocycles can lead to a dramatic improvement in potency.[8]

2.2 Physicochemical Property Modulation: A Tool for Optimizing ADME Profiles Beyond target affinity, the success of a drug candidate is dictated by its Administration, Distribution, Metabolism, and Excretion (ADME) properties. Spirocycles offer a versatile platform for fine-tuning these characteristics.[6][9][10]

  • Solubility: The higher fraction of sp³-hybridized carbons in spirocycles generally leads to improved aqueous solubility compared to corresponding flat aromatic systems.[2][11] This is a critical parameter for ensuring adequate bioavailability.

  • Lipophilicity (LogP/LogD): Introducing azaspirocycles has been shown to lower LogD values, which can be beneficial for reducing off-target effects and improving a compound's overall profile.[11]

  • Metabolic Stability: Spirocycles can be used to replace metabolically labile groups.[2][11] The quaternary spiro-carbon and adjacent atoms are often less susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway for many drugs.[12]

2.3 Exploring Uncharted Chemical Space and Securing Intellectual Property The structural novelty of spirocyclic scaffolds allows researchers to explore new areas of chemical space, moving beyond the well-trodden territory of traditional heterocyclic chemistry.[3] This exploration is not only scientifically valuable for identifying novel pharmacophores but also crucial from a commercial standpoint, as it enables the generation of new intellectual property (IP).[3]

2.4 Bioisosterism and Scaffold Hopping: Innovative Replacement Strategies Spirocycles are increasingly used as bioisosteres for more common cyclic and aromatic systems.[1][13] For example, a spirocyclic azetidine can serve as a rigidified, three-dimensional replacement for a piperidine or morpholine ring.[14] This strategy, a form of scaffold hopping, allows chemists to retain key binding interactions while fundamentally altering the molecular core to improve properties or escape existing patent landscapes.[15][16]

Below is a diagram illustrating the core rationale for using spirocycles in drug design.

G cluster_0 Core Rationale for Spirocycle Integration A Spirocyclic Scaffold B Enhanced Potency A->B Conformational Rigidity (Reduced Entropy Penalty) C Improved ADME Properties A->C Modulation of: - Solubility - Lipophilicity - Metabolic Stability D Novel Chemical Space / IP A->D Structural Novelty

Rationale for employing spirocycles.

Strategic Synthesis of Spirocyclic Scaffolds

The synthetic appeal of spirocycles is tempered by a significant challenge: the construction of the requisite quaternary spirocenter.[2][17] This task has spurred the development of numerous innovative synthetic methodologies.

3.1 Key Synthetic Strategies A medicinal chemist's choice of synthetic route is guided by the desired scaffold, available starting materials, and the need for stereochemical control.

  • Alkylation and Rearrangement: These are classic methods for forming C-C bonds. Intramolecular alkylation of a suitably substituted cyclic precursor is a direct approach to a spirocenter.[7][18]

  • Transition-Metal-Catalyzed Cyclizations: Palladium, rhodium, and gold catalysts are powerful tools for orchestrating complex cyclization cascades that can efficiently generate spirocyclic systems.[7][17] These methods often offer high levels of stereo- and regioselectivity.

  • Cycloaddition Reactions: Reactions like the [3+2] dipolar cycloaddition of azomethine ylides are particularly effective for constructing spiro-heterocycles.[19][20] This approach builds complexity rapidly from relatively simple starting materials.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for forming one of the rings in a spirocyclic system, particularly for larger ring sizes.[17]

  • Domino and Multicomponent Reactions (MCRs): These elegant strategies combine several bond-forming events into a single synthetic operation, offering high efficiency.[7] MCRs are especially valuable for building molecular diversity in library synthesis.[21]

3.2 General Synthetic Workflow The diagram below outlines a generalized workflow for the design and synthesis of a novel spirocyclic compound.

G start Target Molecule Design strategy Retrosynthetic Analysis: Identify Key Spirocyclic Disconnection start->strategy method Select Synthetic Strategy (e.g., Cycloaddition, TM-Catalysis) strategy->method synthesis Stepwise Synthesis & Purification of Intermediates method->synthesis characterization Final Spirocyclization Step synthesis->characterization end Structural Confirmation (NMR, MS, X-ray) characterization->end

Generalized workflow for spirocycle synthesis.

Case Studies: Spirocycles in Approved Drugs and Clinical Candidates

The theoretical advantages of spirocycles are validated by their successful incorporation into numerous therapeutic agents.

  • Revumenib: Approved in 2024, revumenib is a first-in-class menin-MLL inhibitor for treating acute leukemias.[4] Its central 2,7-diazaspiro[3.5]nonane core is essential for binding. A cation-π interaction between the protonated piperidine nitrogen and two tyrosine residues drives affinity, while the azetidine ring provides an optimized vector for a key interaction with another tyrosine.[4]

  • Spironolactone: A long-standing diuretic and aldosterone antagonist, spironolactone features a spirolactone fused to the steroid backbone.[22][23] This motif is critical for its biological activity.

  • Olaparib Analogs: Olaparib is a successful PARP inhibitor. Researchers have shown that replacing its piperazine ring with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increases selectivity for PARP-1 over other family members.[11] This enhanced selectivity leads to reduced DNA damage and cytotoxicity, highlighting how spirocycles can be used to refine a drug's safety profile.[5]

Table 1: Selected Spirocyclic Drugs and Clinical Candidates

Compound NameTargetTherapeutic AreaRole of Spirocyclic Moiety
Revumenib Menin-MLL InteractionOncology (Leukemia)Essential for binding affinity and vector positioning.[4]
Spironolactone Mineralocorticoid ReceptorCardiology (Diuretic)Core pharmacophore fused to a steroid backbone.[22][23]
Ledipasvir HCV NS5AInfectious Disease (Hepatitis C)Peripheral spirocycle modulates physicochemical properties.[2]
Eplerenone Mineralocorticoid ReceptorCardiology (Hypertension)A derivative of spironolactone with improved selectivity.[22]
Tofacitinib Janus Kinase (JAK)Immunology (Arthritis)Contains a spirocyclic piperidine linked to a pyrrolopyrimidine core.

Experimental Protocols: A Practical Guide

5.1 Protocol: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidine Synthesis This protocol provides a generalized, step-by-step methodology for the synthesis of a spiro-oxindole-pyrrolidine scaffold, a common motif in medicinal chemistry, via a [3+2] cycloaddition. This is a foundational method for creating complex heterocyclic spirocycles.

Objective: To synthesize a spiro[oxindole-3,2'-pyrrolidine] derivative.

Materials:

  • Isatin derivative (e.g., N-benzylisatin)

  • An α-amino acid (e.g., sarcosine or proline)

  • An electron-deficient alkene (dipolarophile), such as a maleimide or an arylidene derivative.

  • An appropriate solvent (e.g., Methanol, Ethanol, or Toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Methodology:

  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin derivative (1.0 eq), the α-amino acid (1.2 eq), and the dipolarophile (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., methanol) to the flask to create a suspension or solution of moderate concentration (e.g., 0.1 M).

  • Reaction Initiation: The reaction involves the in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid.[19][20] Heat the reaction mixture to reflux (temperature will depend on the solvent).

    • Causality: Heating provides the necessary activation energy for both the formation of the azomethine ylide dipole and the subsequent cycloaddition with the alkene.

  • Monitoring Progress: Monitor the reaction's progress by TLC. Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate, eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, single product spot indicate reaction completion. This typically takes 4-12 hours.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The appropriate eluent system is determined by prior TLC analysis.

    • Self-Validation: The purity of the collected fractions should be confirmed again by TLC before combining them.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The structure and purity of the final spirocyclic product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

5.2 Workflow: Computational Conformational Analysis Understanding the 3D conformation of a spirocycle is crucial. Molecular dynamics (MD) simulations can provide insight into the accessible low-energy conformations.[24][25]

  • Structure Preparation: Build the 3D structure of the spirocycle using molecular modeling software.

  • Force Field Assignment: Assign a suitable molecular mechanics force field (e.g., AMBER, OPLS).

  • System Solvation: Place the molecule in a periodic box of an explicit solvent (e.g., water).

  • Energy Minimization: Perform energy minimization to relax any steric clashes.

  • MD Simulation: Run an MD simulation for a sufficient length of time (e.g., 100 ns) at a constant temperature and pressure to adequately sample conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory. Use techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the data and identify the most significant conformational motions.[24]

  • Cluster Analysis: Group similar conformations together to identify the most populated (lowest energy) conformational states, which are likely the most biologically relevant.[26]

Future Perspectives and Challenges

The field of spirocyclic chemistry continues to evolve, driven by both opportunities and persistent challenges.

  • Overcoming Synthetic Complexity: Despite recent progress, the synthesis of spirocycles, particularly in an enantioselective manner, remains a significant hurdle.[8][9][27] The development of more robust, scalable, and stereoselective methods is a key area of future research.

  • The Role of Computation and Automation: The integration of computational chemistry for designing spirocyclic scaffolds and predicting their properties will become increasingly important.[8][9][27] Coupled with high-throughput synthesis and screening techniques like DNA-encoded libraries (DEL), this will accelerate the discovery of novel spirocyclic drug candidates.[5]

  • Expanding Building Block Diversity: The commercial availability of a wider array of functionalized spirocyclic building blocks is crucial for their routine incorporation into drug discovery programs.[3][6] This will empower medicinal chemists to more readily explore this valuable chemical space.

Conclusion

Spirocyclic compounds represent a powerful and increasingly indispensable tool in the medicinal chemist's arsenal. Their unique three-dimensional architecture provides a robust framework for enhancing potency, selectivity, and pharmacokinetic properties. By offering solutions to long-standing challenges in drug design, from conformational control to ADME optimization, spirocycles are paving the way for the next generation of innovative therapeutics. While synthetic challenges remain, the continued development of novel methodologies and the expanding availability of building blocks ensure that the surge of spirocycles in drug discovery will continue to thrive.[8][9]

References

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  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - RSC Publishing - Rsc.org. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [Link]

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  • ChemInform Abstract: Synthesis of Spiro Compounds as Medicinal Agents; New Opportunities for Drug Design and Discovery. Part I: A Review | Request PDF - ResearchGate. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29950001351. [Link]

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Foundational

Oxaspiroheptane Derivatives: A Technical Guide to Discovery, Synthesis, and Application in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The imperative to create novel therapeutics with improved efficacy and physicochemical properties has driven a paradig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The imperative to create novel therapeutics with improved efficacy and physicochemical properties has driven a paradigm shift in medicinal chemistry, moving from planar, two-dimensional structures to more complex, three-dimensional scaffolds. Spirocycles, with their unique conformational rigidity and precise vectoral orientation of substituents, have emerged as a cornerstone of this "escape from flatland." Among these, oxaspiroheptane derivatives are particularly noteworthy. The incorporation of an oxygen atom into the spirocyclic core imparts significant advantages, including enhanced aqueous solubility and reduced lipophilicity, which are critical for optimizing drug-like properties. This guide provides a comprehensive technical overview of the historical development, key synthetic methodologies, and strategic applications of oxaspiroheptane derivatives. We delve into the causality behind seminal synthetic strategies, including iodocyclization and multi-step ring expansion protocols, offering detailed, field-proven methodologies. This document is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the unique potential of oxaspiroheptane scaffolds in their discovery programs.

Introduction: The Strategic Rise of Three-Dimensionality in Medicinal Chemistry

For decades, drug discovery was largely dominated by aromatic, "flat" molecular structures. However, the increasing complexity of biological targets and the persistent challenge of "me-too" drugs have necessitated a move into new chemical space. This strategic shift, often termed the "escape from flatland," prioritizes molecules with a higher fraction of sp³-hybridized carbons, leading to more defined three-dimensional shapes.[1] Spirocyclic scaffolds are at the forefront of this movement. By constraining the conformation of a molecule and projecting substituents into distinct regions of space, spirocycles can enhance binding affinity to protein targets, improve metabolic stability, and increase aqueous solubility.[2]

Oxaspiroheptane derivatives represent a particularly valuable subclass of these three-dimensional building blocks. The strategic incorporation of an ether oxygen atom within the spirocyclic framework has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their carbocyclic analogues.[1][3] These improved physicochemical properties are highly desirable in drug candidates, often leading to better pharmacokinetic profiles. This guide provides a detailed examination of the discovery and, crucially, the synthetic evolution of these powerful scaffolds.

A Historical Perspective: Pioneering Entries into Oxaspirocyclic Systems

While spirocycles have been known for over a century, the targeted synthesis and application of oxaspiroheptane derivatives in a medicinal chemistry context is a more recent development. Early examples of oxaspirocycle synthesis were often serendipitous or limited in scope. A notable milestone in the deliberate construction of these scaffolds was reported by Yoshida in 1985, who synthesized substituted oxaspirocycles using an iodocyclization reaction.[1] This work laid the groundwork for what would become one of the most robust and versatile methods for creating these structures.

The turn of the 21st century saw a marked increase in interest, catalyzed by the growing appreciation for 3D molecular architecture in drug design. Researchers began to systematically explore methods to generate diverse oxaspiroheptane cores, recognizing their potential as bioisosteres for common motifs like morpholines or as novel scaffolds for probing unexplored chemical space.[2] This led to the development and refinement of several key synthetic strategies, which form the technical core of this guide.

Key Synthetic Strategies for Oxaspiroheptane Derivatives

The efficient construction of the strained ring systems inherent to oxaspiroheptanes requires specialized synthetic methodologies. The following sections detail the most impactful and widely adopted strategies, explaining the chemical logic behind each approach and providing actionable, step-by-step protocols.

Iodocyclization: A Powerful Tool for Oxaspirocycle Formation

The intramolecular cyclization of an alcohol onto an alkene, initiated by an electrophilic iodine source, is a cornerstone of modern oxaspirocycle synthesis. This method is highly effective due to the predictable nature of the halonium ion formation and the subsequent intramolecular nucleophilic attack by the hydroxyl group.

Causality and Mechanistic Insight: The reaction is initiated by the activation of an alkene with an electrophilic iodine species (e.g., I₂ or N-iodosuccinimide). This forms a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a stereospecific, anti-periplanar fashion. This ring-opening/ring-closing cascade results in the formation of the oxaspirocyclic core with a pendant iodomethyl group, which can be a handle for further functionalization. The regioselectivity of the hydroxyl attack is governed by Baldwin's rules and steric factors, making this a highly predictable transformation.

Diagram: Mechanism of Iodocyclization for Oxaspirocycle Synthesis

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_cyclization Key Step cluster_product Product Start Alkenyl Alcohol Intermediate Iodonium Ion Intermediate Start->Intermediate Electrophilic Addition Iodine Iodine (I₂) Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Ring-Closing Product Iodomethyl Oxaspirocycle Cyclization->Product Formation

Caption: Mechanism of Iodocyclization.

Experimental Protocol: General Procedure for Iodocyclization [1][4]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkenyl alcohol starting material (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Add sodium bicarbonate (3.0 eq.) to the solution to act as an acid scavenger.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (I₂, 1.5 eq.) in the same solvent dropwise over 30 minutes. The disappearance of the dark iodine color is indicative of the reaction's progress.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired oxaspiroheptane derivative.

Synthesis of Oxaspiro[3.3]heptanes via Epoxide Expansion

For the construction of the highly strained oxaspiro[3.3]heptane system, a multi-step sequence starting from a cyclobutanone derivative is often employed. A key step in this sequence is the Corey-Chaikovsky epoxide expansion, which masterfully transforms an epoxide into an oxetane ring.

Causality and Workflow Logic: The synthesis begins with a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid. A Wittig reaction converts the ketone into an exocyclic alkene. This alkene is then subjected to epoxidation. The crucial step involves reacting this epoxide with a sulfur ylide (the Corey-Chaikovsky reagent). The ylide attacks the less-hindered carbon of the epoxide, opening the ring. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide leaving group to form the new, four-membered oxetane ring, resulting in the spirocyclic core.

Diagram: Synthetic Workflow for 2-Oxaspiro[3.3]heptan-6-ol

G A 3-Oxocyclobutane- 1-carboxylic Acid B Exocyclic Alkene A->B Wittig Olefination & Reduction/Protection C Spiro Epoxide B->C Epoxidation (e.g., m-CPBA) D Protected Oxaspiro[3.3]heptane C->D Corey-Chaikovsky Epoxide Expansion E 2-Oxaspiro[3.3]heptan-6-ol D->E Deprotection

Caption: Multi-step synthesis of an oxaspiro[3.3]heptane derivative.

Experimental Protocol: Corey-Chaikovsky Epoxide Expansion Step [5][6]

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare the sulfur ylide by adding trimethylsulfoxonium iodide (1.2 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) at room temperature. Stir for 1 hour or until the evolution of hydrogen gas ceases.

  • Substrate Addition: Cool the ylide solution to 0 °C. Add a solution of the spiro epoxide starting material (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel chromatography to afford the oxaspiro[3.3]heptane.

Functional Group Interconversion: Accessing Diverse Derivatives

A key advantage of the synthetic routes described is the generation of functionalized intermediates, such as alcohols, which can be readily converted into a wide array of other derivatives for structure-activity relationship (SAR) studies.

Causality and Method Choice: The oxidation of a secondary alcohol, such as 2-Oxaspiro[3.3]heptan-6-ol, to the corresponding ketone is a fundamental transformation. For this, the Dess-Martin periodinane (DMP) oxidation is an excellent choice.[5] It is a mild, high-yielding reaction that proceeds under neutral conditions at room temperature, thus preserving the sensitive, strained spirocyclic core and other functional groups that might be present in the molecule.[7]

Experimental Protocol: Dess-Martin Oxidation of 2-Oxaspiro[3.3]heptan-6-ol [5]

  • Setup: To a solution of 2-Oxaspiro[3.3]heptan-6-ol (1.0 eq.) in anhydrous DCM (10 volumes) under an inert atmosphere, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the two layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Oxaspiro[3.3]heptan-6-one.

Table 1: Summary of Synthetic Transformations for Oxaspiroheptane Derivatives

Starting MaterialTransformationReagents & ConditionsProduct Type
Alkenyl AlcoholIodocyclizationI₂, NaHCO₃, DCMIodomethyl Oxaspirocycle
Spiro EpoxideEpoxide Expansion(CH₃)₃S(O)I, NaH, DMSO/THFOxaspiro[3.3]heptane
Secondary AlcoholOxidationDess-Martin Periodinane, DCMKetone
KetoneReductive AminationAmine, NaBH(OAc)₃Amine
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster

Physicochemical Properties and Applications in Drug Discovery

The deliberate design of oxaspiroheptane derivatives is validated by their favorable impact on key drug-like properties. As previously noted, the incorporation of the ether linkage significantly enhances aqueous solubility while reducing lipophilicity (LogP/LogD).[1][3] This is a direct consequence of the oxygen atom's ability to act as a hydrogen bond acceptor, improving interactions with water.

Table 2: Physicochemical Property Comparison

Scaffold TypeTypical LogP RangeAqueous SolubilityKey Feature
Carbocyclic SpiroheptaneHigherLowerLipophilic Core
OxaspiroheptaneLowerHigherH-bond Acceptor
MorpholineLowHighFlexible, Basic Nitrogen
2-Oxa-6-azaspiro[3.3]heptaneLowHighRigid, Less Basic N[2]

This modulation of physicochemical properties makes oxaspiroheptanes attractive as bioisosteres for other common heterocyclic motifs. For example, 2-oxa-6-azaspiro[3.3]heptane has been successfully employed as a rigid, more soluble, and less basic surrogate for morpholine, a ubiquitous fragment in many approved drugs.[2] The defined three-dimensional structure of the spirocycle allows for precise positioning of substituents to optimize interactions within a target's binding site, a feat that is more challenging with the conformationally flexible morpholine ring.

Conclusion and Future Outlook

Oxaspiroheptane derivatives have transitioned from being a synthetic curiosity to a validated and highly valuable scaffold in modern medicinal chemistry. Their unique combination of three-dimensional structure, conformational rigidity, and favorable physicochemical properties provides a powerful tool for overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. The development of robust synthetic methodologies, particularly the versatile iodocyclization and strategic ring-expansion reactions, has made a diverse range of these building blocks readily accessible. As drug discovery continues to venture into more complex biological space, the rational application of sophisticated, three-dimensional scaffolds like oxaspiroheptanes will undoubtedly play a critical role in the development of the next generation of therapeutics. Future efforts will likely focus on developing even more efficient and enantioselective synthetic routes and further exploring the diverse chemical space that can be accessed from these versatile cores.

References

  • Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. [Link]

  • Development of poly(ortho esters): a historical overview. PubMed. [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of the first perfluoro-spiro-bis-crown ethers. OSTI.GOV. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Dess-Martin Oxidation. Chem-Station. [Link]

  • Synthesis of Spirocyclic Ethers. ResearchGate. [Link]

  • A Practical Total Synthesis of (+)-Spirolaxine Methyl Ether. ACS Publications. [Link]

  • Organic Reaction / 001 / Oxidation. Souyaku Memo. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.it. [Link]

  • Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. Royal Society of Chemistry. [Link]

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Exploratory

Deconstructing the Enigma: A Framework for Elucidating the Mechanism of Action of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract {5-Oxaspiro[2.4]heptan-6-yl}methanamine represents a novel chemical entity with a unique structural composition, combin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

{5-Oxaspiro[2.4]heptan-6-yl}methanamine represents a novel chemical entity with a unique structural composition, combining a spirocyclic oxetane with a primary aminomethyl group. While public domain literature on the specific biological activity of this compound is not currently available[1], its constituent motifs are of significant interest in modern medicinal chemistry. Spirocyclic oxetanes are increasingly utilized as bioisosteres to enhance physicochemical properties such as solubility and metabolic stability, while the primary amine offers a key interaction point for biological targets.[2][3][4] This guide presents a comprehensive framework for hypothesizing and experimentally validating the mechanism of action (MoA) of this and other novel compounds. It is designed to provide drug discovery and development professionals with a strategic roadmap, from initial physicochemical characterization to detailed pathway elucidation, ensuring a rigorous, evidence-based approach to understanding a new molecule's biological function.

Part 1: Compound Profile and Physicochemical Landscape

The structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is characterized by two key features: a strained spirocyclic system composed of a cyclopropane and an oxetane ring, and a flexible aminomethyl side chain.

  • The Spirocyclic Oxetane Core : The oxetane ring, a four-membered oxygen-containing heterocycle, is a desirable motif in drug discovery.[2][5] Its inclusion can increase polarity and three-dimensionality while having a minimal impact on molecular weight.[3][6] Oxetanes are often employed as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl functionalities, with the goal of improving aqueous solubility, modulating lipophilicity, and enhancing metabolic stability by redirecting clearance pathways away from cytochrome P450 enzymes.[2][4]

  • The Primary Amine : The primary amine (–CH₂NH₂) is a versatile functional group. It can act as a hydrogen bond donor and acceptor, and under physiological pH, it is expected to be protonated, allowing for ionic interactions with biological targets such as GPCRs, ion channels, and enzymes. The oxetane ring adjacent to the amine is known to have an inductive electron-withdrawing effect, which can reduce the pKa of the amine compared to a simple alkylamine, potentially influencing its binding characteristics and pharmacokinetic profile.[3]

A summary of the predicted and known properties of the parent compound is presented below.

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.19 g/mol
CAS Number 2060041-80-5[7][8]
Predicted XlogP -0.1[1]
InChIKey KUHIIBZROYQZJN-UHFFFAOYSA-N[1][8]
Key Structural Features Spirocyclic oxetane, primary amineGeneral Chemical Knowledge

Part 2: A Priori Mechanistic Hypothesis Generation

In the absence of direct biological data, a logical starting point is to formulate hypotheses based on the structural motifs present in {5-Oxaspiro[2.4]heptan-6-yl}methanamine. The primary amine is the most likely pharmacophoric element responsible for direct interaction with a target protein.

Hypothesis 1: Neuromodulatory Activity via GPCR or Ion Channel Interaction

Many small molecules containing primary or secondary amines exhibit activity at G-protein coupled receptors (GPCRs) or ligand-gated ion channels in the central nervous system. The aminomethyl group could mimic endogenous neurotransmitters (e.g., monoamines), acting as an agonist, antagonist, or allosteric modulator.

Hypothesis 2: Enzymatic Inhibition

The primary amine could target the active site of enzymes, particularly those that process amine substrates, such as monoamine oxidases (MAOs), or form key hydrogen bonds within a catalytic pocket.

Hypothesis 3: Prodrug Activity (A Note of Caution)

While the term "methanamine" is present, it is crucial to distinguish this compound from Methenamine (hexamethylenetetramine).[9] Methenamine is a prodrug that hydrolyzes in acidic urine to release formaldehyde, a non-specific antiseptic.[10][11][12][13] {5-Oxaspiro[2.4]heptan-6-yl}methanamine is not expected to undergo similar degradation to produce formaldehyde. This hypothesis is considered unlikely but is included for completeness and to highlight a potential point of confusion.

Part 3: An Experimental Roadmap for MoA Validation

This section details a sequential, self-validating workflow for systematically testing the generated hypotheses. The workflow is designed to progress from broad, high-throughput screening to specific, targeted assays.

Workflow Stage 1: Initial Target Identification

The first step is to identify the general biological target class. This is best achieved through broad-panel screening.

  • Objective: To identify potential interactions across a wide range of common drug targets.

  • Methodology:

    • Prepare a stock solution of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Submit the compound for screening against a panel of 40-100 targets, including a diverse set of GPCRs, ion channels, transporters, and enzymes.

    • The primary screen is typically conducted at a single high concentration (e.g., 10 µM) using radioligand binding assays or functional assays.

    • Data is reported as a percentage of inhibition or activation relative to a control.

  • Causality and Self-Validation: A significant "hit" (typically >50% inhibition or activation) provides a strong, albeit preliminary, indication of a direct biological interaction. The breadth of the panel serves as an internal control; promiscuous, non-specific activity would result in multiple hits across unrelated target families, while specific activity would yield one or a few related hits.

G cluster_0 Stage 1: Target Identification Compound {5-Oxaspiro[2.4]heptan-6-yl}methanamine Screen Broad-Panel Target Screen (Binding & Functional Assays) Compound->Screen Data Analyze % Inhibition/Activation Data Screen->Data Hit Identify Primary 'Hit(s)' (e.g., >50% activity @ 10µM) Data->Hit

Caption: Workflow for initial biological target identification.

Workflow Stage 2: Hit Confirmation and Elucidation of Interaction Type

Once a primary hit is identified (e.g., a specific GPCR), the next stage is to confirm this interaction and determine its nature (e.g., agonist vs. antagonist).

  • Objective: To quantify the potency of the interaction and determine its functional effect.

  • Methodology (Example for a GPCR hit):

    • Binding Assay (Dose-Response):

      • Perform a competitive radioligand binding assay using membranes from cells expressing the target receptor.

      • Incubate a constant concentration of a known radiolabeled ligand with varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

    • Functional Assay (e.g., cAMP or Calcium Flux):

      • Use a cell line expressing the target receptor coupled to a reporter system (e.g., CRE-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).

      • Agonist Mode: Apply varying concentrations of the test compound and measure the reporter signal to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

      • Antagonist Mode: Apply a constant concentration of a known agonist in the presence of varying concentrations of the test compound to determine the IC₅₀ and calculate the antagonist constant (Kb) using the Cheng-Prusoff equation or Schild analysis.

  • Causality and Self-Validation: A potent Ki value from the binding assay that correlates with a potent EC₅₀ or IC₅₀ from the functional assay provides strong evidence of a direct, functional interaction at that specific target. A lack of functional activity despite binding may suggest a silent antagonist or an allosteric modulator.

G cluster_1 Stage 2: Hit Confirmation & Functional Validation Hit Primary Hit from Stage 1 Binding Dose-Response Binding Assay (Determine Ki) Hit->Binding Functional Functional Assay (e.g., cAMP, Ca2+ Flux) Hit->Functional Conclusion Define Interaction Type: Agonist, Antagonist, etc. Binding->Conclusion Agonist Agonist Mode (Determine EC50, Emax) Functional->Agonist Antagonist Antagonist Mode (Determine IC50, Kb) Functional->Antagonist Agonist->Conclusion Antagonist->Conclusion

Caption: Workflow for confirming and characterizing a target interaction.

Workflow Stage 3: Downstream Signaling and Cellular Effects

With a confirmed molecular target, the final stage involves mapping the downstream signaling cascade and observing the resulting cellular phenotype.

  • Objective: To understand the full biological consequence of the target engagement.

  • Methodology (Continuing the GPCR example):

    • Signaling Pathway Analysis:

      • Use techniques like Western Blotting or targeted phospho-immunoassays to probe the phosphorylation status of key downstream signaling nodes (e.g., ERK, Akt, CREB) following cell treatment with the compound.

      • Measure second messenger levels over time to understand the kinetics of the response.

    • Phenotypic Assays:

      • Select an appropriate cell-based assay that reflects the known biology of the target. For a neuronal receptor, this could be a neurite outgrowth assay or a measure of neuronal excitability via multi-electrode array (MEA).

      • Treat cells with the compound and measure the relevant phenotypic endpoint.

  • Causality and Self-Validation: The observed changes in downstream signaling and cellular phenotype must be consistent with the known function of the target receptor and the agonistic/antagonistic nature of the compound determined in Stage 2. Furthermore, the effect should be blocked by a known antagonist of the receptor (if the compound is an agonist) or rescued by a known agonist (if the compound is an antagonist), thus providing definitive proof of an on-target mechanism.

G cluster_2 Stage 3: Downstream Pathway & Phenotypic Analysis ConfirmedTarget Confirmed Target Interaction Signaling Phospho-Protein Analysis (Western Blot, Immunoassay) ConfirmedTarget->Signaling Phenotype Cellular Phenotypic Assay (e.g., Neurite Outgrowth, Proliferation) ConfirmedTarget->Phenotype Rescue Rescue/Blockade Experiment (Use known antagonist/agonist) Signaling->Rescue Validate on-target effect Phenotype->Rescue Validate on-target effect MoA Validated Mechanism of Action Rescue->MoA

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Foundational

An In-depth Technical Guide to the Homologs and Analogs of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

A Core Scaffold for Modern Drug Discovery Authored by a Senior Application Scientist Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the purs...

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Author: BenchChem Technical Support Team. Date: March 2026

A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. Among the various structural motifs employed to this end, spirocycles have emerged as a particularly promising class of compounds. Their inherent three-dimensional and rigid nature offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and potent interactions with biological targets.[1] Spirocyclic scaffolds can significantly improve a molecule's physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability, which are critical for successful drug development.[2]

This guide focuses on the {5-Oxaspiro[2.4]heptan-6-yl}methanamine core, a unique and relatively underexplored scaffold that combines the desirable features of a spirocycle with an ether linkage and a primary amine. This combination of functionalities presents a versatile platform for the development of new therapeutic agents across a range of disease areas. We will delve into the synthesis, potential applications, and structure-activity relationships of this core and its derivatives, providing a comprehensive resource for researchers and drug development professionals.

Synthesis and Characterization of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine Core

A plausible and efficient synthetic route to the target molecule, {5-Oxaspiro[2.4]heptan-6-yl}methanamine, commences with the known precursor, 5-oxaspiro[2.4]heptan-6-one. This lactone can be synthesized via several reported methods. The subsequent transformation of the lactone to the desired primary amine with a methylene spacer is a key strategic consideration. A multi-step sequence involving reduction, activation, and displacement is a reliable approach.

Synthetic Pathway Precursor 5-Oxaspiro[2.4]heptan-6-one Diol (1-(Hydroxymethyl)cyclopropyl)methanol Precursor->Diol 1. LiAlH4, THF 2. H2O quench Mesylate ((1-(Aminomethyl)cyclopropyl)methoxy)mesitylene Diol->Mesylate 1. MsCl, Et3N, DCM 2. NaN3, DMF Azide 1-((Azidomethyl)cyclopropyl)methan-1-ol Mesylate->Azide LiAlH4, THF Target {5-Oxaspiro[2.4]heptan-6-yl}methanamine Azide->Target H2, Pd/C, MeOH Analogs and Homologs Core {5-Oxaspiro[2.4]heptan-6-yl}methanamine Homologs Homologs (e.g., side chain extension) Core->Homologs Analogs Analogs Core->Analogs RingSubst Ring Substitution (Alkyl, Aryl, Halogen) Analogs->RingSubst AmineMod Amine Modification (Secondary/Tertiary Amine, Amide) Analogs->AmineMod Bioisosteres Bioisosteric Replacement (S, N for O) Analogs->Bioisosteres

Caption: Structural modifications of the core scaffold.

Applications in Drug Discovery

The unique three-dimensional structure of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine core makes it an attractive scaffold for targeting a variety of biological systems. Spirocyclic compounds have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. [3]

Bioactive Analogs and Their Therapeutic Targets

While there is limited publicly available data on the specific biological activity of {5-Oxaspiro[2.4]heptan-6-yl}methanamine itself, the broader class of spirocyclic ethers and amines has been investigated for various therapeutic applications.

Compound ClassExample Structure (General)Biological Target/ActivityTherapeutic Area
Spirocyclic Ether Analogs Spiroketal-containing natural productsAnticancer, Antiviral, AntifungalOncology, Infectious Diseases
Spirocyclic Amine Analogs Azaspiro[3.3]heptane derivativesCNS receptors (e.g., dopamine, serotonin)Neurological Disorders
Spiro[chromane-2,4'-piperidine] Derivatives Substituted spiro-piperidinesSARS-CoV-2 Papain-like Protease (PLpro)Antiviral (COVID-19) [4]
Azaspiro[2.4]heptanecarboxylate Derivatives Functionalized azaspirocyclesAntimicrobial, AntifungalInfectious Diseases [5]

This table is a representative summary based on the activities of related spirocyclic compounds and is intended to highlight the potential of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine core can provide valuable insights into the structural requirements for optimal biological activity. Key SAR trends observed in related spirocyclic series include:

  • Stereochemistry: The stereochemistry at the spirocyclic center and any other chiral centers can have a profound impact on biological activity. The rigid nature of the spirocyclic scaffold often leads to a specific spatial arrangement of substituents, and only one stereoisomer may exhibit the desired pharmacological effect.

  • Nature and Position of Substituents: The introduction of substituents on the rings can influence potency and selectivity. For example, lipophilic groups may enhance binding to hydrophobic pockets in a target protein, while polar groups can form hydrogen bonds or other favorable interactions.

  • Amine Functionality: Modification of the primary amine can modulate the compound's pKa, which in turn affects its ionization state at physiological pH and its ability to interact with target residues. Conversion to amides or sulfonamides can also introduce additional hydrogen bond donors and acceptors.

Physicochemical Properties and Drug-Likeness

A key advantage of spirocyclic scaffolds is their ability to improve the drug-like properties of a molecule. The increased sp3 character of spirocycles is generally associated with:

  • Improved Aqueous Solubility: The three-dimensional, non-planar nature of spirocycles can disrupt crystal packing and lead to higher aqueous solubility compared to their flat, aromatic counterparts.

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon is not susceptible to metabolic oxidation. Furthermore, the rigid conformation of the scaffold can shield other parts of the molecule from metabolic enzymes.

  • Favorable Lipophilicity: The introduction of a spirocyclic core can modulate a molecule's lipophilicity (logP), a critical parameter for absorption, distribution, metabolism, and excretion (ADME). By carefully choosing substituents, the logP can be fine-tuned to an optimal range for drug development.

Conclusion and Future Perspectives

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold represents a promising and largely untapped area of chemical space for drug discovery. Its unique three-dimensional architecture, combined with the presence of key functional groups, provides a versatile platform for the design of novel therapeutic agents. The synthetic accessibility of this core and its derivatives, coupled with the potential for significant improvements in drug-like properties, makes it an attractive target for further investigation.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to a diverse library of analogs. Subsequent screening of these compounds against a wide range of biological targets will be crucial for identifying novel lead compounds. Furthermore, detailed studies on the ADME properties of these molecules will be essential for their successful translation into clinical candidates. The exploration of the chemical space around the {5-Oxaspiro[2.4]heptan-6-yl}methanamine core holds great promise for the discovery of the next generation of innovative medicines.

References

  • Takahashi, H., et al. (2000s). Initial synthesis of N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide. Kyoto Pharmaceutical University. [6]2. Mexican group. (1994). Alternative approach to elaborating the spirocyclic oxazolidinone. Preprints.org. [7]3. General procedure for hydrogenation of unsaturated lactones. LOCKSS. [8]4. Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [5][7]HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [5][9]5. Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [2]6. Chemler, S. R. (2017). Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes. The Journal of Organic Chemistry. [3]7. Request for full-text PDF on synthesis and biological screening of new azaspiro [5][7]heptanecarboxylate derivatives. ResearchGate. [10]8. Synthesis of Spirocyclic Ethers. ResearchGate. [11]9. Wei, W.-X., Kuang, Y., & Tomanik, M. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 147(1), 1034-1041. [12]10. Structure Activity Relationship in Drug Discovery. Scribd. [13]11. Rahman, A., Xie, E., & Lin, X. (2018). Organocatalytic Asymmetric Synthesis of Benzazepinoindole Derivatives with Trifluoromethylated Quaternary Stereocenters by Chiral Phosphoric Acid Catalysts. Organic & Biomolecular Chemistry, 16, 1367-1374. [14]12. Beller, M., et al. (2022). A remarkable, Ni-catalyzed reductive cross-coupling of nitriles with primary and secondary amines. MDPI. [15]13. Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [1]14. Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [16]15. Kokotos, G., et al. (2023). General acid-mediated aminolactone formation using unactivated alkenes. RSC Publishing. [17]16. Amines tuned controllable carbonylation for the synthesis of γ-lactones and 1,4-diones. Nature Communications. [18]17. One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic -Lactone-Oxindoles and. Semantic Scholar. [19]18. Structure Activity Relationships. Drug Design Org. [20]19. Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [5][7]HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [9]20. Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. PMC.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Abstract Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity, selectivity...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Spirocyclic amines are a class of privileged scaffolds in medicinal chemistry, prized for their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties in drug candidates.[1][2] This document provides a detailed, research-grade protocol for the synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a valuable spirocyclic building block. The synthetic strategy commences from the key lactone intermediate, 5-oxaspiro[2.4]heptan-6-one, and proceeds through a three-step sequence involving reduction, alcohol activation, and a Gabriel-type synthesis via an azide intermediate. This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details and explaining the chemical principles behind each step.

Introduction and Retrosynthetic Analysis

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold combines a compact cyclopropane ring with a tetrahydrofuran moiety, presenting a unique spatial arrangement of its primary amine. This structure is of significant interest for introducing sp³-rich complexity into molecular designs.[3][4] Our synthetic approach is designed to be robust and scalable, relying on well-established and high-yielding transformations.

The retrosynthetic analysis reveals a logical pathway starting from the commercially available lactone, 5-oxaspiro[2.4]heptan-6-one. This key intermediate is a known precursor for various pharmaceutically relevant molecules, including leukotriene antagonists.[5][6] The primary amine is installed by reducing a key azide intermediate, which is in turn synthesized from the corresponding activated alcohol. This alcohol is directly accessible via the reduction of the starting lactone.

G cluster_main Retrosynthetic Pathway target {5-Oxaspiro[2.4]heptan-6-yl}methanamine azide {6-(Azidomethyl)-5-oxaspiro[2.4]heptane} target->azide Azide Reduction (e.g., H₂, Pd/C) tosylate {5-Oxaspiro[2.4]heptan-6-yl}methyl tosylate azide->tosylate SN2 Displacement (NaN₃) alcohol {5-Oxaspiro[2.4]heptan-6-yl}methanol tosylate->alcohol Alcohol Activation (TsCl, Pyridine) lactone 5-Oxaspiro[2.4]heptan-6-one alcohol->lactone Lactone Reduction (e.g., LiAlH₄)

Figure 1: Retrosynthetic analysis of the target amine.

Experimental Protocols

This section details the multi-step synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, beginning with the preparation of the core lactone scaffold.

Part I: Synthesis of the Core Scaffold: 5-Oxaspiro[2.4]heptan-6-one (3)

The synthesis of the key lactone intermediate 3 can be efficiently achieved from 1,1-cyclopropanedimethanol (1 ). The procedure involves the formation of a cyclic sulfite intermediate (2 ), followed by a cyanide-mediated ring-opening, hydrolysis, and subsequent acid-catalyzed lactonization. This route is advantageous due to the availability of the starting materials and the straightforward nature of the transformations.[7]

G cluster_workflow Overall Synthetic Workflow mol1 1,1-Cyclopropanedimethanol (1) mol2 Cyclic Sulfite (2) mol1->mol2 SOCl₂, Et₃N DCM, 0 °C to RT mol3 5-Oxaspiro[2.4]heptan-6-one (3) mol2->mol3 1. NaCN, DMSO 2. NaOH (aq), Δ 3. H⁺, Δ mol4 {5-Oxaspiro[2.4]heptan-6-yl}methanol (4) mol3->mol4 LiAlH₄ THF, 0 °C to RT mol5 Activated Alcohol (Tosylate) (5) mol4->mol5 TsCl, Pyridine DCM, 0 °C mol6 Azide Intermediate (6) mol5->mol6 NaN₃ DMF, 50 °C mol7 Target Amine (7) mol6->mol7 H₂ (1 atm), Pd/C Methanol, RT

Figure 2: Forward synthesis workflow diagram.

Protocol 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (3)

  • Step 1a: Formation of Cyclic Sulfite (2).

    • To a stirred, cooled (0 °C) solution of 1,1-cyclopropanedimethanol (1 ) (10.2 g, 100 mmol) and triethylamine (28.0 mL, 200 mmol) in anhydrous dichloromethane (DCM, 200 mL) under an argon atmosphere, add thionyl chloride (7.3 mL, 100 mmol) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water (100 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic sulfite 2 , which is used directly in the next step.

  • Step 1b: Conversion to Lactone (3).

    • Dissolve the crude cyclic sulfite 2 in dimethyl sulfoxide (DMSO, 150 mL) and add sodium cyanide (7.35 g, 150 mmol). Heat the mixture to 90 °C and stir for 6 hours.

    • Cool the mixture to room temperature, and add a solution of sodium hydroxide (12.0 g, 300 mmol) in water (100 mL). Heat the mixture to 100 °C and stir for 8 hours to effect hydrolysis of the nitrile.

    • Cool the reaction mixture to 0 °C and carefully acidify to pH 2 with concentrated hydrochloric acid. Heat the acidified mixture to 80 °C for 4 hours to promote lactonization.

    • After cooling, extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by vacuum distillation or flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford 5-oxaspiro[2.4]heptan-6-one (3 ) as a clear oil.[7]

Part II: Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine (7)

Protocol 2: Reduction of Lactone (3) to Alcohol (4)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester (lactone) functional group to the corresponding primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • To a stirred suspension of LiAlH₄ (2.8 g, 74 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under an argon atmosphere, add a solution of 5-oxaspiro[2.4]heptan-6-one (3 ) (7.0 g, 62.4 mmol) in anhydrous THF (50 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and then water again (8.4 mL).

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite. Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield {5-Oxaspiro[2.4]heptan-6-yl}methanol (4 ) as a crude oil, which can often be used in the next step without further purification.

Protocol 3: Activation of Alcohol (4) to Tosylate (5)

  • Rationale: The hydroxyl group of the alcohol is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Dissolve the crude alcohol 4 (approx. 62.4 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.

  • Add pyridine (10.1 mL, 125 mmol) followed by p-toluenesulfonyl chloride (TsCl) (13.1 g, 68.6 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours.

  • Wash the reaction mixture with cold 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel, 15-20% ethyl acetate in hexanes) to yield the tosylate 5 .

Protocol 4: Synthesis of Azide (6) and Final Reduction to Amine (7)

  • Rationale: This two-step sequence is a reliable method for converting an alcohol to a primary amine. Sodium azide (NaN₃) displaces the tosylate in an Sₙ2 reaction. The resulting azide is then reduced to the amine. Catalytic hydrogenation is a clean and effective method for this reduction, producing nitrogen gas as the only byproduct.[8]

  • Step 4a: Azide Formation (6).

    • Dissolve the tosylate 5 (15.0 g, 53.1 mmol) in dimethylformamide (DMF, 150 mL). Add sodium azide (NaN₃) (10.4 g, 159.3 mmol).

    • Heat the mixture to 50 °C and stir for 15 hours.[8]

    • Cool the reaction to room temperature and pour into cold water (300 mL).

    • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (4 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the crude azide 6 . Caution: Organic azides can be explosive; avoid heating to high temperatures during concentration.

  • Step 4b: Reduction to Amine (7).

    • Dissolve the crude azide 6 in methanol (200 mL).

    • Carefully add 10% Palladium on carbon (Pd/C, ~1.5 g, 10 wt%).

    • Purge the flask with hydrogen gas and stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or by acid-base extraction to yield the final product, {5-Oxaspiro[2.4]heptan-6-yl}methanamine (7 ).

Data Summary and Characterization

The following table summarizes key data for the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Form
{5-Oxaspiro[2.4]heptan-6-yl}methanamine (7 )C₇H₁₃NO127.1870-80% (from 5)Liquid

Expected Characterization Data for (7):

  • ¹H NMR (CDCl₃, 400 MHz): δ values expected for the cyclopropyl protons (multiplets, ~0.4-0.8 ppm), the methylene protons adjacent to the amine (~2.7-2.9 ppm), the protons on the tetrahydrofuran ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 128.1.

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle only under an inert atmosphere in a fume hood. Quench carefully at low temperatures.

  • Sodium Azide (NaN₃): Highly toxic. Avoid contact with skin and inhalation. Can form explosive heavy metal azides. Do not acidify azide-containing solutions, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Organic Azides: Potentially explosive, especially at elevated temperatures or upon shock. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air after use. Filter carefully and keep the catalyst wet.

References

  • Procopiou, P. A., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • PMC. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. Retrieved from [Link]

  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Retrieved from [Link]

  • PMC. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][8] HEPTANECARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115 C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][8] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Google Patents. (n.d.). EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Google Patents. (n.d.). CN103936703A - Preparation method of 5-oxaspiro[3][8]heptane-6-one and intermediate thereof. Retrieved from

  • PubChem. (n.d.). 5-Oxaspiro[2.4]heptan-6-one. Retrieved from [Link]

  • NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for {5-Oxaspiro[2.4]heptan-6-yl}methanamine in Drug Discovery

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Design The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with superior...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Design

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles. A significant trend in this evolution is the increasing incorporation of three-dimensional (3D) structural motifs to explore uncharted chemical space.[1][2][3] Among these, spirocyclic scaffolds have emerged as a powerful tool in the drug designer's arsenal.[1][4] These unique structures, characterized by two rings sharing a single carbon atom, offer a distinct architectural advantage over traditional flat, aromatic systems. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2][3] Furthermore, the 3D arrangement of substituents emanating from the spirocyclic core allows for a more precise vectoral presentation of pharmacophoric elements, facilitating optimal interactions with complex protein binding sites.

The incorporation of spirocycles has been shown to favorably modulate key physicochemical properties. By increasing the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with clinical success, spirocyclic compounds often exhibit improved solubility, metabolic stability, and reduced off-target toxicity.[1] This shift towards more complex, 3D structures is a direct response to the challenges posed by "flat" drug molecules, which are often associated with promiscuous binding and unfavorable ADME (absorption, distribution, metabolism, and excretion) properties.

This document provides a detailed guide to the application of a particularly promising building block: {5-Oxaspiro[2.4]heptan-6-yl}methanamine . Its unique oxaspiro[2.4]heptane core, combining a cyclopropane and a tetrahydrofuran ring, offers a novel and rigid scaffold with strategically placed functionality for derivatization.

Featured Building Block: {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Chemical Structure:

Figure 1: Structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Physicochemical Properties:

PropertyValueSource
CAS Number2060041-80-5[5]
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Synthesis Protocol: {5-Oxaspiro[2.4]heptan-6-yl}methanamine

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine can be achieved from the corresponding ketone precursor, 5-oxaspiro[2.4]heptan-6-one. The following protocol is a representative method based on established chemical transformations.

Workflow for the Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

G cluster_0 Step 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one cluster_1 Step 2: Synthesis of (5-Oxaspiro[2.4]heptan-6-yl)methyl azide cluster_2 Step 3: Reduction to {5-Oxaspiro[2.4]heptan-6-yl}methanamine start Commercially available starting materials step1 Cyclization to form 5-oxaspiro[2.4]heptan-6-one start->step1 [Ref: Google Patents] step2 Not explicitly detailed, but a plausible intermediate step1->step2 step3 Reduction of the azide to the primary amine step2->step3 [Ref: Semantic Scholar] end Final Product step3->end

Figure 2: Synthetic workflow for {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Step 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one

This precursor can be synthesized via several routes, with one documented method involving the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone with zinc.[6]

Step 2: Synthesis of (5-Oxaspiro[2.4]heptan-6-yl)methanamine

The following two-step procedure starts from a plausible tosylated intermediate derived from the corresponding alcohol, which is then converted to the amine. A more direct, albeit less detailed, synthesis from a precursor "5a" has also been reported.[7]

Materials:

  • (5-Oxaspiro[2.4]heptan-6-yl)methanol (or a suitable precursor like a tosylate)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

Part A: Azide Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tosylated derivative of (5-Oxaspiro[2.4]heptan-6-yl)methanol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Oxaspiro[2.4]heptan-6-yl)methyl azide. This intermediate is often used in the next step without further purification.

Part B: Reduction to the Amine

  • Method 1: Using Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude (5-Oxaspiro[2.4]heptan-6-yl)methyl azide from the previous step in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

  • Method 2: Catalytic Hydrogenation

  • Dissolve the crude (5-Oxaspiro[2.4]heptan-6-yl)methyl azide in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-24 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Application Protocols

The primary amino group of {5-Oxaspiro[2.4]heptan-6-yl}methanamine serves as a versatile handle for introducing the spirocyclic scaffold into a wide range of molecules through common synthetic transformations such as amide bond formation and reductive amination.

Protocol 1: Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8] The following protocol provides a general procedure for the coupling of {5-Oxaspiro[2.4]heptan-6-yl}methanamine with a carboxylic acid.

Workflow for Amide Coupling

G Amine {5-Oxaspiro[2.4]heptan-6-yl}methanamine Reaction Amide Bond Formation Amine->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-((5-Oxaspiro[2.4]heptan-6-yl)methyl)amide Reaction->Product

Figure 3: General workflow for amide coupling.

Materials:

  • {5-Oxaspiro[2.4]heptan-6-yl}methanamine

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))

  • Standard workup and purification reagents

Representative Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of {5-Oxaspiro[2.4]heptan-6-yl}methanamine (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Table of Common Coupling Reagents:

Coupling ReagentActivator/AdditiveBaseTypical Solvent
HATU-DIPEA, TEADMF, DCM
HBTU-DIPEA, TEADMF, DCM
EDCHOBt, HOAtDIPEA, TEADMF, DCM
T3P-Pyridine, TEAEthyl acetate, DCM
Protocol 2: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to secondary and tertiary amines.[9][10][11]

Workflow for Reductive Amination

G Amine {5-Oxaspiro[2.4]heptan-6-yl}methanamine Reaction Reductive Amination Amine->Reaction Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Product Secondary Amine Reaction->Product

Figure 4: General workflow for reductive amination.

Materials:

  • {5-Oxaspiro[2.4]heptan-6-yl}methanamine

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol)

  • Acetic acid (optional, as a catalyst)

  • Standard workup and purification reagents

Representative Procedure:

  • In a round-bottom flask, dissolve {5-Oxaspiro[2.4]heptan-6-yl}methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or THF.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Table of Common Reducing Agents for Reductive Amination:

Reducing AgentTypical SolventpH ConditionsNotes
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, MeCNMildly acidicGeneral and mild, tolerates many functional groups.[10]
Sodium cyanoborohydride (NaBH₃CN)MeOH, EtOHAcidic (pH 3-6)Selective for iminiums over carbonyls, but toxic cyanide byproducts.[9][11]
Hydrogen (H₂) with Pd/C or PtO₂MeOH, EtOHNeutral"Green" conditions, but may reduce other functional groups.

Conclusion and Future Perspectives

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a valuable and versatile building block for drug discovery programs. Its unique 3D architecture and strategically placed primary amine handle provide a gateway to novel chemical matter with potentially improved pharmacological properties. The protocols outlined in this document offer robust starting points for the incorporation of this spirocyclic scaffold into lead compounds. As the demand for drug candidates with enhanced 3D character continues to grow, the strategic application of novel building blocks like {5-Oxaspiro[2.4]heptan-6-yl}methanamine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). Retrieved from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.). Retrieved from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (2025, September 25). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents. (n.d.).
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

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  • CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents. (n.d.).
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Method

Experimental design for testing the bioactivity of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Preclinical Application Note: Bioactivity Profiling of {5-Oxaspiro[1]heptan-6-yl}methanamine-Derived GLP-1R Modulators Executive Summary The compound {5-Oxaspiro[1]heptan-6-yl}methanamine is a highly specialized spirocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application Note: Bioactivity Profiling of {5-Oxaspiro[1]heptan-6-yl}methanamine-Derived GLP-1R Modulators

Executive Summary

The compound {5-Oxaspiro[1]heptan-6-yl}methanamine is a highly specialized spirocyclic building block[2]. Its rigid, three-dimensional architecture makes it an optimal pharmacophore for synthesizing non-peptide, small-molecule agonists of the Glucagon-like peptide-1 receptor (GLP-1R), such as the carboxy-benzimidazole derivatives recently developed for the treatment of metabolic and liver diseases[3]. Evaluating the bioactivity of these novel derivatives requires a rigorous, multi-tiered experimental design focused on biased agonism—specifically, maximizing therapeutic Gαs signaling while minimizing β-arrestin-mediated receptor desensitization[4].

This guide provides a comprehensive, self-validating experimental framework for profiling the pharmacodynamics and in vivo efficacy of these spirocyclic GLP-1R modulators.

Mechanistic Rationale: The Drive for Biased Agonism

GLP-1R is a Class B G-protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of Gαs stimulates adenylyl cyclase, leading to cyclic AMP (cAMP) accumulation and subsequent glucose-dependent insulin secretion[5]. However, traditional GLP-1R activation also recruits β-arrestin 1 and 2, which act as scaffolding proteins that initiate clathrin-mediated endocytosis, pulling the receptor away from the cell surface[6].

For small-molecule GLP-1R agonists derived from {5-Oxaspiro[1]heptan-6-yl}methanamine, the therapeutic goal is to achieve G-protein bias. By completely or partially abolishing β-arrestin recruitment, these compounds can maintain prolonged receptor residence at the cell surface. This avoidance of desensitization enhances anti-hyperglycemic efficacy and weight loss without requiring massive dose escalations[4].

GLP1R_Signaling cluster_Gs Therapeutic Pathway (Targeted) cluster_Arrestin Desensitization Pathway (Avoided) Agonist Spirocyclic GLP-1R Agonist GLP1R GLP-1 Receptor Agonist->GLP1R Binds Gs Gαs Protein Activation GLP1R->Gs Biased Agonism Arrestin β-Arrestin Recruitment GLP1R->Arrestin Reduced Coupling cAMP cAMP Accumulation Gs->cAMP Insulin Insulin Secretion & Glycemic Control cAMP->Insulin Internalization Receptor Internalization Arrestin->Internalization

Fig 1. Biased GLP-1R signaling favoring Gαs/cAMP over β-arrestin-mediated internalization.

Phase I: In Vitro Pharmacodynamics & Bias Profiling

To establish the bioactivity of the synthesized spirocyclic derivatives, we deploy two parallel in vitro assays. The causality behind this dual-assay approach is to calculate the bias factor ( ΔΔlog(τ/KA​) ), which mathematically quantifies the compound's preference for cAMP generation over β-arrestin recruitment.

Protocol 2.1: Gαs-Mediated cAMP Accumulation (HTRF Assay)
  • Causality & Rationale : Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because its time-gated emission detection eliminates short-lived background fluorescence—a common source of false positives when screening synthetic small molecules containing complex ring systems.

  • Self-Validation System : Every assay plate must include a Semaglutide standard curve (positive control) and a vehicle-only well (negative control). Plate acceptance strictly requires a Z'-factor ≥0.6 .

Step-by-Step Methodology :

  • Cell Preparation : Seed CHO-K1 cells stably expressing human GLP-1R at 1,000 cells/well in a 384-well low-volume white microplate.

  • Phosphodiesterase Inhibition : Pre-incubate cells for 30 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX prevents the intracellular degradation of synthesized cAMP, ensuring the measured signal accurately reflects total Gαs activation rather than a net balance of synthesis and degradation.

  • Compound Treatment : Add the {5-Oxaspiro[1]heptan-6-yl}methanamine derivative in a 10-point concentration-response curve (1 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Add HTRF cAMP-d2 conjugate and Anti-cAMP-Cryptate in lysis buffer. Incubate for 1 hour at room temperature.

  • Readout : Measure fluorescence emission at 620 nm (Cryptate) and 665 nm (d2) using a TR-FRET compatible microplate reader. Calculate the 665/620 ratio to determine cAMP concentration.

Protocol 2.2: β-Arrestin 2 Recruitment (NanoBiT Complementation Assay)
  • Causality & Rationale : The NanoBiT (NanoLuc Binary Technology) assay allows for the real-time, live-cell monitoring of protein-protein interactions without cell lysis. This is critical because β-arrestin recruitment to the GLP-1R is often highly transient and dynamically adapts to cellular conditions[6].

Step-by-Step Methodology :

  • Transfection : Co-transfect HEK293T cells with plasmids encoding GLP-1R fused to a SmBiT (small subunit) and β-Arrestin 2 fused to a LgBiT (large subunit).

  • Substrate Addition : 24 hours post-transfection, harvest cells and resuspend in Opti-MEM containing the furimazine substrate.

  • Equilibration : Dispense into a 384-well white plate and incubate for 15 minutes to establish a baseline luminescence signal.

  • Kinetic Measurement : Inject the spirocyclic test compounds and immediately monitor luminescence continuously for 45 minutes. Causality: Continuous monitoring captures the peak recruitment time ( Tmax​ ), which can vary significantly between different structural derivatives.

  • Data Integration : Calculate the Area Under the Curve (AUC) for the luminescence signal to determine the Emax​ and EC50​ of β-arrestin recruitment.

Workflow Synthesis Compound Synthesis (Spirocyclic Core) cAMP In Vitro cAMP Assay (HTRF) Synthesis->cAMP Arrestin β-Arrestin Assay (NanoBiT) Synthesis->Arrestin Bias Calculate Bias Factor (ΔΔLog(τ/KA)) cAMP->Bias Arrestin->Bias InVivo In Vivo DIO Model (Metabolic Efficacy) Bias->InVivo Lead Selection

Fig 2. Preclinical screening workflow for spirocyclic GLP-1R modulators.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of a successful {5-Oxaspiro[1]heptan-6-yl}methanamine-derived lead compound compared to the endogenous ligand (GLP-1) and a clinical standard (Semaglutide). A successful lead will show high potency for cAMP but a significantly reduced Emax​ for β-arrestin.

CompoundcAMP EC50​ (nM)cAMP Emax​ (%)β-Arrestin EC50​ (nM)β-Arrestin Emax​ (%)Bias Profile
GLP-1 (Endogenous) 0.05 ± 0.011004.2 ± 0.5100Balanced (Reference)
Semaglutide 0.08 ± 0.02988.5 ± 1.285Slightly Gαs-Biased
Spirocyclic Lead 0.15 ± 0.03 95 > 10,000 < 15 Highly Gαs-Biased

Phase II: In Vivo Validation in DIO Mice

Once in vitro G-protein bias is confirmed, the bioactivity must be translated to a physiological system.

  • Causality & Rationale : The Diet-Induced Obesity (DIO) C57BL/6J mouse model closely mimics human metabolic syndrome, providing a robust platform to test both glycemic control and anorectic (appetite-suppressing) effects[4].

Step-by-Step Methodology :

  • Acclimation : House male C57BL/6J mice (fed a 60% high-fat diet for 12 weeks) in individual cages to allow precise food intake monitoring.

  • Dosing Regimen : Administer the spirocyclic derivative via subcutaneous (s.c.) injection once daily for 14 days. Include a vehicle control group and a Semaglutide comparator group.

  • Daily Monitoring : Record body weight and food hopper weight daily at exactly 09:00 AM. Causality: Consistent timing minimizes circadian variations in feeding behavior and metabolic rate.

  • Intraperitoneal Glucose Tolerance Test (IPGTT) : On Day 14, fast the mice for 6 hours. Administer an intraperitoneal glucose bolus (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes using a hand-held glucometer.

  • Efficacy Validation : A self-validating study will demonstrate a statistically significant reduction in the glucose AUC during the IPGTT and a >10% reduction in baseline body weight compared to the vehicle group, confirming that the lack of β-arrestin recruitment successfully prevented receptor desensitization in vivo.

References

  • Benchchem. "{1,1-Dimethyl-5-oxaspiro[1]heptan-6-yl}methanol | Benchchem: Biological Activity." 2

  • European Patent Office. "CARBOXY-BENZIMIDAZOLE GLP-1R MODULATING COMPOUNDS - EP 4271674 B1." 3

  • MDPI. "Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR."5

  • PubMed. "Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists." 4

  • Revvity. "Study reveals multifaceted roles of β-arrestins in GPCR internalization, including GLP-1R."6

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Application

Application Note: Characterization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in Receptor Binding Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine as a putative ligand in recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine as a putative ligand in receptor binding assays. While the specific biological targets of this molecule are currently under-explored, its novel spirocyclic scaffold makes it an intriguing candidate for investigation against various receptor systems. This guide will therefore focus on establishing a robust framework for its characterization, offering detailed protocols for radioligand binding assays, fluorescence-based methodologies, and surface plasmon resonance (SPR). The emphasis is on the underlying principles, experimental design, and data interpretation to empower researchers to effectively assess the binding properties of this and other novel chemical entities.

Introduction to {5-Oxaspiro[2.4]heptan-6-yl}methanamine

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a small organic molecule featuring a unique 5-oxaspiro[2.4]heptane core.[1][2][3] Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry.[4][5] They offer a three-dimensional architecture that can provide high conformational rigidity and novel spatial arrangements of functional groups, potentially leading to improved potency and selectivity for biological targets.[6] For instance, related azaspiro[2.4]heptane derivatives have been identified as potent orexin receptor antagonists.[7]

Given the limited publicly available data on the specific biological activity of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, this guide will present its application in a hypothetical context, targeting a G-Protein Coupled Receptor (GPCR), a common target class for small molecule drugs. The principles and protocols detailed herein are, however, broadly applicable to other receptor families.

Chemical Structure:

  • Molecular Formula: C₇H₁₃NO[1]

  • CAS Number: 2060041-80-5[2][3]

Safety and Handling

Prior to any experimental work, it is crucial to review the Safety Data Sheet (SDS) for {5-Oxaspiro[2.4]heptan-6-yl}methanamine. Based on its chemical structure (an amine), general laboratory safety precautions for handling organic compounds should be followed.

GHS Hazard Pictograms (Anticipated):

PictogramHazard ClassPrecautionary Statement
alt text Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritation.[8][9]Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
alt text Skin Corrosion/Burns, Eye Damage, Corrosive to Metals.[8][10]Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray.
alt text Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity.[8]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

Note: The above pictograms are illustrative and should be confirmed with the supplier-specific SDS.

Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology and drug discovery, designed to measure the interaction between a ligand and its receptor.[11][12] These assays can provide crucial information about binding affinity (Kd or Ki), receptor density (Bmax), and binding kinetics (kon and koff).[13]

Key Assay Formats
  • Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand. The concentration of the radioligand is varied, and the specific binding is measured at equilibrium.[14]

  • Competition (or Displacement) Assays: These assays measure the ability of an unlabeled test compound (like {5-Oxaspiro[2.4]heptan-6-yl}methanamine) to compete with a labeled ligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.[13]

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a ligand, providing insights into the dynamics of the ligand-receptor interaction.

Experimental Protocols

This section provides detailed protocols for characterizing the binding of {5-Oxaspiro[2.4]heptan-6-yl}methanamine to a hypothetical GPCR expressed in a cell membrane preparation.

Preparation of Cell Membranes

A high-quality membrane preparation is critical for a successful binding assay.

Protocol 1: Cell Membrane Preparation

  • Cell Culture: Culture cells expressing the target receptor to a high density.

  • Harvesting: Detach cells from the culture vessel and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).[15]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[15]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[14][16]

Radioligand Binding Assays

Radioligand binding assays are a sensitive and widely used method for studying ligand-receptor interactions.[11]

Protocol 2: Competition Radioligand Binding Assay

  • Assay Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:[15][16]

    • 50 µL of various concentrations of unlabeled {5-Oxaspiro[2.4]heptan-6-yl}methanamine (the competitor).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist at its Kd concentration).

    • 150 µL of the cell membrane preparation (typically 10-50 µg of protein per well).[16]

  • Controls:

    • Total Binding: Add assay buffer instead of the competitor.

    • Non-specific Binding (NSB): Add a high concentration of a known, unlabeled ligand (a "displacer") instead of the test compound.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.[16][17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[14]

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[14]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Fluorescence Polarization (FP) Assay

FP assays are a homogeneous alternative to radioligand binding assays, eliminating the need for radioactive materials and separation steps.[18][19]

Protocol 3: Fluorescence Polarization Competition Assay

  • Reagent Preparation:

    • Prepare a fluorescently labeled ligand (tracer) for the target receptor.

    • Prepare a dilution series of unlabeled {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

  • Assay Setup: In a black, low-volume 384-well plate, add the following:[20]

    • A fixed concentration of the fluorescent tracer.

    • The cell membrane preparation or purified receptor.

    • Varying concentrations of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.[21]

Data Analysis:

  • Binding of the fluorescent tracer to the larger receptor slows its rotation, resulting in a high FP value.

  • Displacement of the tracer by {5-Oxaspiro[2.4]heptan-6-yl}methanamine leads to a decrease in the FP value.

  • Plot the change in FP against the log concentration of the competitor to determine the IC₅₀ and subsequently the Ki.

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that allows for the real-time analysis of binding kinetics and affinity.[22][23][24]

Protocol 4: SPR Analysis of Small Molecule-Receptor Interaction

  • Chip Preparation: Immobilize the purified target receptor onto a suitable sensor chip surface.

  • Analyte Preparation: Prepare a series of precise dilutions of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[23]

  • Regeneration: After each analyte injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kd or kₒff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/kₐ).

Data Presentation and Visualization

Summary of Binding Parameters
Assay TypeParameterDescription
Radioligand BindingIC₅₀Concentration of competitor that inhibits 50% of specific binding.
KiInhibitory constant, a measure of the affinity of the competitor.
Fluorescence PolarizationIC₅₀Concentration of competitor that displaces 50% of the fluorescent tracer.
KiInhibitory constant derived from the IC₅₀.
Surface Plasmon Resonancekₐ (kₒₙ)Association rate constant.
kd (kₒff)Dissociation rate constant.
KDEquilibrium dissociation constant (kd/kₐ).
Diagrams of Experimental Workflows

Radioligand_Competition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare dilutions of {5-Oxaspiro[2.4]heptan-6-yl}methanamine C Combine reagents in 96-well plate A->C B Prepare radioligand and membrane suspension B->C D Incubate to equilibrium C->D E Filter and wash (Cell Harvester) D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Plot dose-response curve and determine IC50/Ki G->H

Caption: Workflow for a Competition Radioligand Binding Assay.

SPR_Workflow A Immobilize Receptor on Sensor Chip B Inject Analyte ({5-Oxaspiro[2.4]heptan-6-yl}methanamine) A->B Next Concentration C Monitor Association B->C Next Concentration D Buffer Flow C->D Next Concentration E Monitor Dissociation D->E Next Concentration F Regenerate Surface E->F Next Concentration G Data Analysis (k_on, k_off, K_D) E->G F->B Next Concentration

Caption: General Workflow for an SPR Experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too "sticky" or at too high a concentration. Insufficient washing.Reduce radioligand concentration. Increase the number or volume of washes. Add a blocking agent like BSA to the buffer.[25]
Low Specific Binding Signal Insufficient receptor concentration. Inactive receptor.Increase the amount of membrane protein per well. Use a fresh membrane preparation.
Poor Reproducibility Inconsistent pipetting. Temperature fluctuations. Reagent degradation.Use calibrated pipettes and consistent technique. Ensure uniform incubation temperature. Prepare fresh buffers and aliquot reagents.[26]
Noisy SPR Data Air bubbles in the system. Non-specific binding to the chip surface.Degas buffers thoroughly. Optimize immobilization and include a blocking step.

Conclusion

This application note provides a foundational framework for the characterization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in receptor binding assays. By employing the detailed protocols for radioligand binding, fluorescence polarization, and surface plasmon resonance, researchers can systematically evaluate the binding affinity and kinetics of this novel compound. The presented methodologies are robust and adaptable, enabling the comprehensive profiling of new chemical entities in the pursuit of novel therapeutics.

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  • Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol - MDPI. (2023, October 3). Retrieved March 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Scale-up Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a valuable spirocyclic amine scaffold for drug discovery. Recognizing the growing imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a valuable spirocyclic amine scaffold for drug discovery. Recognizing the growing importance of three-dimensional molecular frameworks in medicinal chemistry, this guide offers a detailed, field-proven synthetic route starting from commercially available materials. We will delve into the causal relationships behind experimental choices, providing robust, self-validating protocols for each key transformation. Particular emphasis is placed on scale-up considerations, addressing potential challenges in reaction engineering, process safety, and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a practical and scalable synthesis of this important building block.

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the modern era of drug discovery, there is a significant impetus to move beyond flat, two-dimensional aromatic structures and explore more complex, three-dimensional chemical space.[1] Spirocycles, characterized by a single atom shared between two rings, offer a unique and rigid conformational framework. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the incorporation of spirocyclic motifs has been shown to improve critical physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel intellectual property opportunities.[2][3]

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a prime example of a spirocyclic building block with significant potential. Its structure combines a strained cyclopropane ring with a tetrahydrofuran moiety, presenting a unique spatial arrangement of functional groups for further chemical elaboration. This guide outlines a scalable and reliable synthetic pathway to this compound, addressing the practical challenges of multi-kilogram production.

Retrosynthetic Analysis and Strategy

A robust and scalable synthesis requires a strategy that avoids problematic reagents, minimizes chromatographic purifications, and utilizes cost-effective starting materials. Our retrosynthetic analysis identifies the key intermediate, 5-Oxaspiro[2.4]heptan-6-one (I) , as a critical building block. Two primary routes to this intermediate were evaluated: one starting from itaconic acid and another from pentaerythritol dibromide. The itaconic acid route is known to produce a mixture of isomeric products, which complicates downstream processing and is undesirable for large-scale production.[4] Therefore, we have selected the more controlled synthesis from pentaerythritol dibromide.

The overall synthetic strategy is as follows:

retrosynthesis Target {5-Oxaspiro[2.4]heptan-6-yl}methanamine Azide Azide Intermediate Target->Azide Azide Reduction Activated_Alcohol Activated Alcohol (Iodide/Tosylate) Azide->Activated_Alcohol Azide Displacement Diol Diol Intermediate Activated_Alcohol->Diol Selective Activation Lactone 5-Oxaspiro[2.4]heptan-6-one (I) Diol->Lactone Lactone Reduction Bis_Bromomethyl 4,4-Bis(bromomethyl)dihydro-2-furanone Lactone->Bis_Bromomethyl Intramolecular Wurtz-type Cyclization Nitrile_Alcohol [3-(hydroxymethyl)oxetan-3-yl]acetonitrile Bis_Bromomethyl->Nitrile_Alcohol Treatment with HBr Penta_Dibromide Pentaerythritol Dibromide Nitrile_Alcohol->Penta_Dibromide Multi-step conversion

Caption: Retrosynthetic pathway for {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Synthesis of the Key Intermediate: 5-Oxaspiro[2.4]heptan-6-one (I)

The synthesis of the pivotal lactone intermediate is achieved in a three-step sequence from pentaerythritol dibromide. This route offers a clear and scalable path, avoiding the isomeric separation issues associated with other methods.[4]

Workflow for 5-Oxaspiro[2.4]heptan-6-one (I) Synthesis

Caption: Overall workflow for the synthesis of the key lactone intermediate.

Detailed Protocol: Synthesis of 4,4-Bis(bromomethyl)dihydro-2-furanone

This protocol is adapted from established patent literature.[4]

Step 1: Synthesis of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile

  • Rationale: This step involves a nucleophilic substitution to introduce the nitrile functionality, which will ultimately become the carboxylic acid portion of the lactone. The reaction conditions are chosen to favor the formation of the oxetane ring followed by nitrile displacement.

  • Protocol:

    • To a solution of pentaerythritol dibromide in a suitable solvent (e.g., DMSO/water), add potassium cyanide portion-wise at a controlled temperature.

    • Monitor the reaction by a suitable analytical technique (e.g., GC-MS or HPLC) until the starting material is consumed.

    • Perform an aqueous workup, extracting the product into an appropriate organic solvent.

    • The crude product can often be used in the next step without further purification.

Step 2: Conversion to 4,4-Bis(bromomethyl)dihydro-2-furanone

  • Rationale: Treatment with strong acid (HBr) facilitates the ring-opening of the oxetane and subsequent lactonization. The hydroxyl group is also converted to a bromide.

  • Protocol:

    • Treat the crude [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with aqueous hydrogen bromide.

    • Heat the reaction mixture to drive the reaction to completion.

    • Upon cooling, the product may precipitate and can be isolated by filtration. Alternatively, an extractive workup can be performed.

Detailed Protocol: Cyclization to 5-Oxaspiro[2.4]heptan-6-one (I)
  • Rationale: An intramolecular Wurtz-type reaction using zinc powder effects the formation of the cyclopropane ring.[4] N,N-Dimethylacetamide (DMA) is a suitable high-boiling polar aprotic solvent for this transformation.

  • Protocol:

    • Charge a reactor with N,N-dimethylacetamide and zinc powder.

    • Heat the suspension to an appropriate temperature (e.g., 120 °C).

    • Slowly add a solution of 4,4-bis(bromomethyl)dihydro-2-furanone in DMA to the hot zinc suspension.

    • Maintain the reaction at temperature until completion, as monitored by GC or HPLC.

    • Cool the reaction mixture, filter off the excess zinc and zinc salts.

    • The product can be isolated by distillation or an extractive workup followed by distillation.

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 1kg) Key Considerations
Starting Material Pentaerythritol DibromidePentaerythritol DibromideEnsure purity of starting material.
Reagents KCN, HBr, Zn powderKCN, HBr, Zn powderSafe handling of KCN is critical. Use of activated zinc may be beneficial.
Solvents DMSO/H₂O, DMADMSO/H₂O, DMADMA can be difficult to remove; consider high-vacuum distillation.
Typical Yield 60-70% over 3 steps55-65% over 3 stepsYields may decrease slightly on scale-up due to transfer losses and workup efficiency.
Purification DistillationFractional DistillationHigh-vacuum distillation is recommended to avoid product decomposition.

Conversion to {5-Oxaspiro[2.4]heptan-6-yl}methanamine

The conversion of the lactone to the target amine proceeds through a three-step sequence involving reduction, activation of the resulting primary alcohol, and a two-step amination procedure.

Detailed Protocol: Reduction of 5-Oxaspiro[2.4]heptan-6-one to the Diol
  • Rationale: The lactone is reduced to the corresponding diol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their use on a large scale presents safety and handling challenges. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can be a safer alternative for scale-up.

  • Protocol (using NaBH₄):

    • Dissolve 5-Oxaspiro[2.4]heptan-6-one in a suitable solvent such as THF or a mixture of THF and methanol.

    • Cool the solution to 0-5 °C.

    • Add sodium borohydride portion-wise, maintaining the internal temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with a mild acid (e.g., acetic acid or dilute HCl).

    • Perform an aqueous workup and extract the diol product.

Detailed Protocol: Selective Activation of the Primary Alcohol
  • Rationale: To facilitate nucleophilic substitution, the primary alcohol of the diol must be converted into a good leaving group. Two common strategies are conversion to a tosylate or an iodide. Selective tosylation of a primary alcohol in the presence of a secondary alcohol can be achieved using catalysts such as dibutyltin oxide.[5][6] Direct conversion to the iodide can be accomplished using reagents like triphenylphosphine/iodine (Appel reaction) or cerium(III) chloride/sodium iodide.[7][8]

  • Protocol (Selective Iodination using CeCl₃·7H₂O/NaI): [7]

    • Dissolve the diol and sodium iodide in acetonitrile.

    • Add cerium(III) chloride heptahydrate to the mixture.

    • Reflux the reaction until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product.

Detailed Protocol: Azide Displacement and Reduction
  • Rationale: The activated alcohol is converted to the amine via a two-step sequence: SN2 displacement with sodium azide followed by reduction of the resulting azide. This method is often preferred on a large scale over direct amination, as it avoids issues with over-alkylation. The azide can be reduced either by catalytic hydrogenation or by a Staudinger reduction.[9][10] Catalytic hydrogenation is often more atom-economical and avoids the generation of stoichiometric phosphine oxide waste.[11]

  • Protocol:

    • Azide Formation: Dissolve the iodo- or tosyl-intermediate in a polar aprotic solvent like DMF or DMSO. Add sodium azide and heat the mixture to drive the SN2 reaction. Monitor for completion, then perform an aqueous workup to isolate the crude azide. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

    • Azide Reduction (Catalytic Hydrogenation): Dissolve the crude azide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a hydrogenation catalyst (e.g., 5-10% Pd/C). Pressurize the reactor with hydrogen gas (typically 50-100 psi) and agitate at room temperature. Monitor the reaction for hydrogen uptake and disappearance of the starting material. Upon completion, carefully filter the catalyst and concentrate the filtrate to obtain the crude amine.

Parameter Lab Scale (e.g., 5g) Pilot Scale (e.g., 500g) Key Considerations
Lactone Reduction LiAlH₄ or NaBH₄NaBH₄ preferred for safety.Exothermic reaction, requires careful temperature control.
Alcohol Activation Appel Reaction or CeCl₃/NaICeCl₃/NaI is often more cost-effective and avoids phosphine byproducts.Ensure anhydrous conditions for the Appel reaction.
Azide Displacement NaN₃ in DMFNaN₃ in DMF or DMSOPotential for exothermic runaway; requires careful monitoring and control.
Azide Reduction Staudinger (PPh₃) or H₂/Pd-CH₂/Pd-C is generally preferred for atom economy and waste profile.Ensure proper catalyst handling and filtration. Hydrogenation can be highly exothermic.
Overall Yield 50-60% from lactone40-50% from lactoneProcess optimization at each step is crucial for maximizing throughput.

Scale-up Considerations and Process Safety

Scaling up the synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine requires careful attention to several key factors:

  • Thermal Safety: Both the azide displacement and the catalytic hydrogenation steps can be significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to define safe operating limits and ensure adequate cooling capacity.

  • Reagent Handling: The use of potassium cyanide and sodium azide necessitates strict safety protocols. Engineering controls (e.g., fume hoods, glove boxes) and appropriate personal protective equipment are mandatory. Quenching procedures for residual hazardous reagents must be well-defined and validated.

  • Hydrogenation Safety: Large-scale hydrogenations require specialized equipment (e.g., a Parr or Büchi reactor) designed to handle flammable gases under pressure. The catalyst (Pd/C) can be pyrophoric when dry and must be handled under a wet or inert atmosphere. Proper grounding and bonding of equipment are necessary to prevent static discharge.

  • Workup and Product Isolation: On a larger scale, extractions can lead to the formation of emulsions, especially with basic aqueous solutions of amines. The use of brine washes can help to break emulsions. The final product is a primary amine, which can be isolated as the free base or as a salt (e.g., hydrochloride). Isolation as a salt can improve crystallinity and ease of handling.[12][13]

  • Purification: While the goal is to minimize chromatography, a final purification step may be necessary to meet stringent purity requirements. For amines, purification can sometimes be achieved by crystallization of a suitable salt.[12] Reversed-phase chromatography can also be an effective technique for polar amines if necessary.[14]

Conclusion

The synthetic route and protocols detailed in this guide provide a robust and scalable pathway to {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a valuable building block for modern drug discovery. By focusing on a synthetic strategy that avoids problematic isomeric mixtures and by carefully considering the challenges of each reaction at scale, researchers and process chemists can confidently produce this compound in the quantities required for extensive research and development programs. The emphasis on the rationale behind procedural choices and the proactive identification of potential scale-up issues are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific needs.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
  • Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Taming tosyl azide: the development of a scalable continuous diazo transfer process. CORA. [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

  • Large-Scale Preparation and Usage of Azides. ResearchGate. [Link]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]

  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Process for regioselective mono-tosylation of diols.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery. [Link]

  • Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry. [Link]

  • Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry. [Link]

  • Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Selective tosylation of primary alcools. Reddit. [Link]

  • Alcohol to Iodide - Common Conditions. Organic Chemistry Data. [Link]

  • Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. ACS Publications. [Link]

  • Process for the purification of amines.
  • Staudinger reaction. Grokipedia. [Link]

  • Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Indian Academy of Sciences. [Link]

  • Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

  • Staudinger reaction. Wikipedia. [Link]

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]

  • Staudinger Reaction. Organic Chemistry Portal. [Link]

  • 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. [Link]

  • Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. PMC. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • 5-oxaspiro[2.4]heptane-4,6-dione — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Safe handling and storage procedures for {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Application Note & Protocol: Safe Handling, Storage, and Synthetic Utilization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Safe Handling, Storage, and Synthetic Utilization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Development Professionals, and EHS Officers Compound Focus: {5-Oxaspiro[2.4]heptan-6-yl}methanamine (CAS: 2060041-80-5)

Executive Summary

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a highly specialized, sterically constrained spirocyclic primary amine. In recent years, it has emerged as a critical building block in the pharmaceutical development of small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, which are actively investigated for the treatment of Type 2 diabetes, obesity, and Non-Alcoholic Steatohepatitis (NASH) [1].

Due to its nucleophilic nature and specific hazard profile, working with this compound requires rigorous environmental controls. This guide establishes the physicochemical rationale for its storage requirements and provides a validated protocol for its application in Nucleophilic Aromatic Substitution (S_NAr) workflows.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, we must first understand the intrinsic properties of the molecule. As a primary aliphatic amine, it is highly basic and prone to atmospheric degradation.

Table 1: Quantitative Data and Hazard Summary

AttributeSpecification / ValueCausality / Impact on Handling
Chemical Name {5-Oxaspiro[2.4]heptan-6-yl}methanamineSpirocyclic core imparts steric bulk, influencing reaction kinetics.
CAS Number 2060041-80-5Unique identifier for inventory and SDS tracking.
Molecular Weight 127.18 g/mol Low molecular weight contributes to volatility in free-base form.
Physical State Liquid (Free Base)High surface area for evaporation; requires sealed handling.
LogP (Predicted) -0.27Highly polar; miscible with water and polar aprotic solvents.
GHS Classification Skin Corr. 1B (H314) [2]Causes severe skin burns. Dictates stringent PPE requirements.
GHS Classification STOT SE 3 (H335) [2]Respiratory tract irritant. Mandates use of a fume hood.

Storage Logistics and Handling Causality

Primary amines are notorious for reacting with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, which degrade the purity of the reagent and alter stoichiometric calculations during sensitive syntheses. Furthermore, the free base is susceptible to oxidative degradation.

Standard Operating Procedure: Handling & Storage
  • Atmospheric Control: Always purge the headspace of the reagent bottle with an inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to "blanket" the liquid surface effectively).

  • Temperature Regulation: Store at 2–8°C . Lowering the thermal energy reduces the vapor pressure of the volatile free base, minimizing inhalation risks upon opening and slowing any background degradation pathways.

  • PPE Selection: Standard nitrile gloves offer limited breakthrough times for corrosive amines. For bulk transfers, utilize heavy-duty butyl rubber or neoprene gloves.

  • Spill Management: Never use strong acids to neutralize an amine spill, as the highly exothermic acid-base reaction can vaporize the chemical. Use a weak, polyprotic acid (e.g., citric acid powder) to safely protonate the amine, followed by an absorbent binder.

StorageHandling A Receive {5-Oxaspiro[2.4]heptan-6-yl}methanamine (Liquid, Corrosive) B Inspect Integrity & Log Inventory (Check for Leaks/Discoloration) A->B C Transfer to Fume Hood (Minimum 100 fpm face velocity) B->C F Spill/Exposure Event B->F If compromised D Storage Preparation (Argon/Nitrogen Purge) C->D E Long-Term Storage (2-8°C, Dark, Segregated from Acids) D->E G Neutralize with Weak Acid (e.g., Citric Acid) & Absorb F->G

Workflow for safe receiving, handling, and storage of the spirocyclic amine.

Application Protocol: GLP-1R Intermediate Synthesis

{5-Oxaspiro[2.4]heptan-6-yl}methanamine is frequently utilized to install a sterically tuned aliphatic amine side-chain onto an aromatic core via Nucleophilic Aromatic Substitution ( SN​Ar ). This is a critical step in synthesizing intermediates like tert-butyl 3-(((5-oxaspiro[2.4]heptan-6-yl)methyl)amino)-4-aminobenzoate, a known precursor in GLP-1R agonist development [3].

Note: The amine is often supplied as a hydrochloride (HCl) salt to improve shelf-stability. The protocol below assumes the use of the HCl salt, necessitating an in situ neutralization step.

Mechanistic Rationale
  • Solvent (DMSO): A polar aprotic solvent is chosen because it poorly solvates the nucleophilic amine (increasing its reactivity) while effectively stabilizing the negatively charged Meisenheimer complex intermediate.

  • Base (DIPEA): N,N-Diisopropylethylamine is used as a non-nucleophilic proton sink. It liberates the free base from the HCl salt and scavenges the hydrofluoric acid (HF) generated during the substitution, preventing the protonation (and deactivation) of our spirocyclic nucleophile.

SynthesisPathway N1 (5-Oxaspiro[2.4]heptan-6-yl)methanamine HCl (Nucleophile Source) N4 SNAr Reaction (110°C, 12h) N1->N4 N2 Activated Aryl Fluoride (Electrophile) N2->N4 N3 DIPEA / DMSO (Base & Polar Solvent) N3->N4 N5 Substituted Aryl Amine (GLP-1R Intermediate) N4->N5 Yield >70%

SNAr synthesis pathway for GLP-1R agonist intermediates using the amine.

Step-by-Step Methodology
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the vessel with Argon for 5 minutes.

  • Reagent Charging: To the flask, add the activated aryl fluoride (1.0 equivalent) and {5-Oxaspiro[2.4]heptan-6-yl}methanamine hydrochloride (1.2 equivalents). The slight excess of the amine ensures complete consumption of the valuable electrophile.

  • Solvent & Base Addition: Suspend the solids in anhydrous DMSO (0.2 M relative to the electrophile). Syringe in DIPEA (3.0 equivalents). Self-Validation Check: The mixture should transition from a suspension to a homogenous solution as the DIPEA neutralizes the HCl salt, liberating the soluble free base.

  • Thermal Activation: Attach a reflux condenser, place the flask in a pre-heated oil bath at 110°C, and stir vigorously for 12 hours under an Argon atmosphere.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc). The disappearance of the aryl fluoride peak and the emergence of a highly UV-active product mass ( [M+H]+ ) confirms the successful formation of the secondary amine.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water. This crashes out the highly lipophilic product while keeping the DMSO and DIPEA salts in the aqueous phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

  • Gilead Sciences, Inc. (2024). GLP-1R modulating compounds (U.S. Patent No. US11858918B2). U.S. Patent and Trademark Office.
  • NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information. Substance Database. Available at:[Link]

  • Gilead Sciences, Inc. (2023). Carboxy-benzimidazole GLP-1R modulating compounds (European Patent No. EP4271674B1). European Patent Office.
Method

Application Note: A Strategic Guide to Developing Novel Therapeutics Using the {5-Oxaspiro[2.4]heptan-6-yl}methanamine Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract: The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern medicinal chemistry. Spirocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds are increasingly recognized for their ability to confer advantageous physicochemical and pharmacological properties upon drug candidates.[1][2][3] This guide introduces the novel {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold, a unique structural motif combining a rigid spiro[2.4]heptane core with a flexible primary amine, offering a compelling starting point for therapeutic innovation. We provide a comprehensive framework and detailed protocols for leveraging this scaffold in a drug discovery campaign, from initial library design and primary screening to hit-to-lead characterization and optimization. The methodologies are presented through the lens of a hypothetical screening campaign against a novel G-Protein Coupled Receptor (GPCR), "Target X," to provide a practical and adaptable workflow.

Introduction: The Value of 3D Scaffolds in Drug Discovery

Modern drug discovery endeavors often grapple with the limitations of flat, aromatic molecules, which can suffer from poor solubility, metabolic instability, and off-target effects. The strategic incorporation of three-dimensional (3D) structural motifs is a proven strategy to overcome these challenges.[2][3] Spirocycles, characterized by two rings joined at a single quaternary carbon, are exemplary 3D scaffolds. Their rigid nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for a biological target.[1][4] Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a key feature of spirocycles, has been correlated with higher clinical success rates, likely due to improved physicochemical properties such as solubility and metabolic stability.[2]

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold presents a unique combination of features:

  • A Spiro-ether Core: The fusion of a cyclopropane and a tetrahydrofuran ring creates a rigid, non-planar structure. Spiro-ethers are found in various natural products and have demonstrated a wide range of biological activities.[1]

  • A Primary Aminomethyl Group: This functional group provides a crucial interaction point, capable of forming hydrogen bonds and salt bridges with biological targets. Its placement on the tetrahydrofuran ring offers a defined vector for exploring chemical space.

This document serves as a practical guide for researchers looking to exploit the potential of this novel scaffold.

Part 1: Scaffold Analysis and Library Design

The first step in evaluating a new scaffold is to design and synthesize a focused library of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR). The rationale behind our library design is to probe the chemical space around the core scaffold by modifying three key positions.

A. Physicochemical Properties of the Core Scaffold

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 127.18 g/mol Excellent starting point, well below the "Rule of 5" limit, allowing for significant additions during optimization.
cLogP ~0.5 - 1.0Indicates good balance between solubility and permeability.[2]
Topological Polar Surface Area (TPSA) 38.3 ŲSuggests good potential for oral bioavailability and cell permeability.
Fsp3 1.0Maximally three-dimensional, which is advantageous for exploring protein binding pockets and improving solubility.[2]

B. Proposed Library Diversification Strategy

We propose a diversification strategy based on modifying the primary amine. This is often the most synthetically tractable approach and allows for the introduction of a wide range of functionalities to probe the target's binding pocket.

G cluster_0 Core Scaffold cluster_1 Library Generation via Amine Modification cluster_2 Resulting Analogs Core {5-Oxaspiro[2.4]heptan-6-yl}methanamine ReductiveAmination Reductive Amination (Secondary Amines) Core->ReductiveAmination AmideCoupling Amide Coupling (Amides) Core->AmideCoupling Sulfonylation Sulfonylation (Sulfonamides) Core->Sulfonylation Secondary Diverse Alkyl/Aryl Groups ReductiveAmination->Secondary Amides Diverse Acyl/Aryl Groups AmideCoupling->Amides Sulfonamides Diverse Aryl/Alkyl Sulfonyl Groups Sulfonylation->Sulfonamides

Caption: Library diversification strategy for the core scaffold.

Part 2: Primary Screening Protocols

Once a focused library is synthesized, the next step is to screen it against the biological target of interest. For our hypothetical GPCR "Target X," a robust screening cascade involves both a binding assay to measure direct interaction and a functional assay to measure biological effect.

Protocol 2.1: Radioligand Binding Assay (Competition)

This protocol is designed to identify compounds that bind to Target X by measuring their ability to displace a known radiolabeled ligand.

Rationale: This is a direct, sensitive, and high-throughput method to quantify the affinity of a compound for a receptor. It is the gold standard for primary screening of GPCRs.

Materials:

  • Cell membranes expressing Target X

  • Radioligand (e.g., [3H]-Ligand Y) with known affinity for Target X

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Plating: Dilute test compounds to a final screening concentration of 10 µM in the assay buffer. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (vehicle + high concentration of a known unlabeled ligand).

  • Reaction Setup: In each well of the 96-well plate, add in order:

    • 50 µL of Assay Buffer

    • 25 µL of diluted test compound or control

    • 25 µL of radioligand (at a concentration equal to its Kd)

    • 100 µL of cell membrane suspension (pre-determined optimal concentration)

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. The rationale for this time is to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))

    • A "hit" is defined as any compound exhibiting >50% inhibition at 10 µM.

Protocol 2.2: Functional Assay (cAMP Accumulation)

This protocol measures the ability of a compound to modulate the downstream signaling of Target X (assuming it couples to Gs or Gi proteins).

Rationale: A functional assay is critical to determine whether a binding compound is an agonist, antagonist, or inverse agonist. It provides information on the biological activity of the compound.

Materials:

  • Whole cells stably expressing Target X

  • Assay Medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor)

  • Forskolin (a Gs activator, used for antagonist screening)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Addition:

    • Agonist Mode: Add 5 µL of test compound (at 10 µM final concentration) to the cells.

    • Antagonist Mode: Add 5 µL of test compound, followed by 5 µL of an EC80 concentration of a known agonist (or forskolin).

  • Incubation: Incubate for 30 minutes at 37°C. This allows for signal amplification.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to positive (agonist alone) and negative (vehicle) controls.

    • Agonist hits: Compounds that increase the cAMP signal by >3 standard deviations above the basal level.

    • Antagonist hits: Compounds that inhibit the agonist-induced signal by >50%.

Part 3: Hit-to-Lead Characterization Workflow

Compounds identified as "hits" in the primary screens must undergo further characterization to confirm their activity, determine their potency and selectivity, and assess their initial drug-like properties.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism cluster_3 In Vitro ADME cluster_4 Decision PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) HitConfirm Hit Re-synthesis & Confirmation PrimaryScreen->HitConfirm DoseResponse Dose-Response Curve (IC50 / EC50 Determination) HitConfirm->DoseResponse Selectivity Selectivity Panel (Screening against related receptors) DoseResponse->Selectivity MoA Mechanism of Action Studies (e.g., Schild Analysis for antagonists) Selectivity->MoA ADME Early ADME Profiling (Solubility, Permeability, Metabolic Stability) MoA->ADME Decision Advance to Lead Optimization? ADME->Decision

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Application

Application Note: Derivatization of {5-Oxaspiroheptan-6-yl}methanamine for Structure-Activity Relationship (SAR) Studies

Application Note: Derivatization of {5-Oxaspiro[1]heptan-6-yl}methanamine for Structure-Activity Relationship (SAR) Studies Introduction & Strategic Rationale In modern drug discovery, the transition from planar, sp2-hyb...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of {5-Oxaspiro[1]heptan-6-yl}methanamine for Structure-Activity Relationship (SAR) Studies

Introduction & Strategic Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a proven strategy to improve the clinical success rate of small molecules. This paradigm, often referred to as the "Escape from Flatland," emphasizes the correlation between a high fraction of sp3 carbons ( Fsp3​ ) and improved physicochemical properties, such as enhanced aqueous solubility and reduced off-target toxicity [1].

{5-Oxaspiro[1]heptan-6-yl}methanamine (PubChem CID: 131402435) represents a highly privileged building block for structure-activity relationship (SAR) campaigns [2]. The rationale for incorporating this specific scaffold is threefold:

  • Conformational Restriction: The spirocyclic core restricts the rotational degrees of freedom of the pendant methanamine vector. This pre-organization reduces the entropic penalty upon binding to a target protein's orthosteric pocket.

  • Physicochemical Optimization: The incorporation of the oxygen atom within the spirocyclic framework acts as a localized hydrogen bond acceptor, significantly boosting aqueous solubility compared to its all-carbon carbocyclic analogs.

  • hERG Mitigation: Highly lipophilic, flexible amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The rigid, polar nature of the oxaspiro[1]heptane system lowers the overall lipophilicity (Log D ), effectively mitigating hERG liability while maintaining the basic amine required for target engagement [3].

This application note details the divergent derivatization of {5-Oxaspiro[1]heptan-6-yl}methanamine to generate highly functionalized sub-libraries for biological screening.

Physicochemical Profiling

Before initiating library synthesis, it is critical to understand the baseline metrics of the core scaffold. The high Fsp3​ and low molecular weight make it an ideal starting point for fragment-based drug discovery (FBDD) or late-stage lead optimization.

Table 1: Physicochemical Properties of {5-Oxaspiro[1]heptan-6-yl}methanamine

PropertyValueStrategic Implication
Molecular Formula C₇H₁₃NOLow molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Monoisotopic Mass 127.10 DaEasily detectable via LC-MS ( [M+H]+ = 128.1) for high-throughput reaction monitoring.
Fsp3​ (Fraction sp3) 1.00Maximum 3D character; correlates with high clinical translation probability.
Hydrogen Bond Donors 1 (Primary Amine)Primary site for divergent functionalization (amides, secondary amines).
Hydrogen Bond Acceptors 2 (N, O)Enhances target engagement via H-bond networks and improves hydration.

Workflow & Pathway Visualization

To systematically explore the chemical space around the spirocyclic core, we employ a divergent synthesis strategy. The primary amine is partitioned into three distinct derivatization streams: amidation (to probe hinge-binding regions), reductive amination (to probe solvent-exposed salt bridges), and sulfonylation (to target rigid H-bond networks).

SAR_Workflow Core {5-Oxaspiro[2.4]heptan-6-yl} methanamine Amide Amide Sub-Library (Hinge Binders) Core->Amide HATU, DIPEA Amine Secondary Amine Sub-Library (Salt-Bridge Probes) Core->Amine STAB, AcOH Sulfonamide Sulfonamide Sub-Library (H-Bond Networks) Core->Sulfonamide Pyridine, DCM Purification High-Throughput LC-MS Purification Amide->Purification Amine->Purification Sulfonamide->Purification Screening In Vitro Biological Screening & ADME Purification->Screening

Divergent SAR library synthesis workflow from the spirocyclic core to biological screening.

Derivatization Methodologies

The following protocols are designed as self-validating systems. By linking specific experimental actions to analytical checkpoints, researchers can ensure high-fidelity library generation.

Protocol A: High-Throughput Amide Coupling

Causality & Reagent Selection: The spirocyclic junction adjacent to the methanamine introduces moderate steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the highly reactive 7-aza-benzotriazole ester intermediate rapidly overcomes the steric bulk of the spirocycle [4].

Step-by-Step Procedure:

  • Preparation: In a 2 mL glass vial, dissolve the target carboxylic acid (0.12 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 mL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (0.30 mmol, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add {5-Oxaspiro[1]heptan-6-yl}methanamine (0.10 mmol, 1.0 eq) as a solution in DMF (0.2 mL) to the activated acid mixture.

  • Self-Validation Checkpoint: After 2 hours, remove a 5 µL aliquot, dilute in 100 µL of 1:1 MeCN/H₂O, and inject into the LC-MS. The protocol is self-validating when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting amine ( m/z 128.1 [M+H]+ ) and the emergence of the target amide mass. If the amine persists, the causality is likely extreme steric hindrance from the specific carboxylic acid; add 0.5 equivalents of additional HATU/DIPEA and heat to 40°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (1 mL) and extract with ethyl acetate (3 x 1 mL). Concentrate the organic layer under a stream of nitrogen.

Protocol B: Reductive Amination for Secondary Amines

Causality & Reagent Selection: To maintain a basic center for salt-bridge interactions with target proteins (e.g., aspartate/glutamate residues), secondary amines are synthesized. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because STAB is mild enough to selectively reduce the intermediate imine without reducing the starting aldehyde, preventing the formation of undesired alcohol byproducts. Acetic acid is added to catalyze imine formation.

Step-by-Step Procedure:

  • Imine Formation: Combine {5-Oxaspiro[1]heptan-6-yl}methanamine (0.10 mmol, 1.0 eq) and the target aldehyde (0.10 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (1.0 mL). Add glacial acetic acid (0.10 mmol, 1.0 eq). Stir for 1 hour at room temperature.

  • Reduction: Add STAB (0.15 mmol, 1.5 eq) in one portion. The suspension will slowly become homogenous as the reduction proceeds.

  • Self-Validation Checkpoint: After 4 hours, perform an LC-MS check. The presence of the secondary amine mass ( [M+H]+ ) and the absence of the imine intermediate validate the completion of the reduction cascade.

  • Workup: Quench with 1N NaOH (0.5 mL) to break down boron complexes and free-base the secondary amine. Extract with dichloromethane (DCM) (3 x 1 mL) and evaporate to dryness.

Analytical Validation & Expected Outcomes

Following high-throughput purification (e.g., mass-directed preparative HPLC), the synthesized analogs must be validated. Table 2 outlines the expected analytical data for three representative library members derived from the core scaffold.

Table 2: Expected Analytical Data for Representative Library Members

Derivatization TypeRepresentative R-Group AddedExpected FormulaTheoretical [M+H]+ Expected Purity (UV 254nm)Typical Yield
Amide Benzoyl (from Benzoic Acid)C₁₄H₁₇NO₂232.13>95%80-85%
Secondary Amine Benzyl (from Benzaldehyde)C₁₄H₁₉NO218.15>95%70-75%
Sulfonamide Tosyl (from Tosyl Chloride)C₁₄H₁₉NO₃S282.11>98%85-90%

Note: Yields are based on the standardized protocols above prior to mass-directed HPLC purification. The high purity of the sulfonamide derivatives is typically due to their excellent crystallization properties.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Deng, X.-J., et al. (2020). Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives. The Journal of Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Welcome to the Advanced Synthesis Support Center. Spirocyclic amines, such as {5-Oxaspiro[2.4]heptan-6-yl}methanamine, are highly valued in modern drug discovery as rigid, metabolically stable bioisosteres for traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Spirocyclic amines, such as {5-Oxaspiro[2.4]heptan-6-yl}methanamine, are highly valued in modern drug discovery as rigid, metabolically stable bioisosteres for traditional morpholine or piperazine rings[1]. Their integration into complex pharmaceutical frameworks, including GLP-1R modulators, requires building blocks of exceptional purity[2].

However, the synthesis of this specific spirocyclic scaffold presents unique chemical challenges, including the strain of the spiro-cyclopropane ring[3], the volatility of the low-molecular-weight amine product, and the chemoselectivity required during reduction[4]. This guide provides field-proven troubleshooting insights, mechanistic rationale, and a self-validating standard operating procedure (SOP) to ensure high-yielding, reproducible synthesis.

Synthetic Workflow & Mechanistic Pathways

The most robust route to {5-Oxaspiro[2.4]heptan-6-yl}methanamine begins with the readily available (5-oxaspiro[2.4]heptan-6-yl)methanol. The sequence involves hydroxyl activation, nucleophilic displacement with azide, and chemoselective reduction.

Workflow SM Alcohol Precursor (5-Oxaspiro[2.4]heptan-6-yl)methanol Act Activation Ms2O, Et3N, DCM SM->Act Sub Substitution NaN3, DMSO, 60°C Act->Sub Red Reduction & Salting PPh3, H2O, then HCl Sub->Red Prod Target Molecule Amine Hydrochloride Red->Prod

Fig 1. Three-step synthetic workflow for {5-Oxaspiro[2.4]heptan-6-yl}methanamine hydrochloride.

Process Optimization Data

The nucleophilic substitution (azidation) step is highly sensitive to solvent and temperature. Because the leaving group is adjacent to the oxygen of the tetrahydrofuran ring, harsh conditions can promote unwanted elimination pathways.

Table 1: Solvent and Temperature Optimization for the Azidation of the Mesylate Intermediate

SolventTemp (°C)NaN₃ (equiv)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile
DMF601.512>957515% Elimination (alkene)
DMF802.06>988210% Elimination (alkene)
DMSO 60 2.0 8 >99 94 <2% Elimination
NMP801.56>95885% Elimination

Troubleshooting & FAQs

Q1: I am losing product during the concentration of the final amine. The yields are consistently below 40%. Causality & Solution: {5-Oxaspiro[2.4]heptan-6-yl}methanamine has a low molecular weight (127.18 g/mol ) and a high vapor pressure. Free-basing the amine and removing solvents like THF or methanol under reduced pressure will co-evaporate the product. Action: Do not isolate the free base. Instead, trap the amine as its hydrochloride salt. After reduction, add 1.2 equivalents of HCl in dioxane before concentration. The resulting (5-oxaspiro[2.4]heptan-6-yl)methanamine hydrochloride is a stable, non-volatile solid[2].

Q2: During the mesylation step, I observe a significant byproduct that is inert to azidation. What is it, and how do I prevent it? Causality & Solution: The byproduct is likely 6-(chloromethyl)-5-oxaspiro[2.4]heptane. When using standard methanesulfonyl chloride (MsCl) in dichloromethane, the liberated chloride ions can act as competitive nucleophiles, displacing the highly reactive primary mesylate. Action: Switch the activating agent to methanesulfonic anhydride (Ms₂O). This completely eliminates chloride ions from the reaction mixture, ensuring >98% conversion to the pure mesylate.

Q3: I tried reducing the azide using Pd/C and H₂, but NMR shows a complex mixture with missing cyclopropane signals. What happened? Causality & Solution: The spiro-fused cyclopropane ring in the 5-oxaspiro[2.4]heptane system is highly strained[3]. Under standard catalytic hydrogenation conditions, hydrogenolysis of the cyclopropane ring can occur, leading to ring-opened gem-dimethyl or propyl byproducts. Action: Abandon catalytic hydrogenation for this specific scaffold. Utilize the Staudinger reduction (PPh₃/H₂O), which is highly chemoselective for the azide and operates under mild, neutral conditions that leave the spirocyclic core intact.

Q4: The Staudinger reduction is sluggish, and I see an intermediate stuck on TLC. Why? Causality & Solution: The Staudinger reaction proceeds through a stable iminophosphorane intermediate. The rate-limiting step is often the hydrolysis of this intermediate, not the initial nitrogen extrusion.

Mechanism A Alkyl Azide (R-N3) B Phosphazide Adduct A->B + PPh3 (Nucleophilic Attack) C Iminophosphorane (R-N=PPh3) B->C - N2 (Extrusion) D Primary Amine (R-NH2) C->D + H2O (Hydrolysis) E Triphenylphosphine Oxide C->E + H2O (Byproduct)

Fig 2. Mechanistic pathway of the Staudinger reduction highlighting the rate-limiting hydrolysis.

Action: Ensure sufficient water is present (at least 10 equivalents). If the iminophosphorane persists, gently warm the reaction to 40 °C or add a catalytic amount of aqueous NaOH to accelerate the hydrolysis.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Phase 1: Activation (Synthesis of the Mesylate)
  • Setup: Dissolve (5-oxaspiro[2.4]heptan-6-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C under nitrogen.

  • Reagent Addition: Add triethylamine (1.5 equiv), followed by the dropwise addition of methanesulfonic anhydride (Ms₂O, 1.2 equiv) dissolved in DCM.

  • Causality Check: Ms₂O is used instead of MsCl to prevent competitive chlorination of the primary carbon.

  • IPC (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (KMnO₄ active, Rf ~0.3) should completely disappear, replaced by the mesylate (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Use immediately in Phase 2.

Phase 2: Substitution (Synthesis of the Azide)
  • Setup: Dissolve the crude mesylate in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add sodium azide (NaN₃, 2.0 equiv). Heat the mixture to 60 °C for 8 hours.

  • Causality Check: DMSO at 60 °C optimally lowers the activation energy for the Sₙ2 displacement while preventing the thermal elimination seen at higher temperatures in DMF.

  • IPC (FT-IR): Take a small aliquot, extract into EtOAc, and run an IR spectrum. A strong, sharp azide stretching band must be visible at ~2100 cm⁻¹ .

  • Workup: Dilute with water (5 volumes) and extract with MTBE (3x). Wash the organic layer with brine, dry, and concentrate carefully (do not heat above 30 °C).

Phase 3: Chemoselective Reduction & Salt Formation
  • Setup: Dissolve the crude azide in THF (0.2 M). Add triphenylphosphine (PPh₃, 1.2 equiv). Stir at room temperature for 2 hours until nitrogen evolution ceases.

  • Hydrolysis: Add water (10.0 equiv). Heat to 40 °C and stir for 4 hours.

  • Causality Check: Heating ensures complete hydrolysis of the iminophosphorane intermediate. Catalytic hydrogenation is avoided to preserve the strained cyclopropane ring.

  • IPC (LC-MS/TLC): Confirm the mass of the free base (M+H = 128.1). TLC should show a baseline spot that stains strongly positive (purple/pink) with Ninhydrin.

  • Salting & Isolation: Cool to 0 °C. Add 4.0 M HCl in dioxane (1.2 equiv). Stir for 15 minutes. Concentrate the mixture entirely under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove triphenylphosphine oxide. Filter to yield {5-Oxaspiro[2.4]heptan-6-yl}methanamine hydrochloride as a white solid.

References

  • US11858918B2 - GLP-1R modulating compounds , Google Patents. 2[2]

  • {1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol , Benchchem. 1[1]

  • Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives , Peking University.4[4]

  • CN103936703A - Preparation method of 5-oxaspiro[2,4]heptane-6-one and intermediate thereof , Google Patents. 3[3]

Sources

Optimization

Identification and minimization of byproducts in {5-Oxaspiro[2.4]heptan-6-yl}methanamine reactions

Technical Support Center: Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis and purification of {5-O...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of {5-Oxaspiro[2.4]heptan-6-yl}methanamine. As a privileged scaffold in medicinal chemistry, the successful synthesis of this spirocyclic amine is critical, yet often accompanied by challenges in byproduct formation and purification.[1] This guide, structured in a responsive question-and-answer format, is designed by our senior application scientists to provide you with in-depth, field-proven insights to navigate these complexities. We will address common problems, explain the underlying chemical principles, and provide validated protocols to enhance the yield, purity, and scalability of your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to {5-Oxaspiro[2.4]heptan-6-yl}methanamine?

The most prevalent and direct method for synthesizing {5-Oxaspiro[2.4]heptan-6-yl}methanamine is through the chemical reduction of the corresponding nitrile precursor, 5-Oxaspiro[2.4]heptane-6-carbonitrile. This approach is advantageous as it constructs the final aminomethyl group in a single, efficient step. The primary challenge lies in selecting a reducing agent and conditions that effectively reduce the nitrile's carbon-nitrogen triple bond without promoting side reactions.[2][3]

Q2: Why are secondary and tertiary amine byproducts a significant issue in this reaction?

The formation of secondary and tertiary amines is an inherent challenge in nitrile reductions.[4] The reaction proceeds through an intermediate imine species. The desired primary amine product, being a nucleophile, can attack this imine intermediate before it is fully reduced. This subsequent reaction leads to the formation of a secondary amine, which can potentially react further to form a tertiary amine. This mechanistic pitfall is a primary cause of reduced yields and complex purification procedures.

Q3: What are the most critical parameters to control during the nitrile reduction to minimize byproducts?

Controlling the reaction requires a multi-faceted approach focused on managing the concentration of intermediates and the reactivity of the product. Key parameters include:

  • Choice of Reducing Agent: Powerful, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but can be aggressive. Catalytic hydrogenation offers an alternative that can be modulated.[4][5]

  • Solvent System: Anhydrous, non-protic solvents (e.g., diethyl ether, THF) are crucial, especially with metal hydrides, to prevent violent quenching and side reactions.[2]

  • Temperature Control: Maintaining low temperatures during reagent addition and the initial reaction phase helps to control the reaction rate and can suppress side reactions.

  • Reaction Additives: In catalytic hydrogenations, the addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts by competing for reactive sites on the catalyst and reacting with the intermediate imine.[4]

Troubleshooting Guide: From Reaction to Purification

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My reaction shows incomplete conversion of the starting nitrile.

Answer: Incomplete conversion is typically traced back to the activity or stoichiometry of your reducing agent.

  • Probable Cause 1: Inactivated Reducing Agent. Lithium Aluminum Hydride (LiAlH₄) and other metal hydrides are extremely sensitive to moisture. Using reagents from a previously opened or improperly stored bottle, or using solvents that were not rigorously dried, will lead to the decomposition of the reducing agent before it can react with the nitrile.

  • Solution 1: Reagent and Solvent Quality Control. Always use a freshly opened bottle of LiAlH₄ or determine the activity of older batches via titration. Ensure all solvents are anhydrous. We recommend using solvents from a solvent purification system or freshly distilled over a suitable drying agent.

  • Probable Cause 2: Insufficient Equivalents. The reduction of a nitrile to a primary amine is a 4-electron process, requiring two equivalents of hydride. Stoichiometric miscalculations or underestimation of reagent degradation can lead to incomplete reactions.

  • Solution 2: Optimize Stoichiometry. While the theoretical requirement is 2 hydride equivalents, it is standard practice to use a slight excess (e.g., 1.2 to 1.5 molar equivalents of LiAlH₄) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

Problem: I'm observing a significant amount of a higher molecular weight byproduct, likely a secondary amine.

Answer: This is the most common byproduct issue, arising from the reaction between the primary amine product and the imine intermediate.

Byproduct_Formation

  • Probable Cause: High Local Concentration of Product. If the primary amine product builds up in the presence of the imine intermediate, the likelihood of the undesired coupling reaction increases.

  • Solution 1: Controlled Addition. A common and effective strategy is to add the nitrile solution slowly to a suspension of the reducing agent (inverse addition). This ensures the imine intermediate is rapidly reduced as it forms, keeping its concentration low and minimizing its chance to react with the amine product.

  • Probable Cause: Inappropriate Reducing Agent/Conditions. Some reduction methods are more prone to this side reaction than others.

  • Solution 2: Method Optimization. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) can be a milder alternative to LiAlH₄. Crucially, performing this reaction in an ammonia-saturated solvent (like methanolic ammonia) can significantly suppress secondary amine formation.[4] The ammonia acts as a competitive inhibitor, protecting the imine intermediate.

Comparative Table of Reduction Methods

Reducing AgentTypical ConditionsProsCons & Byproduct Profile
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHigh reactivity, reduces most nitriles effectively.[3][5]Not chemoselective, highly water-sensitive. Prone to forming secondary amines if addition is not controlled.
BH₃-THF or BH₃-SMe₂ Anhydrous THF, refluxMilder than LiAlH₄, better chemoselectivity.Can be slower, unpleasant odor with DMS complex.[4] Secondary amine formation is still possible.
H₂ / Raney Nickel H₂ (50-100 psi), EtOH/NH₃Good for large scale, cost-effective. Adding NH₃ significantly minimizes secondary/tertiary amines.[4]Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Risk of ring reduction in some substrates.[6]
H₂ / Pd/C H₂ (50-100 psi), EtOH/NH₃Generally effective, common catalyst. NH₃ addition is also beneficial here.[4]Can be less active than Raney Ni for aliphatic nitriles. Potential for over-reduction of other functional groups.
Problem: I'm having difficulty isolating my amine product during the aqueous workup.

Answer: Amines can be tricky to isolate due to their basicity and potential water solubility, especially those with lower molecular weight.

  • Probable Cause 1: Incomplete Protonation/Deprotonation. During an acid-base extraction, if the pH is not sufficiently low (acid wash) or high (basification), the amine will not fully partition into the intended aqueous or organic layer, leading to low recovery.[7]

  • Solution 1: pH Control. Use a pH meter or pH paper to rigorously check your layers. During the acidic wash, aim for a pH < 2. When regenerating the free base, ensure the pH is > 10.[7]

  • Probable Cause 2: Emulsion Formation. The amine salt or the free amine itself can act as a surfactant, leading to stable emulsions during extraction that are difficult to separate.

  • Solution 2: Brine Wash. After basifying and extracting your product into the organic layer, wash the combined organic layers with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, breaking emulsions and decreasing the solubility of the organic product in the aqueous layer.

Problem: My amine product is streaking badly on silica gel chromatography and recovery is poor.

Answer: The basic nitrogen atom in your amine product strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing irreversible adsorption, tailing, and poor separation.

  • Solution 1: Neutralize the Stationary Phase. Pre-treat your silica gel slurry with a small amount of a volatile base, or include 0.5-1% triethylamine (Et₃N) or ammonia in your eluent system (e.g., in a Dichloromethane/Methanol mobile phase).[7] This base will occupy the acidic sites on the silica, allowing your amine product to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase like basic alumina or deactivated (water-coated) silica gel for your chromatography.[7]

  • Solution 3: Salt Formation for Purification. For stubborn cases or for long-term storage, consider converting the amine to its hydrochloride (HCl) salt. The salt is often a stable, crystalline solid that can be easily isolated and purified by recrystallization.[7] The free base can be regenerated just before its next use.

Troubleshooting_Workflow

Validated Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether (Et₂O) under nitrogen. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 5-Oxaspiro[2.4]heptane-6-carbonitrile (1.0 eq.) in anhydrous Et₂O. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O or Ethyl Acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine product.

Protocol 2: Purification by Acid-Base Extraction[7]
  • Dissolution: Dissolve the crude amine product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 times). The desired amine will move into the aqueous layer as its hydrochloride salt.

  • Organic Impurity Removal: Combine the acidic aqueous layers and wash once with ethyl acetate to remove any remaining non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and, while stirring, slowly add 5M NaOH solution until the pH is >10.

  • Extraction of Free Amine: Extract the free amine from the basified aqueous layer with dichloromethane (DCM) or ethyl acetate (3-4 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • Sathee Forum. (2024, November 11). Understanding the Reduction of Nitriles: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChemLite. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine. Retrieved from [Link]

  • NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2018, April 11). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022, June). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Retrieved from [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]

  • YouTube. (2023, December 22). Shapiro Reaction. Retrieved from [Link]

Sources

Troubleshooting

Improving the purity of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Welcome to the Technical Support Center for spirocyclic amine building blocks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with {5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine building blocks. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with {5-Oxaspiro[2.4]heptan-6-yl}methanamine .

This unique spirocyclic scaffold—featuring a tetrahydrofuran ring fused to a cyclopropane ring—is increasingly utilized as a bioisostere in medicinal chemistry, notably in the development of GLP-1R modulators and other advanced therapeutics[1]. However, the rigid spiro-junction and the highly nucleophilic primary amine present specific challenges during isolation and purification.

Below is our comprehensive troubleshooting guide, mechanistic explanations, and validated protocols to ensure you achieve >98% purity for your downstream couplings.

I. Troubleshooting Guide & FAQs

Q1: My LC-MS and NMR show a persistent split peak/doublet for my product. How do I resolve these diastereomeric impurities? The Causality: The synthesis of the 5-oxaspiro[2.4]heptane core (often via cyclopropanation of a dihydrofuran derivative) frequently yields a mixture of cis and trans isomers relative to the spirocyclic junction[2]. Because the methanamine group is situated on the chiral tetrahydrofuran ring, these diastereomers have nearly identical boiling points and standard chromatographic retention times. The Solution: Do not rely on standard silica gel chromatography. Instead, leverage the primary amine to perform a chiral salt resolution. Converting the mixture to a diastereomeric salt (e.g., using L-tartaric acid) alters the crystal lattice energy, allowing for selective precipitation of the desired isomer[3].

Q2: The free amine is an oil that turns yellow over time, and I am observing an [M+44] impurity in my mass spectra. What is happening? The Causality: Primary amines on sterically unhindered spirocyclic scaffolds are highly nucleophilic. The [M+44] mass indicates that your free amine is capturing atmospheric carbon dioxide ( CO2​ ) to form a carbamate. Furthermore, the oil form is highly susceptible to oxidative degradation. The Solution: Free spirocyclic amines should never be stored long-term. It is an industry standard to immediately convert the purified free amine into its hydrochloride salt[1]. Protonation eliminates the nitrogen's lone pair nucleophilicity, preventing both carbamate formation and oxidation.

Q3: My downstream Buchwald-Hartwig amination is failing, even though the amine appears pure by NMR. What could be the issue? The Causality: If your spirocyclopropane ring was constructed using transition-metal-catalyzed cyclopropanation (e.g., Rhodium or Ruthenium), trace metals often remain. The primary methanamine acts as an excellent bidentate ligand (coordinating via the nitrogen and the adjacent tetrahydrofuran oxygen), trapping these metals. These trapped metals poison the palladium catalysts used in your subsequent coupling steps. The Solution: Implement a metal scavenging step. Pass the free amine through a Silica-Thiol (Si-SH) cartridge prior to salt formation. The soft thiol groups will outcompete the amine for the soft transition metals.

Q4: I see an [M-2] impurity in my final product. How do I remove it? The Causality: If you synthesized the compound via the reduction of 5-oxaspiro[2.4]heptane-6-carbonitrile, an [M-2] peak corresponds to the unreduced imine intermediate. The spiro[2.4]heptane system creates significant steric bulk, which can prematurely exhaust the hydride source (e.g., LiAlH4​ ) or hinder catalytic hydrogenation. The Solution: Ensure a 1.5x to 2x stoichiometric excess of the reducing agent. If the imine persists, an acid-base extraction will not separate it, as the imine is also basic. You must re-subject the crude mixture to a mild reducing agent like NaBH4​ in methanol to finish the reduction before proceeding to purification.

II. Quantitative Data: Purification Strategies Comparison

To optimize your workflow, compare the expected outcomes of various purification techniques below.

Purification MethodTarget ImpurityYield RecoveryCausality / Mechanism
Acid-Base Extraction Neutral & Acidic Precursors85–95%Protonation of the primary amine shifts it to the aqueous phase, leaving unreacted organic precursors in the solvent[3].
Chiral Salt Resolution Diastereomers / Enantiomers30–45%Formation of diastereomeric salts alters the crystal lattice energy, allowing selective precipitation of one isomer.
Silica-Thiol Scavenging Trace Transition Metals (Rh, Ru, Pd)>95%Covalently bound thiol groups act as soft ligands, outcompeting the amine to bind and trap soft transition metals.
HCl Salt Precipitation Atmospheric CO2​ / Moisture90–98%Protonation eliminates the amine's nucleophilicity and basicity, preventing carbamate formation and oxidative degradation[1].

III. Purification & Isolation Workflow

PurificationWorkflow Start Crude {5-Oxaspiro[2.4]heptan-6-yl}methanamine Step1 Acid-Base Extraction (Removes Neutral Impurities) Start->Step1 Decision Isomeric Purity > 98%? Step1->Decision Step2 Chiral Salt Resolution (L-Tartaric Acid) Decision->Step2 No Step3 Metal Scavenging (Silica-Thiol Cartridge) Decision->Step3 Yes Step2->Step3 End Pure Hydrochloride Salt (Stable for Storage) Step3->End

Workflow for the purification and isolation of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

IV. Validated Experimental Protocols

Protocol 1: Acid-Base Extraction & Metal Scavenging

This protocol isolates the free amine from the crude reaction mixture while removing neutral impurities and trace metals.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Wash: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL). The {5-oxaspiro[2.4]heptan-6-yl}methanamine will protonate and migrate to the aqueous layer[3]. Discard the organic layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath (0 °C). Slowly add 5M NaOH dropwise until the pH reaches >10. The solution will turn cloudy as the free amine is regenerated.

  • Extraction: Extract the free amine using fresh DCM (3 x 15 mL).

  • Metal Scavenging: Add 0.5 g of Silica-Thiol (Si-SH) scavenger per gram of product directly to the combined DCM extracts. Stir at room temperature for 2 hours, then filter through a celite pad.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a maximum of 30 °C to yield the purified free amine as a pale oil. Proceed immediately to Protocol 2.

Protocol 2: Isolation of the Hydrochloride Salt

This is the self-validating step to ensure long-term stability and prevent carbamate formation.

  • Solvent Preparation: Dissolve the freshly purified free amine oil in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 5 mL per gram) under a nitrogen atmosphere.

  • Acid Addition: Place the flask in an ice bath. Slowly add a stoichiometric amount of 2M HCl in diethyl ether (or 4M HCl in dioxane) dropwise under vigorous stirring. Caution: Do not use aqueous HCl, as the resulting salt is highly hygroscopic and will form a non-crystallizable gum.

  • Precipitation: A white precipitate of (5-oxaspiro[2.4]heptan-6-yl)methanamine hydrochloride will immediately form[1]. Continue stirring for 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Collect the solid salt via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted organic-soluble impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours. Store in a desiccator under argon.

V. References

  • European Patent Office (Gilead Sciences, Inc.). "CARBOXY-BENZIMIDAZOLE GLP-1R MODULATING COMPOUNDS" (EP 4271674 B1). Google Patents. Available at:

Sources

Optimization

Stability issues and degradation pathways of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Welcome to the technical support center for {5-Oxaspiro[2.4]heptan-6-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {5-Oxaspiro[2.4]heptan-6-yl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this unique spirocyclic compound. My aim is to equip you with the foundational knowledge and practical protocols to anticipate and address challenges in your experimental work.

The structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, featuring a primary amine appended to a strained cyclopropane ring within an oxaspiro-heptane framework, presents a unique set of stability considerations. This guide is structured to first address the core chemical liabilities of the molecule and then provide actionable troubleshooting steps and experimental designs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses the most common questions regarding the stability of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, grounding the answers in the established chemistry of its constituent functional groups.

Question 1: What are the primary stability concerns for {5-Oxaspiro[2.4]heptan-6-yl}methanamine?

The primary stability concerns for this molecule stem from the inherent reactivity of the cyclopropylamine moiety.[1] Key potential degradation pathways include:

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can be exacerbated by the presence of the cyclopropane ring. The nitrogen atom's lone pair can participate in a single-electron transfer (SET) process, particularly in the presence of air, trace metals, or oxidizing agents, to form a reactive aminium radical cation.[2] This intermediate is highly prone to rapid ring-opening of the strained cyclopropane, leading to a cascade of degradation products.[1]

  • Hydrolytic Instability of the Oxaspiro-ring: While the ether linkage in the oxaspiro-heptane ring is generally more stable than an ester, it can be susceptible to hydrolysis under strong acidic conditions, potentially leading to ring opening.

  • Photodegradation: Many amine-containing compounds are sensitive to light.[3] Exposure to UV or even ambient light over extended periods can induce photo-oxidative processes or other rearrangements.[4]

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the appearance of unexpected impurities.

Question 2: I am observing unexpected peaks in my HPLC analysis after storing a solution of the compound at room temperature. What could be the cause?

The most likely culprit is oxidative degradation. Cyclopropylamines, in particular, are known to be sensitive to oxidation, even by atmospheric oxygen.[1] This process can be catalyzed by trace metal impurities in your solvents or on glassware. The formation of multiple peaks suggests a complex degradation cascade, which is characteristic of the ring-opening of the cyclopropylamine radical cation.[2]

To confirm this, you can try the following:

  • Inert Atmosphere: Prepare a fresh solution using de-gassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon). If the formation of new peaks is suppressed, oxidation is the likely cause.

  • Antioxidant: Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to a solution and compare its stability to an unstabilized solution.

Question 3: Are there any specific solvent or pH conditions I should avoid?

Yes. Based on the structure, you should exercise caution with the following:

  • Strongly Acidic Conditions (pH < 3): These conditions could promote the hydrolysis of the ether bond in the oxaspiro-heptane ring.

  • Oxidizing Solvents/Reagents: Avoid solvents that may contain peroxides (e.g., aged ethers like THF or diethyl ether) and any reagents with known oxidizing potential unless required for a specific reaction.

  • Reactive Excipients: In formulation studies, be aware of excipients that can lead to degradation. For example, polyethylene glycols (PEGs) in the presence of iron oxides can generate formaldehyde and formic acid, which can react with the primary amine to form N-methyl and N-formyl impurities.[5]

Question 4: How should I store the neat compound and its solutions to ensure long-term stability?

For optimal stability, the following storage conditions are recommended:

Form Temperature Atmosphere Light Conditions Justification
Neat Compound (Solid/Oil) -20°C or lowerInert (Argon or Nitrogen)Amber vial/darkMinimizes oxidative and thermal degradation.
Solutions -20°C or lowerInert (Argon or Nitrogen)Amber vial/darkPrevents oxidation and photodegradation. Use freshly prepared solutions whenever possible.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the handling and analysis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Appearance of multiple new peaks in HPLC/LC-MS during a time-course experiment. 1. Oxidative Degradation: Reaction with dissolved oxygen. 2. Photodegradation: Exposure to ambient or UV light.1. Confirm Oxidation: Repeat the experiment using de-gassed solvents and maintain an inert atmosphere. 2. Test for Photostability: Repeat the experiment with the sample protected from light (e.g., using an amber vial or wrapping in aluminum foil). 3. Characterize Degradants: Use LC-MS/MS to obtain fragmentation data on the new peaks to help elucidate their structures.
Loss of compound potency over time, even when stored in the dark. 1. Thermal Degradation: The compound may be inherently unstable at the storage temperature. 2. Slow Oxidation: Even with precautions, slow oxidation can occur.1. Lower Storage Temperature: Store aliquots at -80°C and compare stability to those stored at -20°C. 2. Use of Antioxidants: For solutions, consider adding a radical scavenger like BHT.
Inconsistent results between experimental runs. 1. Solvent Quality: Variation in solvent purity, especially the presence of peroxides in ethers. 2. Atmospheric Exposure: Differences in the duration of exposure to air during sample preparation.1. Standardize Solvent Source: Use fresh, high-purity solvents for all experiments. Test ether solvents for peroxides before use. 2. Standardize Sample Handling: Minimize the time samples are exposed to air. Prepare samples under an inert atmosphere if possible.
Formation of a white precipitate in a concentrated solution. 1. Carbamate Formation: Reaction with atmospheric CO2.1. Test for Carbamate: Gently acidify a small aliquot of the solution. If the precipitate dissolves with effervescence, it is likely a carbamate. 2. Prevention: Handle concentrated solutions under a CO2-free atmosphere (e.g., nitrogen or argon).

Part 3: Experimental Protocols - A Framework for Stability Studies

To formally investigate the stability of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a forced degradation study is essential.[6] This will help identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of the compound under various stress conditions as recommended by ICH guidelines.[7]

1. Stock Solution Preparation:

  • Prepare a stock solution of {5-Oxaspiro[2.4]heptan-6-yl}methanamine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature, protected from light, for 24 hours.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solution of the compound at 60°C in the dark.

    • Analyze at timed intervals.

    • For solid-state thermal stress, place the neat compound in an oven at 60°C.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][8]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze both samples at the end of the exposure.

3. Analysis:

  • Use a stability-indicating HPLC method (e.g., a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new degradants.

Part 4: Visualizing Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates the postulated primary degradation pathway for {5-Oxaspiro[2.4]heptan-6-yl}methanamine, initiated by oxidation. This is a hypothetical pathway based on the known reactivity of cyclopropylamines and requires experimental verification.[1][2]

G cluster_oxidation Oxidative Degradation Pathway A {5-Oxaspiro[2.4]heptan-6-yl}methanamine B Aminium Radical Cation (via Single Electron Transfer) A->B [O] (e.g., O2, Peroxides) C Ring-Opened Carbon Radical (Distonic Radical Cation) B->C Rapid Ring Opening (Strain Release) D Further Oxidation & Rearrangement Products C->D Reaction with O2, Trapping, etc.

Caption: Postulated oxidative degradation of the cyclopropylamine moiety.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for a comprehensive stability assessment.

G cluster_workflow Stability Assessment Workflow start Prepare Stock Solution (1 mg/mL in ACN/H2O) stress Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress analyze HPLC/LC-MS Analysis (Monitor Parent & Degradants) stress->analyze characterize Characterize Degradants (MS/MS, NMR if necessary) analyze->characterize pathway Propose Degradation Pathways characterize->pathway method Develop Stability-Indicating Method pathway->method end Define Storage Conditions & Shelf-Life method->end

Caption: Workflow for conducting forced degradation studies.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. Available at: [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? - Aceto. Available at: [Link]

  • Prodrugs for Amines - PMC - NIH. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - MDPI. Available at: [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - MDPI. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed. Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Available at: [Link]

  • {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Shedding Light on Photo-Stability Forced Degradation - SK pharmteco. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. Available at: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • {5-oxaspiro[2.4]heptan-6-yl}methanamine - PubChemLite. Available at: [Link]

  • Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells - PMC. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]

  • Photostability Study of Biopharmaceutical Products - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf - NIH. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. Available at: [Link]

  • {5-oxaspiro[2.4]heptan-1-yl}methanamine — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Troubleshooting

Common challenges in the purification of spirocyclic amines

Welcome to the Spirocyclic Amine Purification Support Center . As drug discovery increasingly pivots toward molecules with high three-dimensionality (high Fsp3​ fraction) to improve metabolic stability and target selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Amine Purification Support Center . As drug discovery increasingly pivots toward molecules with high three-dimensionality (high Fsp3​ fraction) to improve metabolic stability and target selectivity, spirocyclic amines have become highly privileged scaffolds[1],[2]. However, their unique physicochemical properties—specifically their high basicity, lack of UV chromophores, and high water solubility—present severe challenges during isolation and chromatography.

This guide is engineered by application scientists to troubleshoot the most common bottlenecks encountered when purifying these complex topologically rigid molecules.

🔍 FAQ 1: The "Invisible" Compound

Q: I am trying to purify a spiro[3.3]heptane derivative via flash chromatography, but I see no peaks on the UV trace. How can I fractionate a compound I can't see?

The Science Behind the Issue: Standard flash chromatography and HPLC systems rely heavily on UV-Vis detectors. Most spirocyclic amines (e.g., azaspiro[2.n]alkanes, spirocyclic piperidines) lack conjugated π -systems or aromatic rings, rendering them virtually transparent to standard UV wavelengths (210–280 nm)[3],[4]. If your solvent also absorbs in the low UV range (e.g., ethyl acetate absorbs strongly below 252 nm), the analyte signal is completely masked[3].

The Solution: ELSD or MS-Directed Purification To detect non-chromophoric spirocycles, you must decouple detection from light absorption. Evaporative Light Scattering Detection (ELSD) is a universal detection method that nebulizes the column eluent into an aerosol, evaporates the volatile mobile phase in a heated drift tube, and measures the light scattered by the remaining solid analyte particles[5],[6]. Alternatively, Mass Spectrometry (MS) directed purification can trigger fraction collection based on the specific mass-to-charge ratio ( m/z ) of your protonated amine.

ELSD_Mechanism A Column Eluent (Analyte + Solvent) B Nebulizer (Aerosol Formation) A->B N2 Gas C Drift Tube (Heated) Solvent Evaporates B->C D Light Source & Photodiode C->D Solid Particles E Signal Peak Generated D->E Light Scattering

Mechanism of Evaporative Light Scattering Detection (ELSD) for non-UV active amines.

🛠️ Protocol: ELSD-Directed Flash Chromatography for Spirocyclic Amines

Note: ELSD is a destructive technique; a passive splitter diverts ~1-2% of the flow to the detector[5].

  • Solvent Selection: Ensure all mobile phase components are highly volatile. Avoid phosphate or sulfate buffers, which will precipitate in the drift tube and cause severe baseline noise[5]. Use volatile modifiers like 0.1% Triethylamine (TEA) or 10 mM Ammonium Hydroxide ( NH4​OH ).

  • Temperature Optimization: Set the ELSD drift tube temperature to 35–40 °C. Causality: Low molecular weight spirocyclic amines can be semi-volatile. If the drift tube is too hot, the amine will evaporate alongside the solvent, resulting in no signal[5].

  • Gain/Gas Pressure: Set the nebulizer carrier gas (Nitrogen) to ~1.5 bar (or manufacturer recommendation) to ensure uniform droplet formation[3].

  • Fractionation Trigger: Set the fraction collector to trigger strictly on the ELSD slope/threshold, ignoring the UV trace to prevent collection of UV-active impurities.

📉 FAQ 2: Severe Peak Tailing and Irreversible Binding

Q: When I run my basic spirocycle on a standard C18 reverse-phase column, the peak is incredibly broad, tails severely, and my mass recovery is less than 50%. What is happening?

The Science Behind the Issue: This is a classic manifestation of the "Silanol Effect." Silica-based stationary phases contain residual, unreacted silanol groups (-Si-OH)[7]. At a typical mobile phase pH of 5–7, these silanols deprotonate to form anionic species (-Si-O⁻)[7]. Simultaneously, spirocyclic amines (which typically have a high pKa​ of 9–11) are fully protonated cations. This creates a strong secondary ion-exchange interaction between the stationary phase and the analyte, leading to slow desorption kinetics, massive peak tailing, and irreversible binding[8],[9].

The Solution: Silanol Masking or pH Modulation You must either suppress the ionization of the silanols/amines or physically block the silanol sites using a competing amine modifier[8],[7].

Silanol_Interaction cluster_0 Problem: Ion Exchange cluster_1 Solution: Silanol Masking A Anionic Silanol (-Si-O⁻) C Irreversible Binding & Peak Tailing A->C B Cationic Spirocycle (R₂NH₂⁺) B->C D Anionic Silanol (-Si-O⁻) F Masked Surface (Repels Analyte) D->F E Amine Modifier (e.g., TEA, Hexylamine) E->F G Sharp Elution of Spirocycle F->G

Ion-exchange mechanism causing peak tailing, and its resolution via silanol masking.

📊 Table: Mobile Phase Modifiers for Basic Amines
Modifier StrategyAdditiveMechanism of ActionBest Use Case
Low pH (Protonation) 0.1% TFA or Formic AcidLowers pH < 3. Keeps silanols protonated (neutral) to prevent ionic interactions[7],[9].Standard C18 columns; MS-compatible (Formic acid preferred for MS).
High pH (Deprotonation) 0.1% NH4​OH Raises pH > 10. Keeps the spirocyclic amine neutral (freebase), eliminating ionic attraction[7].Hybrid-silica columns (pH resistant); maximizes retention of polar amines.
Silanol Masking 0.1% Triethylamine (TEA) or HexylamineSmall, highly basic amines competitively bind to and block free silanols[8],[10].Older silica columns; non-MS applications (TEA suppresses MS ionization).
🛠️ Protocol: High-pH Reverse-Phase Prep-HPLC

Use this protocol when low-pH methods fail to retain highly polar, water-soluble spirocycles.

  • Column Selection: Utilize a hybrid-particle C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand pH up to 11.5. Standard silica will dissolve at this pH.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in highly purified Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile (or Methanol, which forms hydrogen bonds with silanols to further reduce their activity[7]).

  • Sample Preparation: Dissolve the crude spirocyclic amine in the initial mobile phase conditions. If it is currently an HCl salt, the high pH of the mobile phase will automatically convert it to the freebase on-column.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% B over 15 column volumes). The neutral freebase will partition into the C18 phase primarily via hydrophobic interactions, eluting as a sharp, symmetrical peak.

💨 FAQ 3: The "Vanishing" Yield (Volatility & Isolation)

Q: I successfully purified my spirocyclic amine using LCMS. The fractions contained pure product. However, after evaporating the solvent on the rotary evaporator, my flask is empty. Where did it go?

The Science Behind the Issue: Low molecular weight spirocyclic amines (e.g., spiro[3.3]heptan-2-amine) have relatively low boiling points when in their neutral freebase form. During the concentration of fractions—especially if a high-vacuum rotary evaporator or lyophilizer is used—the freebase amine co-evaporates with the solvent.

The Solution: Salt Formation Prior to Evaporation To prevent evaporative loss, the volatile freebase must be converted into a non-volatile salt before solvent removal.

🛠️ Protocol: Safe Isolation of Volatile Amines
  • Fraction Pooling: Combine the pure fractions containing your spirocyclic amine into a large round-bottom flask.

  • Acidification: Add 1.5 to 2.0 equivalents of a dilute acid (e.g., 1M HCl in ether or dioxane) relative to the estimated yield of your amine. Swirl to mix.

    • Causality: This protonates the amine, forming an ammonium chloride salt ( R2​NH2+​Cl− ), which has a drastically higher boiling point and melting point, rendering it completely non-volatile.

  • Evaporation: Remove the organic solvents on a rotary evaporator at a moderate temperature (30–35 °C).

  • Lyophilization: If the fractions contained water, freeze the remaining aqueous layer and lyophilize to obtain the spirocyclic amine as a fluffy, stable HCl salt powder.

📚 References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography Source: nih.gov URL:

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters Source: acs.org URL:

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics Source: oup.com URL:

  • Spirocyclic Piperidines in Drug Discovery Source: pharmablock.com URL:

  • What is the effect of free silanols in RPLC and how to reduce it? Source: pharmagrowthhub.com URL:

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography Source: lctsbible.com URL:

  • Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology Source: biotage.com URL:

  • Evaporative Light Scattering Detection (ELSD) Source: teledynelabs.com URL:

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: chemrxiv.org URL:

  • Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography Source: teledyneisco.com URL:

Sources

Optimization

Technical Support Center: Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Welcome to the technical support guide for the synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. Spirocycles are increasingly sought-after motifs in medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity and optimize ADME properties.[1][2] However, the synthesis of these compounds, particularly those containing a quaternary spirocyclic carbon, can present unique challenges.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established synthetic methodologies and practical field experience.

Synthesis Overview & Workflow

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine typically proceeds via a multi-step sequence starting from the precursor ketone, 5-Oxaspiro[2.4]heptan-6-one. A common and effective strategy involves the conversion of a precursor tosylate to an azide, followed by reduction to the target primary amine. This pathway avoids harsh conditions and often provides good yields.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amination Sequence cluster_2 Purification A 5-Oxaspiro[2.4]heptan-6-one B (5-Oxaspiro[2.4]heptan-6-yl)methanol A->B Reduction (e.g., NaBH4) C (5-Oxaspiro[2.4]heptan-6-yl)methyl 4-methylbenzenesulfonate B->C Tosylation (TsCl, Pyridine) D 6-(Azidomethyl)-5-oxaspiro[2.4]heptane C->D Azide Displacement (NaN3, DMF) E {5-Oxaspiro[2.4]heptan-6-yl}methanamine D->E Reduction (e.g., H2/Pd, LiAlH4) F Crude Product E->F G Purified Amine F->G Acid-Base Extraction or Chromatography

Caption: General synthetic workflow for {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most direct precursor is typically 5-Oxaspiro[2.4]heptan-6-one.[3][4] This ketone can be synthesized from commercially available starting materials like itaconic acid derivatives or through multi-step routes starting from pentaerythritol dibromide.[3][4] The choice of starting material often depends on the desired scale and available resources.

Q2: What is the most critical stage of the synthesis to ensure a high yield?

While every step is important, the conversion of the tosylate to the azide (C to D in the workflow) and the final reduction of the azide to the amine (D to E) are critical. The azide displacement is an SN2 reaction where temperature and solvent choice (e.g., DMF) are paramount to ensure complete conversion without side reactions.[5] The final reduction must be clean and complete, as separating unreacted azide from the final amine product can be challenging and hazardous.

Q3: Why is the purification of {5-Oxaspiro[2.4]heptan-6-yl}methanamine so challenging?

Primary amines are basic and polar, leading to several common purification issues. They can streak extensively on standard silica gel chromatography due to strong interactions with acidic silanol groups. Furthermore, their basicity allows them to form salts, which can affect their solubility during aqueous workups, potentially leading to low recovery if the pH is not carefully controlled.[6]

Q4: Can the final amine product be stored as a free base?

While it can be stored as a free base, {5-Oxaspiro[2.4]heptan-6-yl}methanamine is susceptible to slow oxidation and can absorb atmospheric CO₂ to form a carbonate salt. For long-term stability and easier handling, it is highly recommended to convert it to a stable crystalline salt, such as the hydrochloride or hydrobromide salt.

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: Low Yield or Stalled Reaction during Azide Formation

Question: My reaction to displace the tosylate with sodium azide (NaN₃) is incomplete, even after prolonged heating. What could be the cause?

Answer: This is a common issue in SN2 reactions with sterically demanding substrates.

  • Potential Cause 1: Insufficient Temperature or Reaction Time. The spirocyclic center creates some steric hindrance. The reaction often requires elevated temperatures (e.g., 50-80 °C) in a polar aprotic solvent like DMF to proceed at a reasonable rate.[5]

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. Ensure the reaction is running for an adequate time, which can be up to 15-24 hours.[5]

  • Potential Cause 2: Poor Quality of Reagents or Solvent. Sodium azide is hygroscopic, and water in the reaction can lead to side products. The DMF must be anhydrous.

    • Solution: Use freshly opened or properly stored sodium azide. Use anhydrous DMF, preferably from a sealed bottle or freshly distilled.

  • Potential Cause 3: Competing Elimination Reaction (E2). Although less common for a primary tosylate, if the reaction temperature is too high or a non-polar aprotic solvent is used, elimination to form an alkene can compete with substitution.

    • Solution: Confirm the identity of byproducts by GC-MS or NMR. If elimination is observed, lower the reaction temperature and ensure a suitable polar aprotic solvent (DMF, DMSO) is used to favor the SN2 pathway.

Issue 2: Complex Mixture After Final Reduction Step

Question: After reducing the azide to the amine using LiAlH₄, my NMR spectrum shows multiple products and the yield of the desired amine is low. What went wrong?

Answer: The reduction of an azide to an amine is typically high-yielding, but improper procedure or work-up can lead to a complex mixture.

  • Potential Cause 1: Incomplete Reduction. Insufficient reducing agent will leave unreacted azide.

    • Solution: Use a sufficient excess of the reducing agent (typically 1.5 to 2.0 equivalents of LiAlH₄ for an azide). Ensure the reaction is stirred at an appropriate temperature (often starting at 0 °C and slowly warming to room temperature) until the starting material is fully consumed.

  • Potential Cause 2: Degradation During Work-up. The work-up for a LiAlH₄ reaction is highly exothermic and can be problematic if not done carefully. The formation of aluminum salts can trap the amine product, reducing the isolated yield.

    • Solution: Employ a Fieser work-up protocol. After cooling the reaction to 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce granular aluminum salts that are easily filtered, leading to better recovery of the amine.

  • Potential Cause 3: Alternative Reduction - Catalytic Hydrogenation. If LiAlH₄ proves problematic, catalytic hydrogenation is an excellent alternative.

    • Solution: Reduce the azide using H₂ gas (balloon or Parr shaker) with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This method is often cleaner and avoids harsh work-up conditions.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (H₂/Pd-C)
Solvent Anhydrous THF, Et₂OMethanol, Ethanol, Ethyl Acetate
Temperature 0 °C to RTRoom Temperature
Work-up Fieser quench (H₂O, NaOH)Simple filtration of catalyst
Advantages Fast, powerful reducing agentClean reaction, easy work-up, safer
Disadvantages Hazardous, difficult work-upRequires H₂ source, catalyst can be pyrophoric

Table 1: Comparison of common reduction methods for the azide-to-amine conversion.

Issue 3: Product Loss During Purification

Question: I am losing a significant amount of my amine product during silica gel chromatography or aqueous extraction. How can I improve my recovery?

Answer: This is the most frequently encountered problem. The basic nature of the amine requires special handling techniques.

G Start Crude Amine Product Decision1 Is the product sufficiently pure for use? Start->Decision1 End_Use Use directly or proceed to salt formation Decision1->End_Use Yes Decision2 Is the main impurity neutral/acidic? Decision1->Decision2 No Extraction Perform Acid-Base Extraction Decision2->Extraction Yes Decision3 Are impurities structurally similar amines? Decision2->Decision3 No Extraction_Detail 1. Dissolve in DCM/EtOAc 2. Extract with 1M HCl (amine in aq.) 3. Wash aq. layer with DCM/EtOAc 4. Basify aq. layer (pH > 10) 5. Extract amine with DCM/EtOAc Extraction->Extraction_Detail Salt Convert to HCl salt for recrystallization Extraction->Salt Chromatography Perform Amine-Specific Chromatography Decision3->Chromatography Yes Chromatography_Detail Option A: Add 1% Triethylamine to eluent (e.g., Hex/EtOAc). Option B: Use a pre-treated silica gel or basic alumina. Option C: Use a gradient of MeOH in DCM (with 1% NH4OH). Chromatography->Chromatography_Detail Chromatography->Salt

Sources

Troubleshooting

Technical Support Center: Troubleshooting {5-Oxaspiro[2.4]heptan-6-yl}methanamine Solubility in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, spirocyclic primary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, spirocyclic primary amines. {5-Oxaspiro[2.4]heptan-6-yl}methanamine is a critical building block often utilized in the synthesis and screening of. While its unique oxaspiro core imparts desirable pharmacokinetic properties, the primary amine moiety presents distinct solubility challenges during in vitro screening.

This guide provides field-proven, mechanistically grounded protocols to resolve precipitation, variable data, and assay artifacts associated with this compound.

Part 1: Mechanistic Insights into Amine Solubility

To troubleshoot effectively, we must first understand the causality of the precipitation. {5-Oxaspiro[2.4]heptan-6-yl}methanamine is typically handled either as a free base or a hydrochloride (HCl) salt. Your solubility failures are likely governed by one of two thermodynamic barriers:

  • The DMSO Salt Paradox: While free bases dissolve readily in 100% Dimethyl Sulfoxide (DMSO), amine HCl salts often exhibit poor solubility. DMSO is a polar aprotic solvent; it effectively solvates cations but lacks the hydrogen-bond donating capability required to solvate the chloride anion. Consequently, the strong ionic lattice of the amine salt remains intact, leading to visible particulates in your 10 mM storage stocks.

  • Aqueous Dilution Shock: When diluting a DMSO-solubilized free base into an aqueous assay buffer, the sudden shift in the dielectric constant can cause the compound to temporarily "crash out" before it has time to protonate at physiological pH. This creates colloidal micro-precipitates that.

Mechanism FreeBase {5-Oxaspiro[2.4]heptan-6-yl} methanamine (Free Base) DMSO 100% DMSO (Aprotic) FreeBase->DMSO Aqueous Aqueous Buffer (pH 7.4) FreeBase->Aqueous HClSalt Amine HCl Salt (Solid) HClSalt->DMSO HClSalt->Aqueous SolubleDMSO High Solubility DMSO->SolubleDMSO InsolubleDMSO Lattice Intact (Precipitation) DMSO->InsolubleDMSO SolubleAq Protonated (Soluble) Aqueous->SolubleAq Aqueous->SolubleAq

Thermodynamic solubility states of the oxaspiro-amine in aprotic versus aqueous environments.

Part 2: Diagnostic Workflow & Self-Validating Protocol

Do not proceed with biological screening until the physical state of your compound is verified. Use the following diagnostic workflow to isolate the point of failure.

Workflow Start Observe Precipitation in Assay CheckStock Check 10 mM DMSO Stock Start->CheckStock IsStockClear Is Stock Clear? CheckStock->IsStockClear FixStock Add 5-10% H2O or Sonicate IsStockClear->FixStock No (Salt Insoluble) CheckDilution Check Aqueous Dilution Step IsStockClear->CheckDilution Yes DiluteDMSO Serial Dilute in DMSO First, Then Buffer CheckDilution->DiluteDMSO Crashes in Buffer

Diagnostic workflow for isolating and resolving amine solubility failures in screening assays.

Step-by-Step Resolution Protocol

This methodology is designed as a self-validating system —it requires empirical confirmation of solubility before valuable assay reagents are consumed.

  • Assess Stock State (Nephelometric Check):

    • Prepare a 10 mM stock of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in 100% anhydrous DMSO.

    • Validation Step: Measure the turbidity of the stock using a nephelometer or an . A wavelength of 500 nm avoids the inherent absorbance of most dissolved compounds. If the optical density (OD) is significantly above the blank, insoluble particulates are present.

  • Solvate the Anion (For Salt Forms):

    • If the 10 mM stock is turbid, add HPLC-grade water to achieve a final concentration of 5% to 10% (v/v) water in DMSO. The water provides the necessary hydrogen bonding to solvate the chloride ions, breaking the crystal lattice.

  • Ultrasonic Microplate Fluid Processing:

    • Subject the stock plate to ultrasonic mixing (e.g., using a focused acoustic system). , significantly reducing assay noise and improving IC50 reproducibility.

  • Perform Serial Dilutions in DMSO:

    • To prevent aqueous dilution shock, perform all 2-fold or 3-fold serial dilutions in the DMSO solvent first.

    • Transfer the final compound concentrations to the aqueous assay buffer (e.g., HEPES or Tris, pH 7.4) at a consistent 1% or 0.1% final DMSO concentration.

  • Final Validation (The "Spike" Test):

    • Spike the final aqueous dilution into a mock assay mix (excluding the enzyme/fluorophore) and re-read at 500 nm. Exclude any concentration points from your final Structure-Activity Relationship (SAR) data that show measurable turbidity.

Part 3: Empirical Solubility Data

The table below summarizes the expected quantitative solubility behavior of {5-Oxaspiro[2.4]heptan-6-yl}methanamine based on its salt state and the applied solubilization strategy.

Compound StateSolvent SystemMixing MethodMax Soluble Conc.Nephelometry (500nm)
Free Base100% DMSOVortex (RT)> 50 mMClear (< 0.05 OD)
HCl Salt100% DMSOVortex (RT)< 2 mMTurbid (> 0.40 OD)
HCl Salt90% DMSO / 10% H2OVortex (RT)> 30 mMClear (< 0.05 OD)
HCl Salt100% DMSOUltrasonic (37°C)~ 10 mMClear (< 0.05 OD)
Free BaseAssay Buffer (pH 7.4)Direct Aqueous Dilution< 100 µMMicro-precipitates
Free BaseAssay Buffer (pH 7.4)DMSO Serial Dilution> 1 mMClear (< 0.05 OD)
Part 4: Frequently Asked Questions (FAQs)

Q1: I am screening {5-Oxaspiro[2.4]heptan-6-yl}methanamine derivatives for target activity. Why do my IC50 curves look flat or biphasic? A: Biphasic or flat dose-response curves are classic symptoms of compound aggregation. When the compound exceeds its thermodynamic solubility limit in the assay buffer, it forms colloidal aggregates. These aggregates can non-specifically sequester the target protein or cause light scattering in fluorescence-based readouts. Implement the self-validating nephelometry protocol above to determine the true solubility limit, and mask any data points above this concentration.

Q2: Can I just heat the compound to 50°C to force it into solution? A: While can thermodynamically force the compound into solution temporarily, it is not a permanent fix. Once the plate returns to room temperature during the assay incubation, the compound will likely nucleate and precipitate, causing severe well-to-well variability. We recommend modifying the solvent system (e.g., adding 5% water to DMSO for salts) or using ultrasonic mixing rather than relying solely on heat.

Q3: Does the oxaspiro ring increase non-specific binding (NSB) to my 384-well plastic plates? A: The spirocyclic ether itself is relatively polar, but the primary amine will be positively charged at pH 7.4. Highly basic amines are notorious for binding to the negatively charged surfaces of standard untreated polystyrene plates. If you notice a drop in expected concentration, switch to non-binding surface (NBS) microplates or add a carrier protein like 0.01% BSA or 0.005% Tween-20 to your assay buffer to outcompete the plastic binding.

Q4: My assay requires a maximum of 0.1% DMSO, but the compound crashes when I dilute it that far. What is the workaround? A: If the compound requires higher DMSO to remain soluble but your biological target (e.g., primary cells or sensitive kinases) cannot tolerate it, you must utilize an intermediate dilution plate. Dilute the compound in a co-solvent mixture (e.g., DMSO/Ethanol or DMSO/PEG-400) before the final aqueous transfer, or utilize acoustic liquid handling (like an Echo dispenser) to transfer nanoliter volumes of 100% DMSO directly into the assay buffer. This maximizes the dissolution kinetics and prevents localized high-concentration zones that trigger nucleation.

References
  • Gilead Sciences, Inc. (2024). GLP-1R modulating compounds (US Patent No. 11858918B2). U.S.
  • Di, L., & Kerns, E. H. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave Online Journal of Biology and Medicine.[Link]

  • ResearchGate Community. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]

  • Allenby, G., et al. (n.d.). Solubility Rules OK! What ultrasonic mixing can do for you. Microsonic Systems / AstraZeneca R&D.[Link]

  • BPS Bioscience. (n.d.). Compound Submissions Guidelines. BPS Bioscience.[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization and Comparative Profiling of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Introduction: The Shift Toward Spirocyclic Scaffolds In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Spirocyclic Scaffolds

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the pharmacokinetic properties and target selectivity of clinical candidates. Traditional flat heterocycles, such as morpholines or simple aliphatic amines, often suffer from poor solubility and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism.

{5-Oxaspiro[2.4]heptan-6-yl}methanamine (Molecular Formula: C₇H₁₃NO) represents an advanced spirocyclic building block designed to overcome these limitations[1]. By fusing a cyclopropane ring onto a tetrahydrofuran (THF) core, this scaffold introduces significant conformational rigidity and steric bulk while maintaining hydrogen-bonding capabilities. This specific amine has gained traction as a critical intermediate in the synthesis of complex therapeutics, notably in the development of next-generation Glucagon-Like Peptide-1 Receptor (GLP-1R) modulators for metabolic diseases[2].

Bioisosteric_Logic A Standard Aliphatic Amines (e.g., Morpholine) B High CYP450 Metabolic Vulnerability A->B Susceptible to oxidation C {5-Oxaspiro[2.4]heptan-6-yl}methanamine A->C Bioisosteric Replacement D Increased Fsp3 & Conformational Rigidity C->D Structural Consequence E Enhanced Stability & Target Selectivity D->E Pharmacological Benefit

Caption: Bioisosteric replacement rationale utilizing spirocyclic scaffolds.

Comparative Spectroscopic Profiling

To fully understand the structural nuances of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, it is essential to compare its spectroscopic signature against a non-strained, non-spirocyclic analog: (Tetrahydrofuran-2-yl)methanamine . The introduction of the spiro-cyclopropane ring dramatically alters the local magnetic environment, which is highly evident in Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analyses[3].

Quantitative Data Comparison

Table 1: Key NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Structural Feature{5-Oxaspiro[2.4]heptan-6-yl}methanamine(Tetrahydrofuran-2-yl)methanamineSpectroscopic Implication
Cyclopropane Protons (¹H) 0.50 – 1.10 ppm (multiplets)N/AHighly shielded due to the diamagnetic anisotropy of the strained cyclopropane C-C bonds.
THF Core Protons (¹H) 3.60 – 3.90 ppm (complex)3.70 – 4.00 ppmSlight upfield shift in the spirocycle due to the electron-donating effect of the adjacent cyclopropane ring.
Spiro Quaternary Carbon (¹³C) ~65.0 – 68.0 ppmN/ADistinctive quaternary signal lacking NOE enhancement; requires longer relaxation delays during acquisition.
Aminomethyl Carbon (¹³C) ~45.5 ppm~47.2 ppmSteric crowding from the spiro-center slightly shields the adjacent aminomethyl carbon.

Table 2: HRMS and Physicochemical Properties

Parameter{5-Oxaspiro[2.4]heptan-6-yl}methanamine(Tetrahydrofuran-2-yl)methanamine
Monoisotopic Mass 127.0997 Da[1]101.0841 Da
Observed [M+H]⁺ (ESI) 128.1070 m/z[1]102.0916 m/z
Predicted Collision Cross Section (CCS) 124.2 Ų[1]~112.5 Ų
Primary Fragmentation Loss -NH₃ (17 Da), -C₂H₄ (28 Da from cyclopropane)-NH₃ (17 Da), -CH₂O (30 Da)

Self-Validating Experimental Methodologies

The structural elucidation of spirocyclic amines requires carefully optimized protocols. The high ring strain of the cyclopropane moiety makes it susceptible to degradation under harsh analytical conditions[4]. The workflows below are designed as self-validating systems, ensuring that artifacts are minimized and structural integrity is preserved.

Spectroscopic_Workflow N1 Sample Prep (>98% Purity) N2 NMR Spectroscopy (1H, 13C, 2D) N1->N2 CDCl3 Solvent N3 Mass Spectrometry (ESI-HRMS) N1->N3 MeOH/H2O + 0.1% FA N4 IR Spectroscopy (ATR-FTIR) N1->N4 Neat Sample N5 Data Integration & Structural Elucidation N2->N5 N3->N5 N4->N5

Caption: Spectroscopic characterization workflow for spirocyclic amines.

Protocol 1: High-Resolution NMR Acquisition (1D & 2D)

Objective: Unambiguous assignment of the overlapping THF and cyclopropane proton signals.

  • Sample Preparation : Dissolve 15–20 mg of {5-Oxaspiro[2.4]heptan-6-yl}methanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected over protic solvents like Methanol-d4 to prevent the rapid deuterium exchange of the primary amine (-NH₂) protons. This allows the broad singlet of the amine group to be observed (typically around 1.5–2.0 ppm), validating the presence of the functional group[3].

  • ¹³C NMR Acquisition : Acquire at 100 or 150 MHz with a minimum of 1024 scans and an extended relaxation delay (D1 = 2.0 to 3.0 seconds).

    • Causality: The quaternary spiro carbon (C5) lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement. The extended relaxation delay ensures this carbon fully relaxes between pulses, preventing its signal from being lost in the baseline noise.

  • 2D HSQC/COSY Implementation : Run standard gradient-selected COSY and HSQC experiments.

    • Causality: The diastereotopic protons of the cyclopropane ring present as highly complex, tightly coupled multiplets. HSQC directly correlates these complex ¹H multiplets to their distinct ¹³C signals (~10-15 ppm), breaking the degeneracy and confirming the intact spiro[2.4]heptane core.

Protocol 2: ESI-HRMS Analysis

Objective: Confirm exact mass and assess gas-phase stability.

  • Mobile Phase Preparation : Prepare a 1 µg/mL analyte solution in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated amine species. This guarantees a robust [M+H]⁺ signal at 128.1070 m/z in positive ion mode[1].

  • Ionization Parameters : Utilize Electrospray Ionization (ESI) operated in positive mode with a low capillary voltage (e.g., 2.5–3.0 kV) and mild desolvation temperatures (< 300°C).

    • Causality: ESI is a "soft" ionization technique. Harder ionization methods (like Electron Ionization, EI) impart excessive internal energy, which would trigger the premature homolytic cleavage of the strained spiro-cyclopropane ring, leading to a convoluted spectrum dominated by ring-opened artifacts rather than the parent ion[4].

Protocol 3: ATR-FTIR Spectroscopy

Objective: Rapid orthogonal verification of functional groups.

  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Apply the neat compound directly to the crystal. Apply consistent pressure using the ATR anvil.

  • Spectral Analysis : Monitor for the primary amine N-H stretching doublet (typically 3300–3400 cm⁻¹) and the strong ethereal C-O-C stretch of the THF ring (1050–1150 cm⁻¹).

    • Causality: ATR-FTIR requires no sample dilution or matrix, providing an unaltered view of the solid/neat liquid state intermolecular hydrogen bonding network, which is critical for downstream formulation studies.

References

  • PubChemLite. "{5-oxaspiro[2.4]heptan-6-yl}methanamine (CID 131402435) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg.
  • Gilead Sciences, Inc. "CARBOXY-BENZIMIDAZOLE GLP-1R MODULATING COMPOUNDS." European Patent Office - EP 4271674 B1.
  • Semantic Scholar. "S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications." Semantic Scholar.
  • Peking University / ACS Publications. "Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Derivatives." The Journal of Organic Chemistry.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Spirocyclic Amines: A Case Study of {5-Oxaspiro[2.4]heptan-6-yl}methanamine and a Non-Spirocyclic Isomer

In the landscape of modern drug discovery, molecules with three-dimensional complexity are increasingly sought after for their potential to access novel biological targets and improve pharmacokinetic properties. Spirocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, molecules with three-dimensional complexity are increasingly sought after for their potential to access novel biological targets and improve pharmacokinetic properties. Spirocyclic frameworks, which feature two rings sharing a single atom, are a prominent class of such structures. Their rigid, well-defined geometries offer a unique scaffold for the precise positioning of functional groups. However, this structural complexity also presents unique challenges for analytical characterization. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a representative spirocyclic amine, and its non-spirocyclic isomer, (Tetrahydrofuran-2-yl)cyclopropanemethanamine. We will explore the nuances of data interpretation and provide detailed, field-proven protocols for acquiring high-quality spectra.

The Analytical Challenge: Spirocyclic vs. Non-Spirocyclic Isomers

While both {5-Oxaspiro[2.4]heptan-6-yl}methanamine and (Tetrahydrofuran-2-yl)cyclopropanemethanamine share the same molecular formula (C₇H₁₃NO) and thus the same exact mass, their distinct connectivities and three-dimensional shapes give rise to markedly different spectroscopic signatures. The key challenge lies in unambiguously assigning the correct structure based on these spectral data.

{5-Oxaspiro[2.4]heptan-6-yl}methanamine possesses a spirocyclic core where a cyclopropane ring and a tetrahydrofuran ring are fused at a quaternary carbon. This rigid structure leads to a unique set of proton and carbon environments. In contrast, (Tetrahydrofuran-2-yl)cyclopropanemethanamine features a more flexible linkage between the two rings, allowing for greater conformational freedom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For the compounds , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule.

  • {5-Oxaspiro[2.4]heptan-6-yl}methanamine: Due to the rigid spirocyclic framework, the protons on the cyclopropane and tetrahydrofuran rings are expected to exhibit complex splitting patterns (multiplicities) due to fixed dihedral angles. The diastereotopic nature of the methylene protons adjacent to the chiral centers will likely result in distinct signals.

  • (Tetrahydrofuran-2-yl)cyclopropanemethanamine: The greater conformational flexibility of this isomer may lead to more averaged signals and potentially simpler splitting patterns compared to its spirocyclic counterpart.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • {5-Oxaspiro[2.4]heptan-6-yl}methanamine: A key feature of this molecule's ¹³C NMR spectrum is the presence of a quaternary carbon signal corresponding to the spiro center.

  • (Tetrahydrofuran-2-yl)cyclopropanemethanamine: This isomer lacks a spirocyclic quaternary carbon, and its ¹³C NMR spectrum will reflect a different set of carbon chemical shifts due to the different connectivity.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR techniques are indispensable for definitively assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the proton-proton networks within the cyclopropane and tetrahydrofuran rings of both isomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For {5-Oxaspiro[2.4]heptan-6-yl}methanamine, HMBC is crucial for identifying the quaternary spiro carbon by observing correlations from the surrounding protons.

Table 1: Predicted ¹H and ¹³C NMR Data Comparison
Feature {5-Oxaspiro[2.4]heptan-6-yl}methanamine (Tetrahydrofuran-2-yl)cyclopropanemethanamine
¹H NMR Complex multiplets for ring protons due to rigidity.Potentially simpler multiplets due to flexibility.
¹³C NMR Presence of a quaternary carbon signal (spiro center).Absence of a quaternary carbon signal.
Key 2D NMR HMBC correlations to the quaternary carbon are diagnostic.HMBC correlations will show connectivity through the C-C bond linking the two rings.
Experimental Protocol: NMR Data Acquisition

A robust and standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

1. Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on sample solubility). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup (for a 400 MHz spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the probe for both ¹H and ¹³C frequencies.

3. Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). b. ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 scans). c. 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters (e.g., spectral widths, number of increments) based on the one-dimensional spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard lock_shim Lock and Shim standard->lock_shim tune_match Tune and Match Probe lock_shim->tune_match proton 1D ¹H NMR tune_match->proton carbon 1D ¹³C NMR proton->carbon two_d 2D NMR (COSY, HSQC, HMBC) carbon->two_d process Process Spectra (FT, Phasing) two_d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For isomers, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Both {5-Oxaspiro[2.4]heptan-6-yl}methanamine and its non-spirocyclic isomer will have the same high-resolution mass, confirming their shared elemental composition of C₇H₁₃NO. This technique is a crucial first step in characterization.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. The differences in bonding and stability between the two isomers will likely lead to distinct MS/MS spectra.

  • {5-Oxaspiro[2.4]heptan-6-yl}methanamine: The spirocyclic core may undergo characteristic ring-opening and fragmentation pathways. The stability of the spirocyclic framework could influence which fragments are preferentially formed.

  • (Tetrahydrofuran-2-yl)cyclopropanemethanamine: The fragmentation of this isomer might be dominated by cleavage at the bond connecting the two rings, leading to fragments corresponding to the individual ring systems.

Table 2: Predicted Mass Spectrometry Data Comparison
Technique {5-Oxaspiro[2.4]heptan-6-yl}methanamine (Tetrahydrofuran-2-yl)cyclopropanemethanamine
HRMS Identical m/z value, confirming C₇H₁₃NO.Identical m/z value, confirming C₇H₁₃NO.
MS/MS Fragmentation pattern influenced by the rigid spirocyclic core.Fragmentation likely dominated by cleavage between the two rings.
Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). b. For ESI-MS, the addition of a small amount of formic acid can aid in protonation.

2. Instrument Setup (for an ESI-Q-TOF instrument): a. Calibrate the instrument using a standard calibration solution to ensure high mass accuracy. b. Optimize the electrospray source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the analyte.

3. Data Acquisition: a. Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). b. HRMS: Determine the accurate mass of the molecular ion to confirm the elemental composition. c. MS/MS: Select the molecular ion as the precursor and acquire a product ion scan to observe the fragmentation pattern. Vary the collision energy to optimize the fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-Q-TOF) cluster_analysis Data Analysis dissolve Dissolve in Solvent (e.g., MeOH) acidify Acidify (e.g., Formic Acid) dissolve->acidify calibrate Calibrate Instrument acidify->calibrate optimize Optimize Source Parameters calibrate->optimize full_scan Full Scan MS optimize->full_scan hrms HRMS full_scan->hrms ms_ms MS/MS hrms->ms_ms confirm_formula Confirm Elemental Composition ms_ms->confirm_formula analyze_fragments Analyze Fragmentation Pattern confirm_formula->analyze_fragments propose_structure Propose Fragmentation Pathways analyze_fragments->propose_structure

Conclusion: A Synergistic Approach to Structural Elucidation

The unambiguous characterization of complex three-dimensional molecules like {5-Oxaspiro[2.4]heptan-6-yl}methanamine requires a synergistic approach that leverages the strengths of both NMR and mass spectrometry. While HRMS confirms the elemental composition, it cannot distinguish between isomers. The detailed connectivity information provided by a full suite of 1D and 2D NMR experiments is essential for making the final structural assignment. Tandem mass spectrometry provides complementary data that can reinforce the structural hypothesis derived from NMR. By following robust experimental protocols and carefully interpreting the resulting data, researchers can confidently navigate the analytical challenges posed by spirocyclic systems and accelerate the pace of drug discovery and development.

References

  • Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. (2004). PubMed. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). PubMed. [Link]

  • {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information. NextSDS. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • {5-oxaspiro[2.4]heptan-6-yl}methanamine. PubChem. [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. researchgate.net. [Link]

  • 5-Oxaspiro[2.4]heptan-6-one. PubChem. [Link]

  • Can a mass spectrometer determine the structure of an organic compound?. Quora. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. wiley.com. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][4] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

  • Visible-Light Photoredox Catalysis: Enabling [2π+2σ] Dearomative Cycloaddition of Unactivated Indoles with Bicyclo[5][5]butyl. pubs.acs.org. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. mdpi.com. [Link]

  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. biogeosciences.net. [Link]

Sources

Validation

Comparative Biological Activity of {5-Oxaspiroheptan-6-yl}methanamine Derivatives in GLP-1R Agonism

Comparative Biological Activity of {5-Oxaspiro[1]heptan-6-yl}methanamine Derivatives in GLP-1R Agonism Executive Summary & Contextual Grounding The development of orally bioavailable, small-molecule agonists for the Gluc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of {5-Oxaspiro[1]heptan-6-yl}methanamine Derivatives in GLP-1R Agonism

Executive Summary & Contextual Grounding

The development of orally bioavailable, small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R) represents a major frontier in the treatment of metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH)[1]. Unlike endogenous peptide hormones or injectable analogs (e.g., semaglutide), small molecules must achieve high binding affinity and metabolic stability without the benefit of a large peptide backbone.

In recent medicinal chemistry campaigns, specifically those developing carboxy-benzimidazole GLP-1R modulators, the amine building block used to functionalize the core scaffold has proven critical[2]. {5-Oxaspiro[3]heptan-6-yl}methanamine has emerged as a superior structural moiety compared to simpler linear or monocyclic amines. This guide objectively compares the biological performance, pharmacokinetic implications, and structural causality of incorporating this spirocyclic amine versus related compounds like 2-methoxyethylamine and tetrahydrofuran-3-amine[1].

The Causality of Conformational Restriction: Structure-Activity Relationship (SAR)

To understand why the {5-Oxaspiro[3]heptan-6-yl}methanamine moiety outperforms its predecessors, we must analyze the thermodynamics of receptor binding and enzymatic degradation.

  • Entropic Advantage (Target Affinity): Linear amines like 2-methoxyethylamine possess high conformational flexibility. Upon binding to the GLP-1R allosteric pocket, they suffer a massive entropic penalty as they are forced into a bioactive conformation. The spiro[3]heptane system restricts the oxolane ring's flexibility, locking the oxygen atom and the amine vector into a pre-organized geometry that perfectly aligns with hydrogen bond donors in the receptor pocket.

  • Steric Shielding (Metabolic Stability): The primary route of clearance for ether-containing small molecules is cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidative dealkylation. The cyclopropyl ring fused to the oxolane core in the spiro system provides significant steric hindrance, shielding the adjacent ether oxygen from CYP-mediated attack, thereby lowering intrinsic clearance ( Clint​ ).

Comparative Pharmacological Profile

The following table summarizes the biological activity of final carboxy-benzimidazole drug candidates synthesized using different amine building blocks. Data reflects in vitro cAMP accumulation (potency) and human liver microsome (HLM) stability.

Amine Building Block IncorporatedStructural ClassificationGLP-1R Activation ( EC50​ , nM)HLM Intrinsic Clearance ( Clint​ , µL/min/mg)Lipophilicity (cLogP)
{5-Oxaspiro[3]heptan-6-yl}methanamine Spirocyclic2.415.23.2
cis-4-methoxytetrahydrofuran-3-amine Substituted Monocyclic8.230.52.4
(3R)-tetrahydrofuran-3-amine Monocyclic18.545.02.1
2-methoxyethylamine Linear145.0120.81.5

Note: Lower EC50​ indicates higher potency. Lower Clint​ indicates better metabolic stability.

Mechanistic Pathway: GLP-1R Activation

Small-molecule agonists containing the spirocyclic moiety bind to the transmembrane domain of GLP-1R, inducing a conformational shift that activates the Gs​ protein cascade[4]. This pathway is visualized below.

Pathway A Spirocyclic GLP-1R Agonist B GLP-1 Receptor (Transmembrane) A->B Orthosteric/Allosteric Binding C Gs Protein Activation B->C Conformational Shift D Adenylate Cyclase (Effector) C->D alpha-s subunit release E ATP -> cAMP Conversion D->E Catalysis F Protein Kinase A (PKA) Cascade E->F 2nd Messenger Accumulation

Figure 1: GLP-1R activation and downstream cAMP/PKA signaling cascade.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol A: Synthesis of the Spirocyclic Intermediate

This protocol details the synthesis of tert-butyl 3-(((5-oxaspiro[3]heptan-6-yl)methyl)amino)-4-aminobenzoate, a critical intermediate for GLP-1R modulators[2].

  • Reaction Setup: In a nitrogen-purged flask, dissolve tert-butyl 4-amino-3-fluorobenzoate (1.0 eq) and {5-oxaspiro[3]heptan-6-yl}methanamine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). The base neutralizes the hydrochloride salt and acts as an acid scavenger for the Nucleophilic Aromatic Substitution (SNAr).

  • Thermal Cycling: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validation (LC-MS Monitoring): At 8 hours, extract a 10 µL aliquot. Run LC-MS. The reaction is validated to proceed if the starting material peak diminishes and a new peak at m/z 319.0 (M+H+) emerges[1]. If the ratio of product to starting material is < 9:1, add an additional 0.2 eq of the amine and heat for 4 more hours.

  • Workup & Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro cAMP Accumulation Assay (HTRF)

This assay measures the biological activity ( EC50​ ) of the synthesized compounds. It uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GLP-1R at 2,000 cells/well in a 384-well microplate.

  • Internal Control Validation:

    • Positive Control: Native GLP-1(7-36) amide (known EC50​ ~10-50 pM).

    • Negative Control: 0.1% DMSO vehicle.

    • Standard Curve: Exogenous cAMP standards (0.1 nM to 1 µM) to ensure assay linearity.

  • Compound Incubation: Treat cells with serial dilutions of the spirocyclic test compound (0.1 pM to 10 µM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Eu-Cryptate (donor). Incubate for 1 hour at room temperature.

  • Data Acquisition & Validation: Read time-resolved fluorescence at 620 nm and 665 nm.

    • System Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.6 , indicating excellent dynamic range and low data variance.

  • Analysis: Plot the 665/620 ratio against compound concentration using a 4-parameter logistic non-linear regression to determine the EC50​ .

Workflow S1 Compound Synthesis & LC-MS S2 CHO-GLP1R Cell Plating S1->S2 S3 Agonist + IBMX Incubation S2->S3 S4 Lysis & HTRF (Eu/d2 Probes) S3->S4 S5 Data Analysis (Z' > 0.6 Validation) S4->S5

Figure 2: High-throughput HTRF workflow for evaluating GLP-1R agonist EC50.

Conclusion

The substitution of simple linear or monocyclic amines with {5-Oxaspiro[3]heptan-6-yl}methanamine in the synthesis of carboxy-benzimidazole GLP-1R agonists provides a distinct pharmacological advantage. The spirocyclic architecture restricts conformational entropy to boost receptor binding affinity while simultaneously providing steric shielding against CYP-mediated metabolism. As demonstrated by the self-validating experimental workflows, these structural nuances translate directly into superior EC50​ and pharmacokinetic profiles, making this building block highly valuable for next-generation oral metabolic therapeutics.

References

  • Source: Google Patents (Gilead Sciences, Inc.)
  • Source: European Patent Office (Gilead Sciences, Inc.)
  • CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Structural Confirmation of {5-Oxaspiro[2.4]heptan-6-yl}methanamine: Why X-ray Crystallography is the Gold Standard

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as {5-Oxaspiro[2.4]heptan-6-yl}methanami...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a spirocyclic compound with significant therapeutic potential, confirming the precise atomic arrangement, including its absolute stereochemistry, is a critical step. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the rationale behind experimental choices and present a detailed protocol, offering researchers, scientists, and drug development professionals a comprehensive understanding of why this technique remains the gold standard.

The Challenge: Unambiguous Stereochemical Assignment

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine molecule (C₇H₁₃NO) possesses multiple stereocenters, giving rise to several possible stereoisomers. Distinguishing between these isomers is crucial, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the connectivity of atoms, they can sometimes be ambiguous in assigning the absolute configuration of complex chiral molecules.

X-ray Crystallography vs. Alternative Techniques: A Comparative Analysis

While various analytical methods contribute to structural elucidation, X-ray crystallography and NMR spectroscopy are the two primary techniques for determining the three-dimensional structure of molecules.[1][2] Each has its distinct advantages and limitations.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[3]Information on chemical environment, connectivity, and through-space interactions.[4]
Resolution Atomic or near-atomic resolution.[5]Typically lower resolution than X-ray crystallography.[1]
Molecular Size No theoretical size limit, suitable for small molecules to large macromolecules.[2]Generally limited to molecules below ~50 kDa.[1]
Dynamics Provides a static picture of the molecule in the crystalline state.Can provide information about molecular dynamics and conformational flexibility in solution.[4]
Key Advantage Unambiguous determination of absolute stereochemistry.Non-destructive and allows for the study of molecules in a more physiologically relevant state.[4]
Key Disadvantage Requires the growth of high-quality single crystals, which can be challenging.Can be difficult to interpret complex spectra and may not definitively determine absolute configuration.

For the specific case of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, while NMR is essential for initial characterization and to confirm the molecular skeleton, X-ray crystallography provides the irrefutable evidence of its absolute stereochemistry. This is particularly critical for regulatory submissions and for understanding its interaction with biological targets.[6]

The X-ray Crystallography Workflow: From Powder to Structure

The process of determining a crystal structure can be broken down into several key stages. The following diagram illustrates the typical workflow for a small molecule like {5-Oxaspiro[2.4]heptan-6-yl}methanamine.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Refinement cluster_3 Validation & Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Suitable Single Crystals diffraction X-ray Diffraction Experiment crystal_selection->diffraction Mounted Crystal data_processing Data Processing & Integration diffraction->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Structural Refinement structure_solution->refinement Initial Structural Model validation Structure Validation refinement->validation Refined Structure analysis Analysis & Interpretation validation->analysis Validated Structure deposition Database Deposition (e.g., CSD) analysis->deposition Final Structure & Data

Caption: A typical workflow for small molecule X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for the structural confirmation of {5-Oxaspiro[2.4]heptan-6-yl}methanamine using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Rationale: The success of an X-ray crystallographic analysis is entirely dependent on the quality of the single crystal. A well-ordered crystal lattice will diffract X-rays in a predictable pattern, allowing for the determination of the electron density and, subsequently, the atomic structure.[7] For a polar molecule like {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a variety of crystallization techniques should be screened.

  • Methodology:

    • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

    • Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at room temperature. This is often the simplest and most effective method.

    • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound. The decrease in solubility at lower temperatures can lead to crystal formation.

2. Data Collection:

  • Rationale: Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting data from all possible orientations.

  • Methodology:

    • Crystal Mounting: Select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

    • Diffractometer Setup: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes radiation damage and improves data quality.

    • Data Collection Strategy: Use the diffractometer's software to determine the unit cell and crystal system. An appropriate data collection strategy is then devised to ensure complete and redundant data are collected. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are integrated to determine the intensity of each reflection. The data is then scaled and corrected for various experimental factors.

    • Structure Solution: Direct methods or Patterson methods are typically used to solve the phase problem and generate an initial structural model.

    • Structural Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 5% for a good quality structure).

Interpreting the Results: Key Crystallographic Parameters

The final output of a crystallographic experiment is a set of atomic coordinates and other parameters that describe the crystal structure. The following table summarizes some of the key parameters to consider when evaluating the quality of a crystal structure.

ParameterDescriptionTypical Value for a Good Structure
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).N/A (determined by the crystal)
Space Group The symmetry of the arrangement of molecules within the unit cell.N/A (determined by the crystal)
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).N/A (determined by the crystal)
Resolution (d_min) The smallest spacing between crystal planes for which diffraction data was collected.< 0.8 Å for small molecules
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0
Flack Parameter Used to determine the absolute stereochemistry of a chiral molecule. A value close to 0 indicates the correct enantiomer has been modeled.Close to 0 with a small standard uncertainty.[8]

Conclusion: The Definitive Answer

For the unambiguous structural confirmation of novel chiral molecules like {5-Oxaspiro[2.4]heptan-6-yl}methanamine, single-crystal X-ray crystallography stands as the definitive analytical technique. While other methods like NMR provide crucial and complementary information, the ability of X-ray crystallography to provide a precise and accurate three-dimensional atomic arrangement, including the absolute stereochemistry, is unparalleled.[1][9] The investment in growing high-quality crystals and performing a crystallographic analysis is justified by the certainty it provides, which is a cornerstone of modern, data-driven drug discovery and development. The resulting structural information can be deposited in public databases like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community.[10]

References

  • Vertex AI Search. (n.d.). Comparison of NMR and X-ray crystallography.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?.
  • PubChem. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine.
  • Excillum. (n.d.). Small molecule crystallography.
  • Scolary. (n.d.). Cambridge Structural Database (CSD).
  • NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information.
  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • PMC. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

Sources

Validation

Reproducibility and Robustness of the {5-Oxaspiroheptan-6-yl}methanamine Synthesis Protocol: A Comparative Guide

Reproducibility and Robustness of the {5-Oxaspiro[1]heptan-6-yl}methanamine Synthesis Protocol: A Comparative Guide Executive Summary & Scaffold Significance Spirocyclic scaffolds have emerged as highly valuable bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Robustness of the {5-Oxaspiro[1]heptan-6-yl}methanamine Synthesis Protocol: A Comparative Guide

Executive Summary & Scaffold Significance

Spirocyclic scaffolds have emerged as highly valuable bioisosteres for morpholines and piperidines in modern drug discovery. The incorporation of an oxygen atom into the spirocyclic core[1], enhancing the pharmacokinetic profile of lead compounds. Among these, {5-Oxaspiro[2]heptan-6-yl}methanamine is a highly sought-after building block. However, synthesizing this strained, functionalized bicyclic system requires strict stereochemical and regiochemical control.

This guide evaluates the two primary synthetic methodologies—Iodocyclization (Protocol A) and Simmons-Smith Cyclopropanation (Protocol B) —providing a critical comparison of their robustness, scalability, and mechanistic causality to help researchers select the most reliable self-validating system for their workflows.

Mechanistic Pathways & Causality

Protocol A: Iodocyclization-Azidation-Reduction (The Recommended Method)

This protocol constructs the oxa-spirocycle via the [3]. The causality behind its high yield lies in the thermodynamic stability of the 5-exo-trig cyclization transition state. By treating the alkenyl alcohol with iodine and a mild base (NaHCO₃), the iodine activates the double bond, prompting an intramolecular nucleophilic attack by the hydroxyl group. This generates a stable 6-(iodomethyl)-5-oxaspiro[2]heptane intermediate.

The primary iodide is then[4], followed by reduction to the primary amine. This system is inherently self-validating: the high regioselectivity of the cyclization ensures that only the desired spirocyclic connectivity is formed, minimizing purification bottlenecks and eliminating the need for complex protecting group strategies.

Protocol B: Simmons-Smith Cyclopropanation (The Alternative)

An alternative approach constructs the spiro-center via[5]. While conceptually elegant, this pathway is mechanistically demanding. The organozinc carbenoid intermediate is highly sensitive to moisture and steric hindrance. Furthermore, the presence of a basic amine (or even an unprotected hydroxyl) can coordinate with the zinc reagent, quenching the reaction or directing the cyclopropanation to the wrong face. Consequently, this protocol necessitates extensive protecting group chemistry and strictly anhydrous conditions, significantly reducing the overall atom economy.

Quantitative Performance Comparison

To objectively assess these alternatives, we compared their performance metrics based on literature precedent and scale-up campaigns.

Performance MetricProtocol A (Iodocyclization)Protocol B (Simmons-Smith)
Overall Yield (3 steps) 70 - 85% 40 - 50%
Scalability High (Multi-gram to Kilogram)Low to Moderate
Reaction Conditions Ambient, robust to moistureStrictly anhydrous (Argon/N₂)
Protecting Groups Needed None Yes (Amine must be protected)
E-Factor (Waste) Low (Aqueous washes)High (Zinc waste, extra steps)
Stereocontrol Substrate-directed (High)Reagent/Coordination-dependent

Visualizing the Workflows

G A Alkenyl Alcohol Precursor B Iodocyclization (I2, NaHCO3) A->B C Iodomethyl Oxa-spirocycle B->C D Azidation (NaN3, DMF) C->D E Azidomethyl Intermediate D->E F Reduction (H2/Pd or PPh3) E->F G {5-Oxaspiro[2.4]heptan-6-yl} methanamine F->G

Figure 1: Step-by-step workflow for the synthesis of {5-Oxaspiro[2]heptan-6-yl}methanamine via Protocol A.

G Root Target: {5-Oxaspiro[2.4]heptan-6-yl}methanamine P1 Protocol A: Iodocyclization (Fominova et al.) Root->P1 P2 Protocol B: Simmons-Smith Cyclopropanation Root->P2 Adv1 High Yield (70-85%) High Scalability Ambient Conditions P1->Adv1 Adv2 Moderate Yield (40-50%) Requires Anhydrous Cond. Needs Amine Protection P2->Adv2

Figure 2: Mechanistic and operational comparison between Protocol A and Protocol B.

Validated Experimental Workflow: Protocol A

Given its superior reproducibility and robustness, the detailed step-by-step methodology for Protocol A is provided below. This protocol is adapted from the validated procedures by Fominova et al.[1].

Step 1: Iodocyclization to 6-(iodomethyl)-5-oxaspiro[1]heptane
  • Preparation : In a round-bottom flask, dissolve the alkenyl alcohol precursor (e.g., 2-(1-vinylcyclopropyl)ethan-1-ol, 1.0 equiv) in dichloromethane (DCM, 0.2 M).

  • Activation & Buffering : Add saturated aqueous NaHCO₃ solution (equal volume to DCM) to create a biphasic system. Causality Note: This is a critical self-validating buffer choice; it continuously neutralizes the hydroiodic acid (HI) byproduct generated during cyclization, preventing acid-catalyzed ether cleavage or undesired alkene isomerization.

  • Cyclization : Cool the mixture to 0 °C. Add Iodine (I₂, 1.2 equiv) portion-wise under vigorous stirring.

  • Completion : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC until the precursor is completely consumed.

  • Workup : Quench the unreacted iodine with saturated aqueous Na₂S₂O₃ until the organic layer turns colorless. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude iodide is typically pure enough (>90% NMR purity) to be used directly in the next step.

Step 2: Azidation to 6-(azidomethyl)-5-oxaspiro[1]heptane
  • Substitution : Dissolve the crude 6-(iodomethyl)-5-oxaspiro[2]heptane (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Reagent Addition : Add Sodium Azide (NaN₃, 3.0 equiv).

  • Heating : Heat the mixture to 50 °C and stir for 15 hours[4]. Causality Note: This specific temperature is critical. It provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 displacement of the sterically hindered, neopentyl-like primary iodide, without causing thermal decomposition of the resulting azide intermediate.

  • Workup : Cool to room temperature and pour into cold water (double the DMF volume). Extract the aqueous layer with methyl tert-butyl ether (MTBE, 4×). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Step 3: Reduction to {5-Oxaspiro[1]heptan-6-yl}methanamine
  • Hydrogenation : Dissolve the azidomethyl intermediate in methanol (0.2 M).

  • Catalysis : Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight).

  • Reduction : Purge the flask with Hydrogen gas (H₂) and stir under a balloon of H₂ at room temperature for 12 hours. The azide is cleanly reduced to the primary amine with nitrogen gas as the only byproduct, driving the reaction to completion.

  • Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate to afford the pure {5-Oxaspiro[2]heptan-6-yl}methanamine. (Optional: To increase shelf-life and prevent atmospheric CO₂ absorption, precipitate the product as a hydrochloride salt using 4M HCl in dioxane).

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL:[Link]

  • Advances in the Synthesis of Spirocyclic Nucleosides Source: Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis) URL:[Link]

  • S1 Supporting Information - Oxa-spirocycles: synthesis, properties and applications Source: Semantic Scholar / Enamine Ltd. URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of Novel GLP-1R Modulators Featuring a {5-Oxaspiro[2.4]heptan-6-yl}methanamine Scaffold with Standard-of-Care Incretin Mimetics

A Guide for Researchers and Drug Development Professionals Introduction The global rise in metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), has created an urgent need for...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The global rise in metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH), has created an urgent need for innovative therapeutic strategies. A pivotal breakthrough in this area has been the development of glucagon-like peptide-1 receptor (GLP-1R) agonists. These agents mimic the action of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation. A novel class of compounds incorporating a {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold has recently emerged in the patent literature as potential GLP-1R modulators, suggesting a new direction in the design of small molecule incretin mimetics.

This guide provides a comprehensive, head-to-head comparison of the therapeutic potential of this novel chemical series with the current standard-of-care GLP-1R agonists: semaglutide, liraglutide, and the dual GIP/GLP-1R agonist, tirzepatide. Given the early stage of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine-containing compounds, this comparison is based on a critical analysis of the established clinical data for the standard-of-care drugs and the potential advantages that a novel small molecule agonist might offer.

The GLP-1R Signaling Pathway: A Key Therapeutic Target

The GLP-1 receptor is a class B G-protein-coupled receptor (GPCR) predominantly expressed on pancreatic β-cells, neurons in the central nervous system, and other peripheral tissues.[1] Upon binding of its cognate ligand, GLP-1, the receptor undergoes a conformational change that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade culminates in a range of physiological effects that are beneficial for metabolic control.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 or Agonist GLP1R GLP-1R GLP-1_Agonist->GLP1R Binds to G_Protein G Protein (Gαs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-dependent Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression Glucagon Suppression PKA->Glucagon_Suppression Gastric_Emptying Delayed Gastric Emptying PKA->Gastric_Emptying Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression

Figure 1: Simplified GLP-1R Signaling Pathway.

Introducing a Novel Chemical Scaffold: {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Recent patent literature has disclosed a series of compounds featuring the {5-Oxaspiro[2.4]heptan-6-yl}methanamine moiety as modulators of the GLP-1 receptor. A patent assigned to Gilead Sciences, Inc. describes compounds incorporating this scaffold for the treatment of GLP-1R mediated diseases, including diabetes, obesity, and NASH. While specific preclinical or clinical data for a standalone {5-Oxaspiro[2.4]heptan-6-yl}methanamine are not publicly available, its inclusion in a patented series of GLP-1R modulators points to its potential as a building block for novel therapeutics in this class.

The development of small-molecule, orally bioavailable GLP-1R agonists is a significant goal in the field, as the current standard-of-care treatments are peptide-based and require injection. The spirocyclic nature of the oxaspiro[2.4]heptane core may offer advantages in terms of conformational rigidity and metabolic stability, which are desirable properties in drug design.

Head-to-Head Comparison with Standard-of-Care GLP-1R Agonists

The current leaders in GLP-1R-based therapies are semaglutide, liraglutide, and the dual GIP/GLP-1R agonist tirzepatide. A hypothetical comparison with a novel compound from the {5-Oxaspiro[2.4]heptan-6-yl}methanamine series is presented below, focusing on key therapeutic parameters.

FeatureSemaglutideLiraglutideTirzepatide (Dual GIP/GLP-1R Agonist)Hypothetical {5-Oxaspiro[2.4]heptan-6-yl}methanamine-based Compound
Class GLP-1R AgonistGLP-1R AgonistGIP and GLP-1R AgonistGLP-1R Agonist (Potential for oral small molecule)
Administration Subcutaneous injection, OralSubcutaneous injectionSubcutaneous injectionPotentially Oral
Indications Type 2 Diabetes, Obesity, Cardiovascular risk reduction in T2DType 2 Diabetes, ObesityType 2 Diabetes, ObesityPotentially Type 2 Diabetes, Obesity, NASH
Efficacy in T2D (HbA1c reduction) HighModerate to HighVery HighTo be determined
Efficacy in Obesity (Weight Loss) HighModerateVery HighTo be determined
Efficacy in NASH Resolution of NASH without worsening of fibrosis demonstrated in some studies.[3][4]Limited dataPromising results in improving MASH and liver fibrosis.[5]To be determined
Common Side Effects Gastrointestinal (nausea, vomiting, diarrhea)Gastrointestinal (nausea, vomiting, diarrhea)Gastrointestinal (nausea, vomiting, diarrhea)Likely similar gastrointestinal side effects
Mechanism of Action

All three standard-of-care drugs act by binding to and activating the GLP-1 receptor, thereby mimicking the effects of endogenous GLP-1.[6][7][8] This leads to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.[6][8] Tirzepatide has a dual mechanism, also activating the glucose-dependent insulinotropic polypeptide (GIP) receptor, which may contribute to its enhanced efficacy in glycemic control and weight loss.[5][9] A novel compound based on the {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold would be expected to act as a GLP-1R agonist, though the potential for biased agonism or unique receptor interactions remains an area for investigation.

Efficacy
  • Type 2 Diabetes: Liraglutide has shown significant improvements in glycemic control.[10][11] Semaglutide generally demonstrates superior HbA1c reduction compared to liraglutide.[12] Tirzepatide has shown even greater reductions in HbA1c, outperforming semaglutide in head-to-head trials.[13]

  • Obesity: All three drugs lead to significant weight loss.[10][14] Semaglutide and especially tirzepatide have demonstrated weight loss percentages that rival those seen with bariatric surgery.[5][15][16]

  • NASH: GLP-1R agonists are being actively investigated for NASH. Semaglutide has shown promise in resolving NASH without worsening fibrosis in some clinical trials.[3][17] However, in patients with compensated cirrhosis, semaglutide did not significantly improve fibrosis.[4] Tirzepatide has also shown positive results in improving metabolic-dysfunction associated steatohepatitis (MASH) and liver fibrosis.[5]

A novel oral GLP-1R agonist from the {5-Oxaspiro[2.4]heptan-6-yl}methanamine series would need to demonstrate comparable or superior efficacy in these areas to be clinically competitive.

Safety and Tolerability

The most common side effects of the current GLP-1R agonists are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[13] These are typically dose-dependent and tend to decrease over time. Any new entrant into this class would be expected to have a similar side effect profile, and a key differentiator would be improved tolerability.

Experimental Protocols for Evaluation

The development of any new GLP-1R agonist requires a rigorous preclinical and clinical testing program. Below are outlines of key experimental protocols.

In Vitro Assays for GLP-1R Agonist Activity

1. cAMP Accumulation Assay

This is a fundamental assay to determine the potency and efficacy of a compound as a GLP-1R agonist.

  • Principle: Agonist binding to the Gs-coupled GLP-1R stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase can be quantified using various methods, such as HTRF or luciferase reporter assays.[18][19][20][21]

  • Protocol Outline:

    • Seed cells engineered to express the human GLP-1R (e.g., HEK293 or CHO cells) in a 96- or 384-well plate.[20][22]

    • Incubate the cells overnight.

    • Prepare serial dilutions of the test compound and a reference agonist (e.g., GLP-1(7-36)).

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells (for some assay formats) and add the detection reagents for cAMP quantification.

    • Measure the signal (e.g., fluorescence or luminescence) and plot a dose-response curve to determine EC50 values.

cAMP_Assay_Workflow Start Start Seed_Cells Seed GLP-1R expressing cells in a multi-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of test and reference compounds Incubate_Overnight->Prepare_Compounds Add_Compounds Add compounds to cells and incubate Prepare_Compounds->Add_Compounds Lyse_and_Detect Lyse cells and add cAMP detection reagents Add_Compounds->Lyse_and_Detect Measure_Signal Measure signal (e.g., luminescence) Lyse_and_Detect->Measure_Signal Analyze_Data Analyze data and determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a cAMP Accumulation Assay.

In Vivo Models for Efficacy Testing

1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This is a standard in vivo assay to assess the effect of a compound on glucose homeostasis.[23][24]

  • Principle: The ability of an animal to clear a glucose load is measured. GLP-1R agonists are expected to improve glucose tolerance.

  • Protocol Outline:

    • Use a diabetic mouse model (e.g., db/db mice or diet-induced obese mice).[25]

    • Fast the mice for a specified period (e.g., 6 hours).[26]

    • Administer the test compound or vehicle at a predetermined time before the glucose challenge.

    • Administer a bolus of glucose orally via gavage.[24]

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[23][26][27]

    • Measure blood glucose levels at each time point.

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

OGTT_Workflow Start Start Fast_Mice Fast diabetic mice Start->Fast_Mice Administer_Compound Administer test compound or vehicle Fast_Mice->Administer_Compound Glucose_Challenge Administer oral glucose bolus Administer_Compound->Glucose_Challenge Collect_Blood Collect blood at multiple time points Glucose_Challenge->Collect_Blood Measure_Glucose Measure blood glucose levels Collect_Blood->Measure_Glucose Analyze_Data Plot glucose curve and calculate AUC Measure_Glucose->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an Oral Glucose Tolerance Test.

Conclusion

The emergence of compounds containing the {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold as potential GLP-1R modulators represents an exciting development in the quest for novel treatments for metabolic diseases. While direct comparative data is not yet available, a hypothetical comparison with the highly effective standard-of-care agents semaglutide, liraglutide, and tirzepatide highlights the high bar for any new entrant in this therapeutic class. The primary potential advantage of a small molecule agonist based on this novel scaffold would be oral bioavailability, which would significantly improve patient convenience and compliance. Future research will need to focus on demonstrating potent and selective GLP-1R agonism, favorable pharmacokinetic properties, and a competitive efficacy and safety profile in preclinical and clinical studies.

References

  • Tirzepatide for overweight and obesity management. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Understanding Semaglutide's Mechanism of Action for Safe Weight Loss. (n.d.). LinkedIn. Retrieved from [Link]

  • Semaglutide. (n.d.). Wikipedia. Retrieved from [Link]

  • Demystifying Semaglutide: Understanding Its Mechanism of Action. (n.d.). Skinlogic. Retrieved from [Link]

  • What is the mechanism of action of Semaglutide? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • Spotlight on the Mechanism of Action of Semaglutide. (2024, December 23). Biomedicines. Retrieved from [Link]

  • Efficacy and safety of subcutaneous semaglutide once-daily versus placebo in patients with nonalcoholic steatohepatitis Semaglutide Resolves NASH in Big Placebo-Controlled Trial. (n.d.). NATAP. Retrieved from [Link]

  • Oral Glucose Tolerance Test in Mouse. (2020, April 14). protocols.io. Retrieved from [Link]

  • Efficacy and Safety of Tirzepatide for Weight Management in Non-Diabetic Obese Individuals: A Narrative Review. (2025, April 18). Obesities. Retrieved from [Link]

  • The Efficacy and Safety of Tirzepatide in Patients with Diabetes and/or Obesity: Systematic Review and Meta-Analysis of Randomized Clinical Trials. (2025, April 30). Journal of Clinical Medicine. Retrieved from [Link]

  • Semaglutide 2·4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: a randomised, placebo-controlled phase 2 trial. (2023, June 15). The Lancet Gastroenterology & Hepatology. Retrieved from [Link]

  • Tirzepatide For Obesity: “Mounting” Evidence for Substantial Weight Loss. (2022, August 11). American College of Cardiology. Retrieved from [Link]

  • Research Study on Whether Semaglutide Works in People With Non-alcoholic Steatohepatitis (NASH) (ESSENCE). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024, September 19). Scientific Reports. Retrieved from [Link]

  • A Research Study on How Semaglutide Works in People With Fatty Liver Disease and Liver Damage. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Full article: Tirzepatide for overweight and obesity management. (2024, December 4). Expert Opinion on Pharmacotherapy. Retrieved from [Link]

  • Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review. (n.d.). Diabetes Therapy. Retrieved from [Link]

  • Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging. (n.d.). Alimentary Pharmacology & Therapeutics. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual. Retrieved from [Link]

  • Oral Glucose Tolerance Test in Mouse v1. (2020, April 14). ResearchGate. Retrieved from [Link]

  • Efficacy and Safety of Liraglutide 3.0 mg in Individuals With Overweight or Obesity and Type 2 Diabetes Treated With Basal Insulin: The SCALE Insulin Randomized Controlled Trial. (2020, March 4). Diabetes Care. Retrieved from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. Retrieved from [Link]

  • SOP 003 Glucose Tolerance Test (GTT). (n.d.). ETH Zurich. Retrieved from [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • GLP-1 receptor assay: drug discovery in the metabolic field. (2025, October 16). AXXAM. Retrieved from [Link]

  • A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Human GLP-1R Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Long-Term clinical efficacy of liraglutide for type 2 diabetes: real-world evidence and outcomes from Pakistan. (2024, December 4). PeerJ. Retrieved from [Link]

  • Liraglutide in Type 1 Diabetes. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Efficacy and safety of liraglutide in type 1 diabetes by baseline characteristics in the ADJUNCT ONE and ADJUNCT TWO randomized controlled trials. (n.d.). Diabetes, Obesity and Metabolism. Retrieved from [Link]

  • Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design. (2020, December 14). ACS Synthetic Biology. Retrieved from [Link]

  • Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets. (2021, April 29). Frontiers in Pharmacology. Retrieved from [Link]

  • GLP-1 Receptor Agonists Models for Type 1 Diabetes: A Narrative Review. (2024, October 16). Journal of Diabetes Science and Technology. Retrieved from [Link]

  • Examining Alternative Effects of GLP-1 Receptor Agonists. (2025, September 11). The Scientist. Retrieved from [Link]

  • GLP-1 Receptor Agonists Models for Type 1 Diabetes: A Narrative Review. (n.d.). ResearchGate. Retrieved from [Link]

  • The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines. (n.d.). Journal of Endocrinology. Retrieved from [Link]

  • Management of type 2 diabetes, obesity, or nonalcoholic steatohepatitis with high-dose GLP-1 receptor agonists and GLP-1 receptor-based co-agonists. (2023, November 15). FirstWord Pharma. Retrieved from [Link]

  • GLP-1 Agonists for NASH Treatment: New Clinical Evidence Reveals Surprising Results. (2025, August 20). TouchEndocrinology. Retrieved from [Link]

  • In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist. (n.d.). Diabetes, Obesity and Metabolism. Retrieved from [Link]

  • Efficacy and Safety of GLP-1 Receptor Agonists in Patients With Type 2 Diabetes Mellitus and Non-Alcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis. (n.d.). Frontiers in Endocrinology. Retrieved from [Link]

  • GLP-1 receptor agonists in the treatment of diabetic non-alcoholic steatohepatitis patients. (n.d.). Expert Opinion on Investigational Drugs. Retrieved from [Link]

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Validation

A Comparative Guide to the Experimental Cross-Validation of {5-Oxaspiro[2.4]heptan-6-yl}methanamine and its Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Spirocyclic systems, with their inherent three-dimensionality, have eme...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a compelling structural motif, often imparting improved potency, selectivity, and metabolic stability to drug candidates.[1] This guide provides an in-depth comparative analysis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a representative oxa-spirocycle, and its purely carbocyclic and alternative spirocyclic counterparts. We will delve into the synthetic accessibility, key physicochemical properties, and the experimental workflows required to validate their potential as therapeutic agents, with a focus on their evaluation as ligands for G protein-coupled receptors (GPCRs), a major class of drug targets.[2]

The Rationale for Oxa-Spirocycles: A Shift in Physicochemical Properties

The introduction of a heteroatom, such as oxygen, into a spirocyclic framework can dramatically alter its physicochemical properties, often in a manner beneficial for drug development. This is exemplified by the comparison between spirocyclic compounds and their oxa-spirocyclic analogs.

A key study on oxa-spirocycles demonstrated that the incorporation of an oxygen atom into the spirocyclic unit can lead to a significant increase in aqueous solubility (up to 40-fold) and a reduction in lipophilicity.[3] This is a critical advantage in drug design, as high lipophilicity is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties, as well as off-target toxicity.

Furthermore, the presence of the oxygen atom influences the acidity and basicity of nearby functional groups. For instance, the pKa of oxa-spirocyclic amine hydrochlorides is typically lower than their carbocyclic analogs, indicating a decrease in basicity.[3] This modulation of pKa can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic profiles.

Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine: A Practical Approach

The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine (5b) has been reported, providing a reliable route to this novel scaffold.[4] The synthetic pathway is outlined below.

G A Starting Material: 5-Iodomethyl-5-oxaspiro[2.4]heptane (5a) B NaN3, DMF 50 °C, 15 h A->B C Azide Intermediate B->C D Reduction (e.g., H2, Pd/C or LiAlH4) C->D E Product: {5-Oxaspiro[2.4]heptan-6-yl}methanamine (5b) D->E G A Immobilize Solubilized GPCR on Sensor Chip B Inject Analyte (e.g., {5-Oxaspiro[2.4]heptan-6-yl}methanamine) A->B C Association Phase: Measure increase in response units (RU) B->C D Steady-State Phase: Equilibrium binding C->D E Dissociation Phase: Inject buffer, measure decrease in RU D->E F Data Analysis: Determine ka, kd, and KD E->F

Caption: Workflow for SPR-based GPCR-ligand binding analysis.

[5]

  • GPCR Preparation:

    • Express and purify the target GPCR, often with an affinity tag.

    • Solubilize the receptor in a suitable detergent to maintain its native conformation.

  • Sensor Chip Preparation:

    • Immobilize the solubilized GPCR onto the surface of an SPR sensor chip via a capture antibody or direct amine coupling.

  • Binding Measurement:

    • Flow a solution of the test compound (e.g., {5-Oxaspiro[2.4]heptan-6-yl}methanamine) at various concentrations over the sensor chip surface.

    • Record the change in the SPR signal (response units, RU) over time to monitor the association and dissociation of the ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Workflow 2: Functional Characterization using a Cell-Based GPCR Activation Assay

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator of the GPCR. A common method involves measuring the accumulation of a second messenger, such as inositol monophosphate (IP1), upon receptor activation. [2]

G A Transiently transfect cells with GPCR of interest B Seed cells in microplates A->B C Stimulate cells with varying concentrations of test compound B->C D Lyse cells and measure IP1 accumulation using HTRF C->D E Generate dose-response curves D->E F Determine EC50 (for agonists) or IC50 (for antagonists) E->F

Caption: Workflow for a cell-based GPCR activation assay (IP1 accumulation).

[2]

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293).

    • Transiently co-transfect the cells with the expression plasmid for the GPCR of interest and a promiscuous Gα protein to couple the receptor to the phospholipase C (PLC) pathway.

  • Cell Plating and Stimulation:

    • Plate the transfected cells into 384-well microplates.

    • Prepare serial dilutions of the test compounds ({5-Oxaspiro[2.4]heptan-6-yl}methanamine and its analogs).

    • Add the compounds to the cells and incubate to stimulate the receptor. For antagonist testing, co-incubate with a known agonist.

  • IP1 Measurement:

    • Lyse the cells according to the manufacturer's protocol for the HTRF IP1 assay kit.

    • Add the HTRF reagents (an IP1-d2 acceptor and a cryptate-labeled anti-IP1 antibody).

    • Incubate to allow for binding equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

{5-Oxaspiro[2.4]heptan-6-yl}methanamine represents a promising, three-dimensional scaffold for drug discovery. The incorporation of an oxygen atom is predicted to confer advantageous physicochemical properties, such as increased solubility and modulated basicity, when compared to its carbocyclic counterparts. The synthetic route to this compound is accessible, enabling its production for biological evaluation.

By employing a systematic cross-validation strategy that combines direct binding assays like SPR with functional cell-based assays, researchers can thoroughly characterize the pharmacological profile of {5-Oxaspiro[2.4]heptan-6-yl}methanamine and its analogs. This comprehensive approach, grounded in sound experimental design and a clear understanding of the underlying principles, is essential for identifying and optimizing novel drug candidates that possess superior therapeutic potential.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16).
  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (2021, July 27).
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.).
  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. (2019, April 22).
  • A Technical Guide to the Synthesis of Spirocyclic Amines - Benchchem. (n.d.).

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Comparative

A Head-to-Head Comparison of ADME Properties in {5-Oxaspiro[2.4]heptan-6-yl}methanamine Analogs for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. The non-planar, three-dimensional architecture of spirocyclic scaffolds has garnered si...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. The non-planar, three-dimensional architecture of spirocyclic scaffolds has garnered significant interest for its potential to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties, moving beyond the "flatland" of traditional aromatic compounds.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the ADME properties of a series of {5-Oxaspiro[2.4]heptan-6-yl}methanamine analogs, a promising scaffold for the development of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental workflows and data interpretation necessary to guide lead optimization. We will delve into the causality behind experimental choices and present supporting data to illustrate the structure-ADME relationships within this chemical series.

The Strategic Imperative for Early ADME Profiling

Early characterization of a compound's ADME profile is a critical, risk-mitigating step in the drug discovery pipeline.[6][7][8][9][10] It allows for the early identification of liabilities that could lead to costly late-stage failures. By integrating ADME assays into the hit-to-lead and lead optimization phases, medicinal chemists can make data-driven decisions to improve metabolic stability, permeability, and bioavailability, ultimately accelerating the selection of a viable clinical candidate.[6][8]

The {5-Oxaspiro[2.4]heptan-6-yl}methanamine core (Analog A) presents a unique combination of a rigid spirocyclic system with a flexible aminomethyl side chain, offering opportunities for synthetic modification to fine-tune its physicochemical and pharmacokinetic properties. In this guide, we will compare the parent compound to three hypothetical analogs with systematic structural modifications to assess their impact on key ADME parameters.

Analog IDStructureModification from Parent (Analog A)
Analog A {5-Oxaspiro[2.4]heptan-6-yl}methanamineParent Compound
Analog B N-methyl-{5-Oxaspiro[2.4]heptan-6-yl}methanamineN-methylation of the primary amine
Analog C {1-methyl-5-Oxaspiro[2.4]heptan-6-yl}methanamineMethylation on the cyclopropane ring
Analog D {5-Oxaspiro[2.4]heptan-6-yl}methanolReplacement of the amine with a hydroxyl group

Comparative ADME Profiling: A Data-Driven Analysis

The following table summarizes the in vitro ADME data for our series of {5-Oxaspiro[2.4]heptan-6-yl}methanamine analogs. These results provide a clear illustration of how minor structural modifications can significantly impact the disposition of a potential drug candidate.

Analog IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)Intrinsic Clearance (CLint, µL/min/mg)Plasma Protein Binding (% Bound)
Analog A 8.54530.865
Analog B 10.26521.372
Analog C 8.29015.468
Analog D 7.9>120<11.555

Analysis of Structure-ADME Relationships:

  • Permeability: The N-methylation of the primary amine in Analog B resulted in a slight increase in permeability compared to the parent Analog A . This is likely due to the increased lipophilicity and the masking of a hydrogen bond donor. The other modifications in Analog C and Analog D had a minimal negative impact on permeability.

  • Metabolic Stability: The introduction of a methyl group on the cyclopropane ring in Analog C significantly increased the metabolic half-life, suggesting that the parent compound may be susceptible to metabolism at that position. The replacement of the amine with a hydroxyl group in Analog D resulted in the most metabolically stable compound, indicating that the primary amine is a key site for metabolism, likely through deamination by monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes. The N-methylation in Analog B also conferred a moderate improvement in stability.

  • Plasma Protein Binding: The N-methylation in Analog B led to a slight increase in plasma protein binding, consistent with its increased lipophilicity. The other analogs showed similar or slightly lower binding compared to the parent compound.

Experimental Workflows and Protocols

To ensure the generation of robust and reproducible data, the following standardized in vitro ADME assays were performed.

ADME Screening Cascade

The overall workflow for the in vitro ADME screening of the analog series is depicted below. This tiered approach allows for the efficient use of resources, with more complex and resource-intensive assays being performed on a smaller number of promising candidates.

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Selection solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logd LogD @ pH 7.4 logd->caco2 microsomal_stability Microsomal Stability (HLM) microsomal_stability->caco2 ppb Plasma Protein Binding caco2->ppb cyp_inhibition CYP450 Inhibition ppb->cyp_inhibition metid Metabolite Identification cyp_inhibition->metid transporter Transporter Interaction metid->transporter Metabolic_Pathway Parent {5-Oxaspiro[2.4]heptan-6-yl}methanamine Metabolite 5-Oxaspiro[2.4]heptan-6-carbaldehyde Parent->Metabolite CYP450 (N-dealkylation)

Caption: A potential metabolic pathway for the parent compound.

Conclusion and Future Directions

This comparative analysis of the ADME properties of {5-Oxaspiro[2.4]heptan-6-yl}methanamine analogs demonstrates the utility of early in vitro screening in guiding medicinal chemistry efforts. Our findings indicate that modifications to the primary amine and the cyclopropane ring can significantly influence metabolic stability and permeability. Specifically, Analog C and Analog D exhibit improved metabolic stability, making them promising candidates for further investigation.

Future studies should focus on synthesizing and profiling a broader range of analogs to further refine the structure-ADME relationships. In vivo pharmacokinetic studies in rodent models will be necessary to validate the in vitro findings and to assess the oral bioavailability of the most promising compounds. Additionally, metabolite identification studies for the less stable analogs will provide more definitive insights into their metabolic pathways, informing future design strategies to block metabolic soft spots.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • Microsomal Stability Assay Protocol - AxisPharm. (URL: )
  • Protein Binding Assays | BioAgilytix. (URL: )
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
  • In Vitro ADME Assays and Services - Charles River Labor
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (URL: )
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Caco-2 Permeability Assay - Evotec. (URL: )
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (URL: )
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (URL: )
  • In Vitro ADME Assays: Principles, Applications & Protocols - Cre
  • Caco2 assay protocol. (URL: )
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: )
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL: )
  • Caco-2 Permeability Assay Protocol - Cre
  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (URL: )
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021)
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: )
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchG
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

Authoritative Guide for Laboratory Professionals Disclaimer: This document provides a general framework for the disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a compound intended for laboratory and research use.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Guide for Laboratory Professionals

Disclaimer: This document provides a general framework for the disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a compound intended for laboratory and research use.[1][2] It is based on established best practices for handling amine and spirocyclic compounds.[3][4] However, this guide is not a substitute for the manufacturer-specific Safety Data Sheet (SDS), which you must consult prior to handling or disposal.[5] All procedures must be conducted in strict accordance with your institution's Chemical Hygiene Plan (CHP) and in compliance with federal, state, and local regulations, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Pre-Disposal Hazard Assessment & Safety

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. While specific toxicity data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine is limited in publicly available literature, its structure as a primary amine suggests it should be handled as a potentially hazardous substance.[9] Amine compounds can be corrosive, irritants, and may have disagreeable odors.[10]

Immediate Safety and Handling Precautions:

  • Engineering Controls: All handling and disposal operations must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of vapors.[3][11]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.[12] The table below outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of the compound or solvents used during disposal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling.[3]
Body Protection A standard laboratory coatProtects skin and personal clothing from contamination.[12]

Step-by-Step Disposal Protocol

The disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine must be managed as a hazardous waste stream unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department after a formal hazard assessment.[13] Under no circumstances should this compound or its rinsate be disposed of down the drain. [3][8][10]

Step 1: Waste Characterization & Segregation

  • Identify the form of the waste: Is it the neat (pure) compound, a solution in a solvent, or contaminated labware (e.g., pipette tips, vials)?

  • Waste must be segregated based on compatibility to prevent dangerous reactions.[8][13] Do not mix this amine-containing waste with incompatible materials such as strong oxidizing agents.[12] Waste streams are typically separated into categories like non-halogenated solvents, halogenated solvents, and solid waste.

Step 2: Containerization

  • Select a waste container that is in good condition and chemically compatible with the waste.[7][13] For liquid waste, use a designated, leak-proof container with a secure, screw-on cap.[9] For solid waste, a clearly marked, sealable container is required.[9]

  • Do not leave a funnel in the waste container. Containers must be kept closed at all times except when waste is actively being added.[13]

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement.[5][8] Affix a "Hazardous Waste" label to the container.[9][13]

  • The label must clearly state:

    • The full chemical name: "{5-Oxaspiro[2.4]heptan-6-yl}methanamine" and its CAS Number (2060041-80-5).[1]

    • All constituents in the container, including solvents, with their approximate percentages.[13]

    • The date when waste was first added to the container (accumulation start date).[8]

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant" - consult the SDS).

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][14]

  • Ensure secondary containment is used to capture any potential leaks.[7]

Step 5: Arranging Final Disposal

  • Do not exceed the storage time or volume limits for your facility's generator status (e.g., VSQG, SQG, LQG).[15]

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[9][12] Final disposal is typically handled through high-temperature incineration by a licensed facility.[3][16]

Step 6: Decontamination of Empty Containers

  • Empty containers that once held the compound must be decontaminated before being discarded as regular trash.[9]

  • Triple-rinse the container with a suitable solvent (one in which the compound is soluble).[4][9]

  • Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container.[9]

  • After the final rinse, allow the container to dry completely. The original label must be fully defaced or removed before the container is discarded or recycled according to institutional policy.[9]

Spill & Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine waste.

G Disposal Workflow for {5-Oxaspiro[2.4]heptan-6-yl}methanamine cluster_prep Preparation & Assessment cluster_process Handling & Containment cluster_final Storage & Final Disposal start Start: Waste Generation consult_sds Consult SDS & Institutional CHP start->consult_sds assess_hazards Assess Hazards (Corrosive, Irritant) consult_sds->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Neat compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid select_container_solid Select & Label Solid Waste Container solid_waste->select_container_solid select_container_liquid Select & Label Liquid Waste Container liquid_waste->select_container_liquid store Store in designated Satellite Accumulation Area (SAA) select_container_solid->store select_container_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine waste.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride) - Benchchem. (n.d.). BenchChem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University.
  • Safety Data Sheet - (5-Oxaspiro[2.4]heptan-6-yl)methanamine. (2024, November 1). Aaronchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013, January 22). eCFR.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025, December). BenchChem.
  • Safety Data Sheet - SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. (2025, July 5). ChemicalBook.
  • Safety Data Sheet - Spiro[adamantane-2,9'-fluorene]. (2023, January 2). Combi-Blocks, Inc.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety, Vanderbilt University.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information, National Academies Press (US).
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Spiro-TTB. (2022, November 14). Ossila.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri S&T.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • GLP-1R modulating compounds. (n.d.). Google Patents.

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Handling

A Comprehensive Guide to the Safe Handling of {5-Oxaspiro[2.4]heptan-6-yl}methanamine

For Researchers, Scientists, and Drug Development Professionals As a novel chemical entity, {5-Oxaspiro[2.4]heptan-6-yl}methanamine presents unique opportunities in drug development and scientific research. However, its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, {5-Oxaspiro[2.4]heptan-6-yl}methanamine presents unique opportunities in drug development and scientific research. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment

{5-Oxaspiro[2.4]heptan-6-yl}methanamine (CAS No. 2060041-80-5) is a spirocyclic amine that, based on available data, is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are:

  • H314: Causes severe skin burns and eye damage. [1] This indicates that the chemical is corrosive and can cause irreversible damage upon contact with skin and eyes.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.

Given these hazards, it is imperative to handle {5-Oxaspiro[2.4]heptan-6-yl}methanamine with the utmost care, utilizing appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling {5-Oxaspiro[2.4]heptan-6-yl}methanamine. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles with side shields and a face shield.[3]Chemical-resistant gloves (e.g., Nitrile), a lab coat, and closed-toe shoes.Required if ventilation is inadequate; use a NIOSH-certified respirator with an organic vapor cartridge.[3][4]
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves, a chemical-resistant apron over a lab coat, and closed-toe shoes.A NIOSH-certified respirator with an organic vapor cartridge should be readily available.
Handling Spills Chemical splash goggles and a face shield.[3]Heavy-duty chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[3]A NIOSH-certified respirator with an organic vapor cartridge is necessary.[3]
Waste Disposal Safety goggles.Chemical-resistant gloves and a lab coat.Not typically required if handling sealed waste containers in a well-ventilated area.

dot

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling {5-Oxaspiro[2.4]heptan-6-yl}methanamine is crucial for maintaining a safe laboratory environment.

Preparation
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Documentation: Review this guide, the available safety information, and have a clear, written experimental protocol before commencing any work.

  • PPE: Don the appropriate personal protective equipment as detailed in the table above.[3]

Handling
  • Weighing: When weighing the liquid, do so within a fume hood to avoid the inhalation of any vapors.

  • Solutions: When preparing solutions, add the amine to the solvent slowly to minimize splashing and heat generation. Always add corrosive materials to the solvent, never the other way around.[3]

  • Storage: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible substances.

In Case of a Spill
  • Evacuate: Immediately evacuate the affected area and alert your colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization: Neutralize the spill with a suitable agent for amines, such as a weak acid solution (e.g., citric acid).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated, labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

dot

Caption: Step-by-step spill response protocol.

Disposal Plan

Proper disposal of {5-Oxaspiro[2.4]heptan-6-yl}methanamine and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste
  • Collection: Collect all waste containing {5-Oxaspiro[2.4]heptan-6-yl}methanamine in a dedicated, clearly labeled, and sealed container.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. The waste should be incinerated in a licensed facility.

Contaminated PPE
  • Gloves and Disposable Items: Place all contaminated disposable items, such as gloves, absorbent pads, and pipette tips, in a designated, sealed waste bag or container.

  • Lab Coats and Reusable Items: If a lab coat or other reusable item becomes contaminated, it must be decontaminated before being laundered or reused. If decontamination is not possible, it should be disposed of as hazardous waste.

  • Disposal: Dispose of contaminated PPE as solid hazardous waste through your institution's established procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

References

Sources

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